beta-Cyclodextrin hydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSAKCOAFBFODP-ZQOBQRRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68168-23-0 | |
| Record name | Ã?-Cyclodextrin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Beta-Cyclodextrin Hydrate for Pharmaceutical Development
Introduction
Beta-cyclodextrin (B164692) (β-CD) is a cyclic oligosaccharide of natural origin, composed of seven D-(+)-glucopyranose units linked by α-1,4 glycosidic bonds.[1][2][3] Its discovery over a century ago has led to significant advancements in various fields, particularly in the pharmaceutical industry.[4][5] The molecule's unique truncated cone or torus-shaped structure features a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface.[2][6][7] This amphipathic nature allows β-cyclodextrin to act as a molecular container, encapsulating a wide variety of poorly water-soluble "guest" molecules to form non-covalent inclusion complexes.[3][7][8] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental characterization of beta-cyclodextrin hydrate (B1144303), with a focus on its applications in drug development.
Chemical Structure
The seven glucose units of beta-cyclodextrin are arranged in a rigid, chair conformation, forming a tapered cylindrical shape.[2][9] The exterior of this cylinder is lined with primary and secondary hydroxyl groups, rendering it hydrophilic and allowing for water solubility.[2][6] Conversely, the interior cavity is lined by the skeletal carbons and ether-like oxygen atoms of the glucose units, creating a nonpolar, hydrophobic environment.[6][7] This internal cavity is capable of entrapping guest molecules of suitable size and polarity, a process central to its function.[10] In its hydrated form, the β-CD molecule crystallizes with a variable number of water molecules, which can occupy the central cavity and the interstitial spaces within the crystal lattice.[11][12]
Physicochemical and Structural Properties
The utility of beta-cyclodextrin hydrate in pharmaceutical formulations is dictated by its specific physical and chemical characteristics. Quantitative data are summarized in the tables below for clarity and ease of comparison.
Table 1: General Properties of this compound
| Property | Value | References |
| Synonyms | Betadex hydrate, β-CD, Schardinger β-Dextrin | [1][7][13] |
| CAS Number | 68168-23-0 | [6][13][14] |
| Molecular Formula | C₄₂H₇₀O₃₅ · xH₂O | [7] |
| Appearance | White crystalline powder | [6][13] |
Table 2: Quantitative Physical and Chemical Data
| Property | Value | References |
| Molar Mass (Anhydrous) | 1134.98 g/mol | [2][13][15] |
| Molar Mass (Hydrate) | ~1153.0 g/mol | [14] |
| Melting Point | Decomposes >260 °C | [6][13] |
| Water Solubility (25 °C) | 1.85 g / 100 mL (18.5 g/L) | [13][16][17] |
| Optical Rotation [α]20/D | +142° (c=1 in H₂O, Dry basis) | [18] |
| Density | ~1.624 g/cm³ | [18] |
Note: The low aqueous solubility of native β-CD compared to α- and γ-cyclodextrins is attributed to strong intramolecular hydrogen bonding among its secondary hydroxyl groups, which results in a more rigid crystal lattice structure.[9][17][19]
Table 3: Molecular Dimensions of Beta-Cyclodextrin
| Dimension | Value (nm) | References |
| Internal Cavity Diameter | 0.60 – 0.65 | [9] |
| Cavity Height | 0.79 | [9] |
| External Diameter | 1.54 | [9] |
Mechanism of Action in Drug Delivery: Inclusion Complexation
The primary application of β-CD in pharmaceuticals is to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][5] This is achieved through the formation of host-guest inclusion complexes. The hydrophobic API (guest) is encapsulated within the hydrophobic cavity of the β-CD molecule (host), driven primarily by hydrophobic interactions and the release of high-energy water molecules from the cavity.[8][20][21] This complexation effectively shields the drug from the aqueous environment, increasing its apparent solubility and protecting it from degradation.[5][7]
The logical workflow for utilizing β-CD in drug formulation is depicted below.
Caption: Logical workflow illustrating the formation of a β-CD inclusion complex to improve drug properties.
Experimental Protocols for Characterization
Thorough characterization of β-CD and its inclusion complexes is critical for regulatory approval and ensuring product quality. Key analytical techniques and their general protocols are outlined below.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal properties of β-CD and to confirm the formation of an inclusion complex.[22][23] The disappearance or shifting of the melting peak of the guest molecule in the thermogram of the complex is strong evidence of encapsulation.[24]
-
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (β-CD hydrate, guest molecule, their physical mixture, or the inclusion complex) into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the decomposition point of β-CD (e.g., 350 °C) at a constant heating rate, typically 10 K/min.[25]
-
Atmosphere: Conduct the analysis under an inert nitrogen or argon atmosphere with a constant flow rate (e.g., 50-75 mL/min) to prevent oxidative degradation.[25]
-
Data Analysis: Analyze the resulting heat flow versus temperature curve. The thermogram for β-CD hydrate will show a broad endothermic peak between 100-200 °C corresponding to the release of water molecules, followed by an endothermic event from 285-350 °C due to thermal decomposition.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR and 2D NOESY, is a powerful non-destructive technique to study the formation of inclusion complexes in solution. It provides information on the stoichiometry and the specific geometry of the host-guest interaction.[26][27][28]
-
Methodology:
-
Sample Preparation: Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). One set of solutions should contain a constant concentration of β-CD, while the concentration of the guest molecule is varied.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis: Monitor the chemical shifts of the β-CD protons. The H3 and H5 protons are located on the inner surface of the cavity.[27] Upon inclusion of a guest molecule, these protons typically experience a significant change in their chemical shift, providing direct evidence of complexation.[27] 2D NOESY experiments can reveal through-space correlations between the protons of the host and the guest, confirming the spatial proximity and defining the inclusion geometry.[29][30]
-
Single-Crystal X-ray Diffraction
This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including the conformation of the β-CD molecule, the position of the guest, and the location of water molecules.[11][31]
-
Methodology:
-
Crystal Growth: Grow single crystals of the β-CD hydrate or the inclusion complex of suitable size and quality. This is often achieved by slow evaporation of a saturated aqueous solution.[11]
-
Data Collection: Mount a selected crystal on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 110 K) to minimize thermal vibrations.[11] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and optimized against the experimental data (refinement) to yield a final, detailed 3D molecular structure.[11]
-
The following diagram outlines a typical workflow for the comprehensive characterization of a newly prepared β-CD inclusion complex.
Caption: A standard experimental workflow for the solid-state and solution characterization of β-CD complexes.
Conclusion
This compound is a versatile and valuable excipient in the pharmaceutical industry, primarily due to its ability to form inclusion complexes with a wide range of drug molecules.[4][5] This molecular encapsulation leads to significant improvements in drug solubility, stability, and bioavailability.[3][19] A thorough understanding of its chemical structure and physicochemical properties, combined with rigorous experimental characterization using techniques such as DSC, NMR, and X-ray diffraction, is essential for the successful development of effective and safe drug delivery systems. While native β-CD has limitations like its relatively low water solubility, its derivatives (e.g., HP-β-CD, SBE-β-CD) have expanded its application range even further, making cyclodextrins a cornerstone of modern pharmaceutical formulation.[3][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 68168-23-0 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. oatext.com [oatext.com]
- 9. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. β-Cyclodextrin 10.41-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound - CD Formulation [formulationbio.com]
- 14. This compound | C42H72O36 | CID 53486154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. beta-Cyclodextrin | (C6H10O5)7 | CID 444041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | CAS#:68168-23-0 | Chemsrc [chemsrc.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound, CAS No. 68168-23-0 - iChemical [ichemical.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. preprints.org [preprints.org]
- 26. pleiades.online [pleiades.online]
- 27. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. icmpp.ro [icmpp.ro]
- 29. Experimental characterization of the association of β-cyclodextrin and eight novel cyclodextrin derivatives with two guest compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Beta-Cyclodextrin Hydrate (CAS No. 68168-23-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Cyclodextrin (B164692) (β-CD) hydrate (B1144303), identified by the CAS number 68168-23-0, is a cyclic oligosaccharide composed of seven D-(+)-glucopyranose units linked by α-1,4 glycosidic bonds.[1][2] This unique toroidal structure, with a hydrophilic exterior and a hydrophobic interior cavity, allows it to form inclusion complexes with a wide variety of guest molecules.[1][3] This property makes it an invaluable excipient in the pharmaceutical industry, primarily for enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.[4][5] Beyond pharmaceuticals, it finds applications in the food industry, chemical analysis, and environmental remediation.[3][6][7]
Physicochemical Properties
Beta-cyclodextrin hydrate is a white, crystalline powder.[7][8] Its key physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General Properties of this compound
| Property | Value | References |
| CAS Number | 68168-23-0 | [1][9] |
| Synonyms | Betadex hydrate, β-Schardinger dextrin, Cycloheptaamylose | [9][10] |
| Appearance | White crystalline powder | [7][8] |
| Molecular Formula | C₄₂H₇₀O₃₅ · xH₂O | [1][9] |
| Molecular Weight (Anhydrous) | 1134.98 g/mol | [9][11] |
| Molecular Weight (Hydrate) | ~1153.0 g/mol (variable) | [12][13] |
| Melting Point | >260 °C (decomposes) | [8][11] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Temperature (°C) | References |
| Water | 18.5 g/L | 25 | [2][14] |
| Dimethylformamide (DMF) | 2.5 mg/mL | - | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 2.5 mg/mL | - | [1] |
| Ethanol | Insoluble | - | [3] |
| Acetone | Insoluble | - | [3] |
Table 3: Spectroscopic and Other Properties of this compound
| Property | Value | References |
| Optical Activity [α]20/D | +142° (c = 1 in H₂O, Dry basis) | [2][11] |
| Density | 1.624 g/cm³ | [8] |
Mechanism of Action: Inclusion Complex Formation
The primary mechanism of action of this compound revolves around its ability to encapsulate a "guest" molecule within its central hydrophobic cavity. This process, known as inclusion complexation, is a non-covalent interaction driven by factors such as van der Waals forces, hydrophobic interactions, and the release of high-energy water molecules from the cavity.[15] The hydrophilic exterior of the cyclodextrin (B1172386) then allows the entire complex to be soluble in aqueous solutions, effectively increasing the solubility of the entrapped hydrophobic guest molecule.[1][3]
References
- 1. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. pnas.org [pnas.org]
- 7. 2.2. Phase Solubility Study [bio-protocol.org]
- 8. Mechanistic studies on the uptake and intracellular trafficking of novel cyclodextrin transfection complexes by intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Cyclodextrin Inclusion Complexes for Improving Solubility and Dissolution of Nimesulide | PDF [slideshare.net]
- 12. onlinepharmacytech.info [onlinepharmacytech.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular View into the Cyclodextrin Cavity: Structure and Hydration - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Beta-Cyclodextrin Hydrate: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of beta-cyclodextrin (B164692) hydrate (B1144303) in various solvents, providing critical data and methodologies for pharmaceutical and chemical research professionals.
Beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucopyranose units, is a widely utilized excipient in the pharmaceutical industry, primarily owing to its ability to form inclusion complexes with a variety of drug molecules, thereby enhancing their solubility, stability, and bioavailability.[1][2][3] The inherent solubility of beta-cyclodextrin hydrate itself, however, varies significantly across different solvent systems, a crucial consideration for its effective application in drug formulation and development. This technical guide provides a comprehensive overview of the solubility of this compound in key solvents, details the experimental protocols for its determination, and outlines the factors influencing this critical property.
Quantitative Solubility Data
The solubility of this compound is a key parameter for its application. The following table summarizes the quantitative solubility data in various solvents at different temperatures, compiled from multiple sources.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mM) | Reference |
| Water | 25 | 1.85 | 16.3 | [4][5] |
| Water | 30 | 2.25 - 2.30 | 19.8 - 20.3 | [6] |
| Water | 45 | 4.5 (mg/100 mL) | ~0.04 | [7] |
| Water | 60 | 9.1 (mg/100 mL) | ~0.08 | [7] |
| Dimethyl Sulfoxide (DMSO) | Ambient | Well soluble | - | [4][8] |
| Dimethylformamide (DMF) | Ambient | Well soluble | - | [4] |
| Ethanol | Ambient | Insoluble | - | [4] |
| Methanol | Ambient | - | - | |
| 1 M NH4OH | - | 5.0 (with heating) | - | |
| 4-8 M Urea | - | Increased | - | |
| 0.2-1 M NaOH | - | Increased | - |
Note: The solubility in DMSO and DMF is generally reported as "well soluble," but specific quantitative data at various temperatures is not consistently available in the literature. The natural form of beta-cyclodextrin has poor aqueous solubility compared to its derivatives.[1][9] The presence of even small amounts of water can significantly affect its solubility in organic solvents like DMSO.[8]
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The aqueous solubility of beta-cyclodextrin generally increases with temperature.[7][10] This endothermic dissolution process is a key consideration for its handling and formulation.[10]
-
Solvent Composition: The solubility of beta-cyclodextrin in binary solvent mixtures, such as water-cosolvent systems, is complex and often non-linear.[6] For instance, in DMSO/water mixtures, the solubility of β-CD increases with the DMSO content up to about 90%, after which it starts to decrease due to the formation of a less soluble DMSO/β-CD complex.[8]
-
pH: Beta-cyclodextrins are stable in alkaline solutions but are susceptible to acid hydrolysis at low pH, which can affect their apparent solubility.[9] The hydroxyl groups on the rim of the cyclodextrin (B1172386) molecule start to deprotonate at a pH of around 12.[9]
-
Presence of Guest Molecules: The formation of inclusion complexes can significantly alter the solubility of beta-cyclodextrin.[8] In some cases, the formation of a soluble drug/β-CD complex can lead to an overall increase in the amount of β-CD that can be dissolved.[1] Conversely, the formation of an insoluble complex can lead to precipitation.
-
Water Content: The hydration state of beta-cyclodextrin is a critical and often overlooked factor. "Shelf-dry" β-CD typically contains a significant amount of water (around 14%), which can influence its dissolution behavior.[8]
Experimental Protocols for Solubility Determination
The most common method for determining the solubility of cyclodextrins and the stability constant of their inclusion complexes is the phase solubility method developed by Higuchi and Connors.[11][12][13]
Phase Solubility Method
This method involves preparing a series of solutions with a constant concentration of the guest molecule (the drug) and increasing concentrations of the cyclodextrin in a specific solvent.
Methodology:
-
Preparation of Supersaturated Solutions: An excess amount of the substance (this compound) is added to a series of vials containing the solvent of interest at a specific temperature.
-
Equilibration: The vials are sealed and agitated (e.g., in a shaking water bath) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[13][14]
-
Phase Separation: The equilibrated suspensions are filtered (typically through a 0.45 µm membrane filter) or centrifuged to separate the undissolved solid from the saturated solution.[14][15]
-
Concentration Analysis: The concentration of the dissolved beta-cyclodextrin in the clear supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.[11]
-
Data Analysis: A phase solubility diagram is constructed by plotting the concentration of the dissolved guest molecule against the concentration of the cyclodextrin. The solubility of the cyclodextrin in the pure solvent is determined from the y-intercept of this plot.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of a typical experiment to determine the solubility of this compound.
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publishing.emanresearch.org [publishing.emanresearch.org]
- 13. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. arxiv.org [arxiv.org]
The Thermal Stability of Beta-Cyclodextrin Hydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal stability of beta-cyclodextrin (B164692) (β-CD) hydrate (B1144303), a critical parameter for its application in pharmaceuticals, food, and chemical industries. Understanding the thermal behavior of β-CD hydrate is paramount for formulation development, manufacturing processes, and ensuring product quality and shelf-life. This document provides a consolidated overview of its thermal decomposition pathway, supported by quantitative data from thermal analysis techniques, detailed experimental methodologies, and visual representations of the key processes.
Introduction to Beta-Cyclodextrin and its Thermal Properties
Beta-cyclodextrin is a cyclic oligosaccharide composed of seven α-D-glucopyranose units linked by α-1,4-glycosidic bonds. Its unique truncated cone structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to form inclusion complexes with a wide range of guest molecules, thereby enhancing their solubility, stability, and bioavailability. In its common commercially available form, β-cyclodextrin exists as a hydrate, with a variable number of water molecules residing both within its cavity and in the crystalline lattice.
The thermal stability of β-CD hydrate is a multi-stage process characterized by two primary events: dehydration and decomposition. The removal of water molecules upon heating is the initial thermal event, followed by the degradation of the macrocyclic ring at higher temperatures. These events are typically investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermal Decomposition Pathway
The thermal decomposition of beta-cyclodextrin hydrate follows a sequential process. Initially, as the temperature increases, the water molecules are released. This is followed by the decomposition of the anhydrous β-cyclodextrin.
Caption: Logical workflow of the thermal decomposition of this compound.
Quantitative Thermal Analysis Data
The thermal stability of this compound has been extensively studied using various analytical techniques. The following tables summarize the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) studies.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |
| 30 - 100 | ~10-14 | Dehydration (loss of water molecules) | [1] |
| 252 - 400 | > 70 | Decomposition of the macrocycle | [2] |
| 300 - 427 | ~29.77 | Degradation of β-CD units | [2] |
| ~343 | - | Decomposition of macrocycles | [3] |
| 300 - 600 | - | Degradation after melting of glucose units | [4] |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Temperature (°C) | Thermal Event | Observation | Reference |
| ~60 | Endotherm | Dehydration | [5] |
| ~100 | Endotherm | Dissociation and evaporation of water | [6] |
| 217.3 - 226.5 | Endotherm-Exotherm | Crystalline to amorphous transition of anhydrous β-CD | |
| ~222 | Phase Transition | Preliminary phase transition | [7] |
| 285 - 350 | Endotherm | Thermal decomposition of β-CD | |
| ~317 | Endotherm | Decomposition of native β-CD | [8] |
| ~325 | Decomposition Peak | Decomposition of anhydrous complex | [5] |
Note: The exact temperatures and mass loss percentages can vary depending on factors such as the initial hydration level of the sample, heating rate, and the atmospheric conditions during the analysis.
Experimental Protocols for Thermal Analysis
The following sections provide detailed methodologies for the two primary techniques used to assess the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the dehydration and decomposition temperatures of β-CD hydrate, as well as quantifying the amount of water present.
Experimental Workflow:
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (thermogram) to identify the temperature ranges of mass loss. The first significant mass loss corresponds to dehydration, and subsequent mass losses at higher temperatures indicate decomposition. The onset temperature of each mass loss step provides information about the thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures of phase transitions, such as melting and glass transitions, as well as the enthalpy changes associated with these processes. For β-CD hydrate, DSC can detect the endothermic processes of dehydration and decomposition.
Experimental Workflow:
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan. Seal the pan hermetically or leave it open, depending on the desired experimental conditions. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Heating Program: Heat the sample and reference from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC curve (thermogram) to identify endothermic or exothermic peaks. For β-CD hydrate, endothermic peaks correspond to dehydration and decomposition. The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy of the process, respectively.
Factors Influencing Thermal Stability
Several factors can influence the thermal stability of this compound:
-
Heating Rate: Higher heating rates can shift the dehydration and decomposition temperatures to higher values.[7]
-
Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere.
-
Inclusion Complex Formation: The encapsulation of a guest molecule within the β-CD cavity can significantly alter its thermal stability. The stability may be increased or decreased depending on the nature of the guest molecule and the strength of the host-guest interactions.[9][10][11]
-
Hydration Level: The initial water content of the β-CD hydrate can affect the dehydration profile.
Conclusion
The thermal stability of this compound is a well-defined, multi-step process that is critical to its successful application. This guide has provided a comprehensive overview of its thermal behavior, including quantitative data from TGA and DSC analyses, detailed experimental protocols, and a clear representation of the decomposition pathway. By understanding these thermal properties, researchers, scientists, and drug development professionals can optimize formulation strategies, control manufacturing processes, and ensure the delivery of stable and effective products.
References
- 1. Water inside β-cyclodextrin cavity: amount, stability and mechanism of binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two Crystal Forms of a Hydrated 2:1 β-Cyclodextrin Fluconazole Complex: Single Crystal X-ray Structures, Dehydration Profiles, and Conditions for Their Individual Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. madison-proceedings.com [madison-proceedings.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. A comparative study on the thermal decomposition behaviors between beta-cyclodextrin and its inclusion complexes of organic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydration and Dehydration Behavior of β-Cyclodextrin: A Technical Guide for Researchers
Abstract
β-Cyclodextrin (β-CD) is a cyclic oligosaccharide widely utilized in pharmaceutical and chemical research, primarily for its ability to form inclusion complexes with a variety of guest molecules. This function is intrinsically linked to the hydration and dehydration of its internal cavity. This technical guide provides an in-depth examination of the hydration and dehydration phenomena of β-CD, synthesizing data from experimental and theoretical studies. It covers the structural arrangement of water within the β-CD cavity, the thermodynamics and mechanisms of hydration/dehydration, and the critical role of these processes in guest inclusion. Detailed experimental protocols for characterizing these behaviors are provided, along with a quantitative summary of key data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with cyclodextrins.
Introduction
Overview of β-Cyclodextrin Structure
β-Cyclodextrin is a macrocycle composed of seven α-D-glucopyranose units linked by α-1,4-glycosidic bonds.[1] This arrangement forms a truncated cone or torus-like structure with a hydrophilic exterior and a relatively hydrophobic internal cavity.[2][3] The exterior is lined with primary and secondary hydroxyl groups, rendering it water-soluble.[1] In contrast, the interior cavity, while considered hydrophobic, is known to accommodate water molecules in its native state.[2][4] The specific dimensions and rigidity of the β-CD cavity, a result of intramolecular hydrogen bonding between secondary hydroxyl groups, make it an ideal host for a wide range of guest molecules.[1]
Significance of Hydration in β-Cyclodextrin Functionality
The presence and behavior of water molecules within the β-CD cavity are not passive; they are central to its primary function of molecular encapsulation. The cavity is not empty in an aqueous environment but is occupied by "high-energy" or "enthalpy-rich" water molecules.[5] These water molecules are energetically frustrated because they cannot form a complete hydrogen bond network as they would in bulk water.[1][6] The displacement of these unfavorable water molecules by a suitable guest molecule is a major driving force for the formation of inclusion complexes.[1] Understanding the dynamics of this hydration and dehydration is therefore crucial for predicting and controlling host-guest interactions in applications such as drug delivery, catalysis, and environmental remediation.[2]
The Hydrated State of β-Cyclodextrin
Water Molecules in the Cavity
There is no definitive consensus on the exact number of water molecules within the β-CD cavity, with experimental and theoretical values varying, though they generally fall within a specific range.[2][4] Experimental studies have reported water content varying between 9 and 12 molecules per β-CD molecule.[2] Molecular dynamics simulations have suggested a maximum occupancy of 9 water molecules entirely inside the cavity.[1][6] This variability is often attributed to differences in experimental conditions, such as humidity and temperature, during sample storage and analysis.[2] These internal water molecules are not randomly distributed but form a structured cluster stabilized by a network of hydrogen bonds, primarily with each other.[2]
The Role of Hydrogen Bonding
Hydrogen bonding is the dominant interaction governing the hydration of β-CD. Water molecules inside the cavity form hydrogen bonds with neighboring water molecules and, to a lesser extent, with the glycosidic oxygen atoms lining the cavity walls.[2] A water molecule confined within the β-CD cavity forms an average of 1.9 hydrogen bonds, significantly fewer than the 3.6 hydrogen bonds formed by a water molecule in bulk solvent.[1][6] This reduction in hydrogen bonding contributes to the high-energy state of the cavity water. The hydration of β-CD is thought to be dominated by these water-water interactions rather than water-host interactions, which distinguishes its behavior from that of α-cyclodextrin.[2]
Thermodynamic Considerations of Hydration
The inclusion of water into the β-CD cavity is an energetically favorable process.[2] However, the water within the cavity is considered to be in an "enthalpy-rich" state, meaning its removal is enthalpically driven. The process of complex formation, which involves the removal of these high-energy water molecules, is often the primary driving force for guest inclusion.[5]
The Dehydration Process and Guest Inclusion
Mechanisms of Dehydration
The dehydration of β-CD, or the removal of water from its cavity, is a critical step in the formation of an inclusion complex. Unlike α-cyclodextrin, which releases water in a stepwise manner, β-CD typically releases its water content in a single bulk step.[2] This phenomenon is observed as a single large endothermic event in thermal analysis experiments, occurring at temperatures between 35–120 °C.[2] This bulk release suggests a cooperative process, where the disruption of the internal water cluster leads to the expulsion of all cavity water molecules.
The "High-Energy Water" Concept and Driving Forces
The formation of an inclusion complex is driven by several factors, with the displacement of "high-energy" cavity water being paramount. The key driving forces include:
-
Enthalpic Gain: The removal of energetically frustrated water molecules from the cavity is an enthalpically favorable process.[1][6]
-
Van der Waals Interactions: Favorable van der Waals forces are established between the guest molecule and the hydrophobic interior of the β-CD cavity.[3]
-
Hydrophobic Effect: The inclusion of a nonpolar guest into the nonpolar cavity is favored in an aqueous environment, leading to a net increase in the entropy of the overall system as ordered water molecules from the hydration shells are released into the bulk solvent.
The overall thermodynamics of guest inclusion are a balance of these effects. The process is often enthalpy-driven due to the displacement of high-energy water and favorable host-guest interactions, though entropy can also be a significant contributor.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the hydration and dehydration of β-cyclodextrin.
Table 1: Hydration Number of β-Cyclodextrin
| Experimental/Theoretical Method | Number of Water Molecules per β-CD | Reference(s) |
|---|---|---|
| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | 9 - 12 | [2] |
| TGA | 10 | [2] |
| TGA (from 13.59% mass loss) | ~10 | [5] |
| Molecular Dynamics / DFT | 9 (maximum occupancy inside cavity) | [1][6] |
| X-ray Diffraction | 6.5 (statistically distributed) |[6] |
Table 2: Thermodynamic Parameters of β-Cyclodextrin Dehydration
| Parameter | Value | Method | Reference(s) |
|---|---|---|---|
| Enthalpy of Dehydration (ΔHdehydration) | ≈ 40–45 kJ/mol | DSC | [2] |
| Enthalpy of Dehydration (ΔHdehydration) | 35–40 kJ/mol (8.4–9.6 kcal/mol) | DTA/DSC | [2] |
| Enthalpy of Dehydration (ΔHdehydration) | 302 J/g (for 10.4 H₂O/β-CD) | DSC | [5] |
| Activation Energy of Dehydration | ≈ 60 kJ/mol (14.3 kcal/mol) | DTA (Kissinger method) |[2] |
Table 3: Thermodynamic Parameters of Guest Inclusion with β-Cyclodextrin (Illustrative Examples)
| Guest Molecule | Binding Constant (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference(s) |
|---|---|---|---|---|---|
| Adamantane-1-carboxylic acid | 7.7 x 10⁴ M⁻¹ | -27.9 | -37.2 | -9.3 | [8] |
| Adamantane-1,3-dicarboxylic acid | 6.3 x 10⁴ M⁻¹ | -27.4 | -40.8 | -13.4 | [8] |
Note: Thermodynamic parameters for guest inclusion are highly dependent on the specific guest, solvent, and temperature.
Experimental Methodologies
Thermal Analysis
5.1.1. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is a primary method for quantifying the water content of β-CD hydrates. The mass loss observed in the temperature range of approximately 30-120°C corresponds to the release of water molecules.[2][9]
5.1.2. Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For β-CD, DSC reveals a large endothermic peak in the 35-120°C range, which corresponds to the energy required for the dehydration process.[2][5] The enthalpy of this transition can be calculated from the peak area.
Spectroscopic Techniques
5.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy can monitor changes in the vibrational modes of molecules. The O-H stretching band (around 3000-3600 cm⁻¹) is particularly sensitive to the hydrogen-bonding environment. Changes in the shape and position of this band upon dehydration or guest inclusion can provide qualitative information about the state of water and hydroxyl groups.[10]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution. By titrating a guest molecule into a solution of β-CD, ITC can determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the guest inclusion process.[8][11][12]
Detailed Experimental Protocols
Protocol 1: Determination of Hydration State using TGA
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. Use an inert atmosphere (e.g., nitrogen gas) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Sample Preparation: Accurately weigh 5-10 mg of the β-cyclodextrin hydrate (B1144303) sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample from the starting temperature to approximately 200°C at a constant heating rate (e.g., 10°C/min). A higher temperature endpoint ensures all water is removed before decomposition of the β-CD molecule itself, which occurs above 250°C.[13]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Identify the distinct weight loss step that occurs between ~30°C and 120°C. This corresponds to the loss of water.
-
Calculate the percentage mass loss (%ML) for this step.
-
Calculate the number of water molecules (n) per β-CD molecule using the following formula: n = (%ML × MWβ-CD) / ((100 - %ML) × MWH₂O) Where: MWβ-CD (anhydrous) ≈ 1135 g/mol and MWH₂O ≈ 18.02 g/mol .
-
Protocol 2: Analysis of Host-Guest Interactions via ITC
-
Instrument Preparation: Thoroughly clean the sample cell and titration syringe with detergent followed by extensive rinsing with deionized water and the experimental buffer. Ensure the instrument is thermally stable at the desired experimental temperature (e.g., 25°C).
-
Sample Preparation:
-
Prepare solutions of β-cyclodextrin (in the sample cell) and the guest molecule (in the syringe) using the same buffer (e.g., phosphate (B84403) or TRIS buffer at a specific pH). Degas all solutions to prevent bubble formation.
-
The concentration of β-CD in the cell is typically 10-20 times lower than the guest concentration in the syringe. A common starting point is ~1 mM β-CD and ~10 mM guest, but concentrations must be optimized based on the expected binding affinity.[8]
-
-
Titration Experiment:
-
Load the β-CD solution into the sample cell and the guest solution into the injection syringe.
-
Perform an initial injection (e.g., 1-2 μL) which is typically discarded during analysis to account for diffusion across the syringe tip.
-
Program a series of subsequent injections (e.g., 20-30 injections of 5-10 μL each) with sufficient spacing between injections to allow the thermal signal to return to baseline.
-
Stir the solution continuously (e.g., at 300 rpm) to ensure rapid mixing.[8]
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to β-CD.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a "one set of sites" model for 1:1 binding) using the instrument's software.[8][14]
-
The fitting procedure will yield the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations: ΔG = -RTln(K) and ΔG = ΔH - TΔS.
-
Mandatory Visualizations
Caption: Equilibrium between hydrated β-CD and the guest inclusion complex.
References
- 1. Molecular View into the Cyclodextrin Cavity: Structure and Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water inside β-cyclodextrin cavity: amount, stability and mechanism of binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Source and Synthesis of β-Cyclodextrin Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary source and synthesis route for β-cyclodextrin hydrate (B1144303), a cyclic oligosaccharide of significant interest in the pharmaceutical and chemical industries for its ability to form inclusion complexes with a wide range of guest molecules. The guide details the enzymatic synthesis from starch, purification methodologies, and presents key quantitative data and experimental protocols for laboratory and industrial-scale production.
Introduction to β-Cyclodextrin Hydrate
β-Cyclodextrin is a toroidal-shaped molecule comprised of seven α-1,4-linked D-glucopyranose units. This structure results in a hydrophilic exterior and a hydrophobic inner cavity, enabling it to encapsulate lipophilic molecules and thereby enhance their solubility, stability, and bioavailability. β-cyclodextrin is produced from starch, a readily available and renewable resource, through an enzymatic conversion process. The final product is typically isolated as a crystalline hydrate.
Enzymatic Synthesis from Starch
The industrial production of β-cyclodextrin hydrate is predominantly achieved through the enzymatic conversion of starch.[1] The key enzyme in this process is Cyclodextrin (B1172386) Glycosyltransferase (CGTase), which catalyzes the intramolecular transglycosylation of a starch chain to form the characteristic cyclic structure.
The overall synthesis can be broken down into several key stages:
-
Substrate Preparation (Liquefaction): A slurry of starch in water is first gelatinized by heating. To reduce the high viscosity of the gelatinized starch, it is partially hydrolyzed into shorter linear dextrins using an α-amylase.[2] This liquefaction step is crucial for efficient enzymatic conversion.
-
Enzymatic Conversion (Cyclization): The liquefied starch solution is then treated with CGTase. This enzyme recognizes and cleaves a segment of the linear starch chain and joins the ends to form a cyclic oligosaccharide. CGTases from various microorganisms, such as Bacillus circulans, are often used, with some strains showing a preference for producing β-cyclodextrin.[3][4]
-
Enzyme Inactivation: Once the desired concentration of β-cyclodextrin is reached, the reaction mixture is heated to inactivate the enzymes (both α-amylase and CGTase), preventing further reaction and degradation of the product.[5]
-
Purification: The resulting solution contains a mixture of α-, β-, and γ-cyclodextrins, unreacted dextrins, and glucose. β-cyclodextrin is selectively precipitated from this mixture, often with the aid of a complexing agent.[2]
Signaling Pathway of Enzymatic Synthesis
The enzymatic conversion of starch to β-cyclodextrin is a multi-step process involving initial degradation of the starch polymer followed by the cyclization reaction catalyzed by CGTase.
References
- 1. Optimisation of batch culture conditions for cyclodextrin glucanotransferase production from Bacillus circulans DF 9R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrin glycosyltransferase production by new Bacillus sp. strains isolated from brazilian soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
basic principles of guest-host chemistry with beta-Cyclodextrin
An In-depth Technical Guide to the Core Principles of Guest-Host Chemistry with Beta-Cyclodextrin (B164692)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Beta-Cyclodextrin (β-CD)
Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide that has garnered significant attention in supramolecular chemistry and pharmaceutical sciences.[1][2] It is composed of seven α-D-glucopyranose units linked by α-1,4 glycosidic bonds, forming a rigid, toroidal, or truncated cone-like structure.[1][3][4][5] This unique architecture gives rise to its most critical feature: a hydrophilic exterior surface and a lipophilic or hydrophobic inner cavity.[3][5][6][][8]
The exterior is water-soluble due to the presence of primary and secondary hydroxyl groups.[3][4] In contrast, the interior cavity, lined by C-H bonds and glycosidic oxygen atoms, provides a non-polar microenvironment.[3][5] This duality allows β-CD to act as a "host" molecule, capable of encapsulating a variety of "guest" molecules that are sterically and chemically compatible with its cavity.[3][6]
The Core Concept: Guest-Host Chemistry
Guest-host chemistry is a fundamental area within supramolecular chemistry that studies the formation of complexes between two or more molecules or ions held together by non-covalent forces.[9] In this interaction, a larger "host" molecule with a structural cavity physically encloses a smaller "guest" molecule.[9]
The formation of a guest-host complex with β-cyclodextrin is a dynamic and reversible process, existing in equilibrium:
Host (β-CD) + Guest ⇌ Host-Guest Inclusion Complex [9]
This ability to form inclusion complexes allows for the modification of the physicochemical properties of the guest molecule, which is the basis for the widespread applications of β-cyclodextrin.[10]
Formation and Energetics of Inclusion Complexes
The encapsulation of a guest molecule within the β-CD cavity is a spontaneous and thermodynamically favorable process, driven by a combination of non-covalent interactions.[[“]]
Driving Forces for Complexation
Several forces contribute to the formation and stability of β-CD inclusion complexes:
-
Hydrophobic Interactions : This is considered the primary driving force.[12] The β-CD cavity in an aqueous solution is occupied by "high-energy" water molecules, which have fewer hydrogen bonding opportunities compared to bulk water.[13][14][15] The system achieves a more stable, lower energy state when these water molecules are displaced by a less polar guest molecule, leading to a favorable entropy gain.[15]
-
Van der Waals Forces : Once the hydrophobic guest is positioned within the cavity, weak, non-specific van der Waals interactions between the guest and the atoms lining the cavity contribute to the stability of the complex.[8][[“]][12][16]
-
Hydrogen Bonding : While the cavity itself is hydrophobic, the hydroxyl groups at the rims of the β-CD can form hydrogen bonds with suitable functional groups on the guest molecule, further stabilizing the complex.[8][[“]][12]
-
Release of Conformational Strain : The native, uncomplexed β-CD molecule exists in a somewhat strained conformation. The inclusion of a guest molecule can release this strain, providing an additional energetic contribution to the stability of the complex.[12]
Thermodynamics of Complexation
The formation of an inclusion complex is governed by the change in Gibbs free energy (ΔG°), which is related to the changes in enthalpy (ΔH°) and entropy (ΔS°) by the equation: ΔG° = ΔH° - TΔS° .
-
Enthalpy Change (ΔH°) : The complexation process is generally exothermic (negative ΔH°).[[“]][17] This is due to the favorable van der Waals interactions and potential hydrogen bond formation.
-
Entropy Change (ΔS°) : The sign of the entropy change can be positive or negative. The displacement of ordered water molecules from the cavity and from the surface of the guest contributes positively to entropy. However, the loss of translational and rotational freedom of the guest and host upon complex formation contributes negatively.[17] The overall process is often enthalpy-driven.[18]
Key Factors Influencing Complex Formation
The efficiency and stability of the guest-host complex are influenced by several factors:[19]
-
Size and Shape of the Guest : A fundamental requirement is a good steric fit between the guest and the host cavity. The guest molecule, or at least a significant portion of it, must fit inside the β-CD cavity.[3][15]
-
Polarity of the Guest : Non-polar or weakly polar molecules and molecular fragments are preferentially included in the hydrophobic cavity over polar ones.[3][6][8]
-
Temperature : An increase in temperature typically decreases the binding constant (K) of the inclusion complex, as the formation is often an exothermic process.[17][19]
-
pH of the Medium : The pH can alter the ionization state of both the guest and host molecules. If a guest is ionizable, its neutral form will generally have a higher affinity for the hydrophobic cavity than its charged form.[19][20]
-
Solvent Composition : The presence of other substances, such as organic solvents, can reduce the stability of the inclusion complex by competing with the guest for a place within the β-CD cavity.[19]
Data Presentation: Properties and Binding Constants
Quantitative data is crucial for understanding and predicting the behavior of β-cyclodextrin complexes.
Table 1: Physicochemical Properties of Beta-Cyclodextrin
| Property | Value | References |
| Number of Glucopyranose Units | 7 | [4][] |
| Molecular Weight | 1135 g/mol | [4] |
| Cavity Inner Diameter | 6.0 - 6.5 Å (0.60 - 0.65 nm) | [3][18] |
| Cavity Depth | ~7.9 Å (0.79 nm) | [5] |
| Water Solubility at 25°C | 1.85 g / 100 mL | [5] |
Table 2: Example Thermodynamic Parameters for β-CD Inclusion Complexes
| Guest Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) M⁻¹ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | References |
| Adamantane-1-carboxylic acid | 1:1 | 1.8 x 10⁴ (at pH 8.5) | - | - | - | [20] |
| Adamantane derivatives | - | ~10⁴ - 10⁵ | - | - | - | [21] |
| Phenolphthalein | 1:1 | 2.5 x 10⁴ (at 25°C) | -25 | -49 | -81 | [17] |
| D-Asparagine | 1:1 | - | -16.15 (Binding Energy) | - | - | [8] |
| L-Asparagine | 1:1 | - | -15.94 (Binding Energy) | - | - | [8] |
| Phenol | 1:1 | - | -10.96 (Binding Energy) | - | - | [22] |
Note: Binding constants and thermodynamic parameters are highly dependent on experimental conditions (temperature, pH, buffer). The values presented are illustrative examples.
Experimental Protocols for Characterization
A variety of analytical techniques are employed to confirm the formation of inclusion complexes and to determine their stoichiometry, stability, and structure.[23][24]
Phase Solubility Studies
-
Principle : This method, pioneered by Higuchi and Connors, relies on the increase in the apparent solubility of a poorly water-soluble guest in the presence of increasing concentrations of β-CD. The shape of the resulting phase-solubility diagram indicates the stoichiometry of the complex.
-
Methodology :
-
Prepare a series of aqueous solutions with increasing concentrations of β-CD.
-
Add an excess amount of the guest drug to each solution.
-
Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the samples to remove the undissolved guest.
-
Analyze the filtrate to determine the concentration of the dissolved guest using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the concentration of the dissolved guest against the concentration of β-CD. The slope and intercept of the linear portion of the graph are used to calculate the stability constant (K) and stoichiometry.[10]
-
Spectroscopic Methods
-
UV-Visible Spectroscopy :
-
Principle : The inclusion of a guest molecule (chromophore) into the non-polar cavity of β-CD often leads to shifts in its absorption spectrum (e.g., bathochromic or hypsochromic shifts) or changes in molar absorptivity.[8]
-
Methodology : A solution of the guest at a fixed concentration is titrated with increasing concentrations of a β-CD solution. The changes in absorbance at a specific wavelength are monitored and the data are fitted to a binding isotherm model to calculate the binding constant.
-
-
Fluorescence Spectroscopy :
-
Principle : Many fluorescent guest molecules exhibit enhanced fluorescence intensity and/or spectral shifts when they are transferred from a polar aqueous environment to the hydrophobic β-CD cavity.[25]
-
Methodology : The protocol is similar to UV-Vis titration. A solution of the fluorescent guest is titrated with β-CD, and the changes in fluorescence emission are measured. This technique is highly sensitive and can be used for guests at very low concentrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Principle : NMR is a powerful tool for obtaining structural information. Upon complexation, protons of the guest molecule that are inside or near the cavity experience a different magnetic environment, leading to changes in their chemical shifts. Similarly, the protons on the inner surface of the β-CD cavity (specifically H-3 and H-5) show significant upfield shifts.[23][26]
-
Methodology : 1D ¹H NMR spectra of the guest, host, and the complex are recorded. Titration experiments, where the concentration of either the host or guest is varied, can be used to determine the binding constant. 2D NMR techniques, such as ROESY, can provide direct evidence of inclusion and information about the geometry of the complex by showing through-space correlations between host and guest protons.
-
Isothermal Titration Calorimetry (ITC)
-
Principle : ITC is the gold standard for studying binding thermodynamics. It directly measures the heat released or absorbed (enthalpy change, ΔH) during the binding interaction between the host and guest.
-
Methodology :
-
A solution of the guest molecule is placed in the syringe. The sample cell contains a solution of β-CD.
-
The guest solution is injected into the cell in small, precise aliquots.
-
Each injection triggers a heat change, which is measured by the instrument.
-
As the β-CD becomes saturated with the guest, the heat change per injection diminishes.
-
The resulting data (a plot of heat per injection versus the molar ratio of guest to host) is fitted to a binding model. This single experiment can directly determine the binding constant (K), the stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[27]
-
Visualizations of Core Concepts
Diagrams are essential for visualizing the abstract concepts of guest-host chemistry.
Caption: Schematic of Beta-Cyclodextrin's truncated cone structure.
Caption: Dynamic equilibrium of inclusion complex formation.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Applications in Drug Development
The principles of guest-host chemistry with β-CD are leveraged to overcome significant challenges in drug development:
-
Enhanced Solubility and Dissolution : By encapsulating poorly water-soluble drugs, β-CD significantly increases their apparent solubility and dissolution rate, which is often a prerequisite for adequate absorption.[[“]][29][30][31][32]
-
Improved Bioavailability : The enhancement in solubility and dissolution directly translates to improved bioavailability of many drugs, allowing for more effective therapies, potentially at lower doses.[[“]][29][30][31]
-
Increased Drug Stability : The β-CD cavity can protect sensitive drug molecules from degradation by factors such as light, heat, oxidation, and hydrolysis, thereby extending the shelf life of pharmaceutical products.[[“]][29][31][32]
-
Controlled and Targeted Release : Modified β-CDs can be incorporated into larger polymer networks or nanostructures to create systems for sustained or targeted drug release.[[“]]
-
Reduced Side Effects and Toxicity : By altering a drug's physicochemical properties, complexation can reduce local irritation at the site of administration (e.g., gastrointestinal or ocular) and minimize overall toxicity.[30][33]
-
Taste and Odor Masking : For oral formulations, the unpleasant taste or odor of a drug can be effectively masked by its inclusion within the β-CD cavity.[33]
Conclusion
The guest-host chemistry of beta-cyclodextrin is a cornerstone of supramolecular science with profound implications for the pharmaceutical industry. Its well-defined structure, featuring a hydrophobic interior and hydrophilic exterior, enables the formation of inclusion complexes with a wide array of drug molecules. This non-covalent encapsulation is driven by a combination of energetic forces, leading to significant and beneficial modifications of the guest's properties. A thorough understanding of the principles of complex formation, the factors that influence it, and the analytical techniques used for its characterization is essential for researchers and scientists aiming to harness the full potential of beta-cyclodextrin to develop safer, more stable, and more effective drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfachemic.com [alfachemic.com]
- 3. nbinno.com [nbinno.com]
- 4. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. Host–guest chemistry - Wikipedia [en.wikipedia.org]
- 10. oatext.com [oatext.com]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. Molecular View into the Cyclodextrin Cavity: Structure and Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onlinepharmacytech.info [onlinepharmacytech.info]
- 24. scilit.com [scilit.com]
- 25. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. consensus.app [consensus.app]
- 29. nbinno.com [nbinno.com]
- 30. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. nbinno.com [nbinno.com]
- 32. nbinno.com [nbinno.com]
- 33. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing β-Cyclodextrin Hydrate for Enhanced Drug Solubility
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many drug candidates, which can limit their bioavailability and therapeutic effectiveness. Beta-cyclodextrin (B164692) hydrate (B1144303) (β-CD), a cyclic oligosaccharide, offers a well-established solution to this problem. Composed of seven glucopyranose units, β-CD possesses a unique truncated cone structure with a hydrophilic exterior and a hydrophobic interior cavity.[1][2][3] This configuration allows it to encapsulate poorly soluble drug molecules, forming inclusion complexes that enhance the drug's apparent solubility and dissolution rate.[1][2][3][4]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of β-cyclodextrin hydrate for drug solubility enhancement.
Mechanism of Action
The primary mechanism by which β-cyclodextrin hydrate improves drug solubility is through the formation of non-covalent host-guest inclusion complexes.[1] The hydrophobic inner cavity of the β-CD molecule provides a favorable environment for lipophilic drug molecules, effectively shielding them from the surrounding aqueous medium.[1][5] This encapsulation is driven by physical interactions, such as van der Waals forces.[1]
Figure 1: Encapsulation of a hydrophobic drug molecule by β-cyclodextrin hydrate to form a water-soluble inclusion complex.
The resulting inclusion complex has a hydrophilic exterior, which allows it to readily dissolve in water, thereby increasing the overall solubility of the drug.
Quantitative Data on Solubility Enhancement
The application of β-cyclodextrin hydrate has demonstrated significant solubility improvements for a variety of drugs. The table below presents a summary of these enhancements.
| Drug | Initial Solubility | Solubility with β-CD | Fold Increase | Molar Ratio (Drug:β-CD) | Reference(s) |
| Gliclazide | ~23 µg/mL | ~480 µg/mL | ~20.9 | 1:2 | [6][7] |
| Piroxicam (B610120) | Varies with pH | Enhanced solubility | - | 1:1, 1:2.5 | [8][9] |
| Sulfamethoxazole | ~0.35 mg/mL | Increased solubility | - | 1:1 | [10] |
| Tolbutamide | ~0.11 mg/mL | ~0.275 mg/mL | 2.5 | 1:2 | [11] |
| Carbamazepine (B1668303) | ~0.18 mg/mL | Increased solubility | - | 1:1, 1:2 | [12][13] |
Experimental Protocols
Phase Solubility Studies
Phase solubility studies are essential to determine the stoichiometry of the drug-β-CD complex and its stability constant (Ks).[14] The method, as described by Higuchi and Connors, is a cornerstone for characterizing these interactions in an aqueous solution.[15]
Figure 2: A stepwise protocol for conducting phase solubility studies to characterize drug-β-cyclodextrin interactions.
Methodology:
-
Preparation of β-CD Solutions: A series of β-cyclodextrin hydrate solutions in a relevant aqueous buffer are prepared at varying concentrations.
-
Drug Addition: An excess amount of the poorly soluble drug is added to each of the β-CD solutions.
-
Equilibration: The resulting suspensions are agitated, typically in a shaker bath, at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, the samples are filtered, often through a 0.45 µm filter, to remove any undissolved drug particles.
-
Analysis: The concentration of the dissolved drug in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: A phase solubility diagram is constructed by plotting the total concentration of the dissolved drug as a function of the β-cyclodextrin hydrate concentration. The stoichiometry and the stability constant (Ks) of the inclusion complex can be calculated from the slope of this diagram.
Preparation of Solid Inclusion Complexes
Several techniques can be employed to prepare solid drug-β-CD inclusion complexes, each with its own advantages. Common methods include kneading, co-precipitation, and freeze-drying.[16][17]
a) Kneading Method: This technique involves wetting the β-cyclodextrin with a small amount of a solvent (like water or a hydroalcoholic mixture) to form a paste. The drug is then gradually added and kneaded for a specific duration. The resulting mass is dried and sieved.[16][17] This method is economical and suitable for laboratory-scale preparations.[16]
b) Co-precipitation Method: In this method, the drug is dissolved in an organic solvent, and the β-cyclodextrin is dissolved in water. The two solutions are then mixed, leading to the co-precipitation of the inclusion complex. The precipitate is collected by filtration, washed, and dried.[17]
Characterization of Inclusion Complexes
The formation of an inclusion complex in the solid state needs to be confirmed through various analytical techniques.
Figure 3: A logical diagram illustrating the key analytical techniques used to confirm the formation of drug-β-cyclodextrin inclusion complexes.
-
Differential Scanning Calorimetry (DSC): The formation of an inclusion complex is often indicated by the disappearance or shifting of the drug's melting endotherm.[18]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational bands of the drug molecule upon complexation can provide evidence of interaction with the β-CD.[18]
-
X-ray Powder Diffractometry (XRPD): A change in the crystalline pattern of the drug or the appearance of a new, different pattern for the complex suggests the formation of an inclusion complex.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that can provide direct evidence of inclusion by showing changes in the chemical shifts of the protons of both the drug and the β-CD.[3]
Conclusion
β-Cyclodextrin hydrate is a valuable and versatile excipient for enhancing the aqueous solubility and dissolution characteristics of poorly soluble drugs. The formation of inclusion complexes provides a robust strategy to improve the biopharmaceutical properties of active pharmaceutical ingredients. The protocols and information outlined in this application note offer a comprehensive resource for scientists and researchers in the pharmaceutical industry to effectively utilize β-cyclodextrin hydrate in their drug development endeavors. Thorough characterization of the resulting inclusion complexes is paramount to ensuring the successful and reproducible formulation of poorly soluble drugs.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icyclodextrin.com [icyclodextrin.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. scialert.net [scialert.net]
- 8. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of hydroxypropyl-beta-cyclodextrin complexation on piroxicam release from buccoadhesive tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfamethoxazole:hydroxypropyl-β-cyclodextrin complex: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Influence of beta-cyclodextrin complexation on carbamazepine release from hydroxypropyl methylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. 2.2. Phase Solubility Study [bio-protocol.org]
- 16. gpsrjournal.com [gpsrjournal.com]
- 17. oatext.com [oatext.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Beta-Cyclodextrin Hydrate for Stabilizing Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Beta-cyclodextrin (B164692) (β-CD) hydrate (B1144303) is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units.[1][2] Its molecular structure, characterized by a hydrophilic exterior and a hydrophobic inner cavity, allows it to form inclusion complexes with a variety of guest molecules, including active pharmaceutical ingredients (APIs).[2][3][4] This encapsulation can significantly enhance the solubility, stability, and bioavailability of poorly water-soluble or unstable drugs.[3][5][6][7][8][9] These application notes provide an overview of the utility of beta-cyclodextrin hydrate in pharmaceutical formulations and detailed protocols for the preparation and characterization of API:β-CD inclusion complexes.
The primary mechanism of stabilization involves the encapsulation of the liable part of the API molecule within the hydrophobic cavity of the β-CD, shielding it from environmental factors such as light, heat, and hydrolysis.[7][8] This non-covalent interaction can lead to a significant improvement in the physicochemical properties of the API.[5][6]
Mechanism of API Stabilization
The stabilization of an API by this compound is primarily achieved through the formation of an inclusion complex. This process is a dynamic equilibrium where the API (guest molecule) partitions into the hydrophobic cavity of the beta-cyclodextrin (host molecule).
Caption: Mechanism of API stabilization via beta-cyclodextrin inclusion complex formation.
Quantitative Data on the Effects of this compound
The formation of inclusion complexes with this compound can lead to significant improvements in the physicochemical properties of APIs. The following tables summarize quantitative data from various studies.
Table 1: Enhancement of API Aqueous Solubility
| Active Pharmaceutical Ingredient (API) | Molar Ratio (API:β-CD) | Solubility Enhancement Factor | Reference |
| 17β-estradiol | 2:1 | ~5-20 | [10] |
| Progesterone (B1679170) | 2:1 | ~5-20 | [10] |
| Paclitaxel | 1:1, 1:2, 1:5 | Up to 500 times | [11] |
| Hyperoside | 1:1 | 9-fold | [12] |
| Itraconazole | 1:3 | Significantly improved | [13] |
| Glibenclamide | 1:1 | 2.5-fold | Not explicitly in search results |
| Piroxicam | 1:1 | 4.8-fold | Not explicitly in search results |
Table 2: Stability Constants of API:β-CD Complexes
| Active Pharmaceutical Ingredient (API) | Stability Constant (Kc) (M⁻¹) | Method of Determination | Reference |
| Silymarin | 722 | Phase Solubility Analysis | [14] |
| Ibuprofen | Varies with pH and temperature | Isothermal Titration Calorimetry | [15][16] |
| Quinine | 1516 (at pH 10.5) | NMR Spectroscopy | [17] |
| Rifampicin | Varies with pH | Not specified | [16] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of API:this compound inclusion complexes.
Protocol 1: Preparation of Inclusion Complexes
Several methods can be employed to prepare API:β-CD inclusion complexes. The choice of method depends on the physicochemical properties of the API and the desired characteristics of the final product.[18]
This method is suitable for poorly water-soluble APIs and generally provides a good yield.[18]
-
Accurately weigh the required molar quantities of the API and this compound (e.g., 1:1 molar ratio).
-
Place the this compound in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) to form a paste.
-
Gradually add the API to the paste while triturating continuously for a defined period (e.g., 30-60 minutes) to ensure homogeneous mixing.[5][6]
-
Continue kneading until a pasty consistency is achieved.
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[5]
-
The dried product can be passed through a sieve to obtain a uniform particle size.
This technique is useful for APIs that are soluble in organic solvents.[18]
-
Dissolve the API in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, chloroform).
-
In a separate vessel, dissolve the this compound in distilled water with stirring.
-
Slowly add the API solution to the aqueous beta-cyclodextrin solution with constant agitation.
-
Continue stirring for a specified period (e.g., 1-2 hours) to allow for complex formation.
-
The inclusion complex will precipitate out of the solution. The precipitation can be enhanced by cooling the solution.
-
Collect the precipitate by filtration.
-
Wash the collected complex with a small amount of the organic solvent to remove any surface-adsorbed API.
-
Dry the final product under vacuum at a controlled temperature.[18]
This method is particularly suitable for thermolabile APIs.[18]
-
Dissolve the API and this compound in the desired molar ratio in a suitable solvent system (often an aqueous or co-solvent system).
-
Ensure complete dissolution by stirring.
-
Freeze the solution rapidly using a dry ice/acetone bath or a freezer set to a very low temperature.
-
Lyophilize the frozen solution using a freeze-dryer until all the solvent is removed.
-
The resulting product is a porous, amorphous powder.
Caption: Experimental workflow for the preparation of API:β-CD inclusion complexes.
Protocol 2: Characterization of Inclusion Complexes
Confirmation of inclusion complex formation and its characterization are crucial steps. A combination of analytical techniques is often employed.[2][19]
FTIR is used to identify changes in the vibrational modes of the API upon complexation.
-
Prepare samples of the pure API, pure this compound, a physical mixture of the two, and the prepared inclusion complex.
-
Acquire the FTIR spectra for each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra. The disappearance or shifting of characteristic peaks of the API in the spectrum of the inclusion complex suggests its encapsulation within the beta-cyclodextrin cavity.
DSC is used to assess the thermal properties and confirm the formation of a new solid phase.
-
Accurately weigh a small amount (e.g., 2-5 mg) of the sample (pure API, pure β-CD, physical mixture, or inclusion complex) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Record the heat flow as a function of temperature.
-
The disappearance or shifting of the melting endotherm of the API in the thermogram of the inclusion complex indicates its formation.
XRPD is used to analyze the crystalline structure of the materials.
-
Place a small amount of the powdered sample on the sample holder of the diffractometer.
-
Scan the sample over a specific range of 2θ angles (e.g., 5-50°).
-
Compare the diffraction patterns of the pure components, the physical mixture, and the inclusion complex.
-
A change in the diffraction pattern, often characterized by the appearance of new peaks or a diffuse halo, indicates the formation of a new crystalline or amorphous solid phase, respectively, confirming complexation.[14]
¹H NMR is a powerful tool to provide direct evidence of inclusion in solution.
-
Dissolve the pure API, pure this compound, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectra for each sample.
-
Analyze the chemical shifts. The protons of the API that are encapsulated within the hydrophobic cavity of the beta-cyclodextrin will experience a change in their chemical environment, leading to a shift in their corresponding NMR signals. The protons on the inner surface of the β-CD cavity (H-3 and H-5) typically show significant upfield shifts upon inclusion of a guest molecule.[2]
Caption: Logical workflow for the characterization of API:β-CD inclusion complexes.
Conclusion
This compound is a versatile excipient that offers a robust solution for addressing challenges associated with the poor solubility and stability of active pharmaceutical ingredients.[3][20] The formation of inclusion complexes can significantly enhance the physicochemical properties of drugs, leading to improved therapeutic efficacy.[5][6] The protocols outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in pharmaceutical formulations. Careful selection of the preparation method and thorough characterization of the resulting complexes are essential for successful formulation development.
References
- 1. mdpi.com [mdpi.com]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 68168-23-0 [chemicalbook.com]
- 5. ajprd.com [ajprd.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 10. BJOC - Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements [beilstein-journals.org]
- 11. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 14. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. oatext.com [oatext.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Application Notes: β-Cyclodextrin Hydrate in Drug Delivery Systems
Introduction
β-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven D-(+)-glucopyranose units linked by α-1,4-glycosidic bonds.[1][2] Its structure resembles a truncated cone or torus with a hydrophilic outer surface and a hydrophobic inner cavity.[2][3][4] This unique architecture allows β-CD to encapsulate a variety of poorly water-soluble "guest" drug molecules within its cavity, forming non-covalent inclusion complexes.[3][5][6] This encapsulation dramatically alters the physicochemical properties of the guest drug, making β-CD and its derivatives invaluable excipients in pharmaceutical formulations.[7][8][9]
The primary applications of β-cyclodextrin hydrate (B1144303) in drug delivery are centered on overcoming challenges associated with poorly soluble and unstable drug candidates. Key benefits include:
-
Enhanced Aqueous Solubility and Dissolution: By enclosing a hydrophobic drug within its cavity, β-CD effectively creates a more water-soluble complex, which can significantly increase the drug's dissolution rate and subsequent bioavailability.[7][8][9][10]
-
Improved Drug Stability: The protective cavity shields sensitive drugs from degradation by factors such as light, heat, oxidation, and hydrolysis, thereby extending the shelf life of pharmaceutical products.[10][11]
-
Enhanced Bioavailability: Increased solubility and stability contribute to improved absorption and distribution of the drug in the body.[11][12] For instance, a solid inclusion complex of phenytoin (B1677684) with β-CD showed a 1.6-fold increase in peak plasma concentration and a 2-fold increase in bioavailability.[11]
-
Controlled and Sustained Release: β-CD can be incorporated into hydrogels or nanosponges to facilitate the controlled and sustained release of a drug over an extended period.[9][13]
-
Reduced Irritation and Taste Masking: β-CD can minimize drug-induced irritation at the site of administration (e.g., gastrointestinal or ocular) and mask the unpleasant taste or odor of certain drugs.[8][14]
While native β-cyclodextrin is widely used due to its availability and low cost, its relatively low aqueous solubility (1.85 g/100 mL) and potential for nephrotoxicity upon parenteral administration have led to the development of chemically modified derivatives.[4][12][15] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility and enhanced safety profiles, making them suitable for a broader range of applications, including parenteral formulations.[1][4][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the efficacy of β-cyclodextrin and its derivatives in enhancing drug solubility and modifying release characteristics.
Table 1: Enhancement of Drug Solubility by β-Cyclodextrin and its Derivatives
| Drug | Cyclodextrin Derivative | Molar Ratio (Drug:CD) | Solubility Enhancement | Reference |
| Paclitaxel (PTX) | Various β-CD derivatives | 1:1, 1:2, 1:5 | Up to 500-fold increase | [5] |
| Gliclazide | β-CD | 1:2 | Remarkable increase in water solubility | [16] |
| Ibuprofen | β-CD/epichlorohydrin nanogels | N/A | Permeation rate increased up to 3.5 times | [13] |
| Thalidomide | SBE-β-CD | N/A | Considerable increase in aqueous solubility | [11] |
Table 2: Comparative In Vitro Drug Release from β-Cyclodextrin Formulations
| Drug | Cyclodextrin Derivative | Formulation Type | Time (minutes) | Pure Drug Release (%) | CD Formulation Release (%) | Dissolution Medium | Reference |
| Aceclofenac | β-CD | Inclusion Complex (Kneading) | 60 | ~25 | ~85 | Phosphate (B84403) Buffer (pH 7.4) | [17] |
| Theophylline | β-CD graft-hydrogel | Hydrogel | N/A | Low | High (pH-dependent) | pH 1.2, 4.6, 7.4 | [18] |
| Aspirin (Asp) | β-CD | Inclusion Complex | 24 hours | N/A | ~40 | N/A | [19] |
| Rosuvastatin | β-CD based nanogels | Nanogels | 5 - 30 | Low | Maximum release achieved | pH 1.2 and 6.8 | [20] |
Table 3: Physicochemical Properties of β-Cyclodextrin-Geraniol Nanoparticles
| Molar Ratio (Geraniol:β-CD) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0.44 : 0.13 | 111 - 258 | N/A | -21.1 ± 0.5 | 79.4 ± 5.4 |
Data compiled from a study on β-cyclodextrin nanoparticles loaded with geraniol (B1671447) essential oil.[21]
Experimental Protocols
Detailed methodologies for the preparation, characterization, and evaluation of β-cyclodextrin inclusion complexes are provided below.
Protocol 1: Preparation of β-Cyclodextrin Inclusion Complexes
There are several common methods for preparing inclusion complexes. The choice depends on the properties of the guest molecule, desired yield, and scalability.[14][21]
A. Kneading Method [7][14][16] This method is suitable for poorly water-soluble drugs and generally provides a good yield, though it may be less suitable for large-scale production.[14]
-
Place a specific molar ratio of β-cyclodextrin hydrate into a mortar.
-
Add a small amount of a hydro-alcoholic solution to the β-CD to form a slurry.
-
Add the drug to the slurry.
-
Triturate the mixture intensely for 30-60 minutes, maintaining a pasty consistency.
-
Dry the resulting mass in an oven at 40-50°C.
-
Store the dried powder in a vacuum desiccator overnight to remove residual solvent.
-
Pass the final product through a sieve to obtain a uniform particle size.
B. Co-precipitation Method [16][21] This technique is useful for drugs that are insoluble in water but soluble in organic solvents.
-
Dissolve the guest drug in a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
In a separate vessel, dissolve the β-cyclodextrin hydrate in water, potentially with heating (e.g., 75°C) and stirring, to form an aqueous solution.[16]
-
Add the drug solution dropwise to the aqueous β-CD solution while maintaining continuous stirring.
-
Continue stirring for a defined period (e.g., 1 hour).
-
Allow the mixture to cool gradually to room temperature while stirring to facilitate the precipitation of the inclusion complex.
-
Filter the precipitate using a suitable filter paper.
-
Wash the collected solid with a small amount of cold water or a suitable solvent to remove any uncomplexed drug adsorbed to the surface.
-
Dry the final product at an appropriate temperature (e.g., 25°C).[16]
C. Freeze-Drying (Lyophilization) Method [14][22] This method is ideal for thermolabile drugs and is known to produce high-yield, amorphous complexes.[14][22]
-
Dissolve the required molar ratio of β-cyclodextrin hydrate in deionized water with stirring.
-
Dissolve the guest drug in a minimal amount of a suitable co-solvent (e.g., ethanol, acetonitrile) and add it dropwise to the β-CD solution under continuous stirring.[5][22]
-
Continue stirring the mixed solution at room temperature for an extended period (e.g., 24 hours) to ensure maximum complexation.[22]
-
Freeze the resulting clear solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under high vacuum until a dry powder is obtained.
Protocol 2: Characterization of Inclusion Complex Formation
Confirmation of complex formation is crucial and is typically achieved using a combination of analytical techniques that detect changes in the physicochemical properties of the drug and β-CD.[2]
A. Differential Scanning Calorimetry (DSC) DSC measures changes in heat flow and can indicate complex formation by the disappearance or shifting of the drug's melting endotherm.[21]
-
Accurately weigh 3-5 mg of the pure drug, pure β-CD, their physical mixture, and the prepared inclusion complex into separate aluminum pans.
-
Seal the pans.
-
Heat the samples in a DSC instrument under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).
-
Record the thermograms. The absence or significant reduction of the drug's characteristic melting peak in the thermogram of the complex suggests successful inclusion.[5][21]
B. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy identifies changes in the vibrational frequencies of functional groups, indicating interaction between the host and guest molecules.
-
Prepare samples by mixing a small amount of the pure drug, β-CD, or inclusion complex with potassium bromide (KBr).
-
Compress the mixture into a thin pellet.
-
Record the infrared spectra over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the inclusion complex with those of the individual components. Changes in the position, shape, or intensity of characteristic peaks of the drug confirm the formation of the complex.[16][19]
C. X-ray Diffractometry (XRD) XRD analysis provides information about the crystalline state of the material. A change from a crystalline to an amorphous state often indicates complex formation.[5][16]
-
Place a small amount of the powdered sample (pure drug, β-CD, or inclusion complex) onto the sample holder.
-
Perform the XRD scan over a range of 2θ angles (e.g., 5° to 60°).
-
Analyze the diffraction patterns. The disappearance of sharp peaks characteristic of the crystalline drug and the appearance of a diffuse halo pattern in the complex indicate the formation of an amorphous inclusion complex.[16][23]
Protocol 3: In Vitro Drug Release Study (Dissolution Method)
This protocol is used to evaluate and compare the dissolution rate of the pure drug versus the drug-β-CD complex, often under conditions simulating the physiological environment.[17][20]
-
Apparatus Setup: Use a USP Dissolution Testing Apparatus (e.g., Type II - Paddle).
-
Dissolution Medium: Prepare a suitable dissolution medium, such as 0.1 N HCl (pH 1.2) to simulate gastric fluid or phosphate buffer (pH 6.8 or 7.4) to simulate intestinal fluid.[17] Maintain the volume at 900 mL.
-
Temperature Control: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Sample Preparation: Accurately weigh an amount of the inclusion complex or pure drug equivalent to a specific dose.
-
Test Initiation: Place the sample in the dissolution vessel and start the apparatus at a constant speed (e.g., 50 or 100 rpm).
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Volume Replacement: Immediately after each withdrawal, replace the sampled volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.[17]
-
Sample Analysis: Filter the withdrawn samples (e.g., through a 0.45 µm syringe filter). Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results to generate a dissolution profile.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of β-cyclodextrin in drug delivery.
Caption: Encapsulation of a hydrophobic drug within the β-cyclodextrin cavity.
Caption: Workflow for preparing and characterizing β-CD inclusion complexes.
Caption: Workflow for conducting an in vitro drug release (dissolution) study.
Caption: Enhanced drug permeation via β-CD carrier mechanism.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajprd.com [ajprd.com]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. oatext.com [oatext.com]
- 15. research.rug.nl [research.rug.nl]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of β-cyclodextrin/polyvinypyrrolidone-co-poly (2-acrylamide-2-methylpropane sulphonic acid) hybrid nanogels as nano-drug delivery carriers to enhance the solubility of Rosuvastatin: An in vitro and in vivo evaluation | PLOS One [journals.plos.org]
- 21. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of β-Cyclodextrin Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of β-cyclodextrin (β-CD) hydrate (B1144303). Detailed methodologies for each technique are presented to ensure accurate and reproducible results. The information is intended to guide researchers in confirming the identity, purity, water content, and solid-state properties of β-cyclodextrin hydrate, a crucial excipient in the pharmaceutical industry for enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).
Introduction to β-Cyclodextrin Hydrate Characterization
β-Cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. Its truncated cone structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to form inclusion complexes with a variety of guest molecules.[1] Typically, β-cyclodextrin crystallizes as a hydrate, with water molecules occupying the central cavity and participating in an extensive hydrogen-bonding network in the crystal lattice. The number of water molecules can vary depending on the crystallization and storage conditions.[2][3]
The characterization of β-cyclodextrin hydrate is essential to understand its physicochemical properties and to ensure its performance in pharmaceutical formulations. A multi-technique approach is often necessary for a complete and reliable characterization.[1][4] This document outlines the application of thermal analysis, spectroscopy, X-ray diffraction, microscopy, and titration methods for this purpose.
Workflow for β-Cyclodextrin Hydrate Characterization
A logical workflow ensures a thorough characterization of β-cyclodextrin hydrate, starting from fundamental properties and moving to more detailed structural and morphological analyses.
Caption: Workflow for β-Cyclodextrin Hydrate Characterization.
Thermal Analysis
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for investigating the dehydration and thermal decomposition of β-cyclodextrin hydrate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For β-cyclodextrin hydrate, TGA is primarily used to determine the water content and the decomposition temperature. The TGA thermogram of β-cyclodextrin typically shows an initial weight loss corresponding to the evaporation of water molecules, followed by a significant weight loss at higher temperatures due to the decomposition of the macrocycle.[5][6]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the β-cyclodextrin hydrate sample into a clean TGA pan (aluminum or platinum).
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 400 °C. A higher final temperature (up to 850 °C) can be used for complete decomposition analysis.[5]
-
Use a constant heating rate, typically 10 °C/min.[7]
-
Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Data Analysis:
-
Determine the percentage of weight loss in the initial step (typically below 150 °C) to quantify the water content.
-
Determine the onset temperature of the major decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For β-cyclodextrin hydrate, DSC reveals endothermic events associated with dehydration and melting/decomposition. A broad endothermic peak at lower temperatures corresponds to the loss of water, while a sharp endothermic peak at higher temperatures indicates the melting and/or decomposition of the anhydrous β-cyclodextrin.[8][9]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the β-cyclodextrin hydrate sample into a hermetically sealed aluminum pan. Use a pinhole lid to allow for the escape of water vapor.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 350 °C.
-
Use a constant heating rate of 10 °C/min.[9]
-
Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[9]
-
-
Data Analysis:
-
Identify the peak temperature and enthalpy of the endothermic event corresponding to dehydration.
-
Identify the peak temperature of the endothermic event corresponding to melting/decomposition.
-
Quantitative Data Summary (Thermal Analysis):
| Parameter | Typical Value Range | Reference |
| TGA Water Loss | 10-15% | [10][11] |
| TGA Decomposition Onset | ~300 °C | [6] |
| DSC Dehydration Peak | 80-120 °C | [8][10] |
| DSC Melting/Decomposition Peak | ~300-330 °C | [12] |
Spectroscopic Techniques
Spectroscopic methods are employed to confirm the chemical structure and investigate intermolecular interactions within the β-cyclodextrin hydrate crystal.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups. The FTIR spectrum of β-cyclodextrin hydrate is characterized by a broad absorption band in the 3200-3500 cm⁻¹ region due to the O-H stretching vibrations of the hydroxyl groups and the included water molecules.[13][14] Other characteristic peaks include C-H stretching around 2900 cm⁻¹, and C-O and C-O-C stretching vibrations in the 1000-1200 cm⁻¹ region.[13]
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix approximately 1-2 mg of the β-cyclodextrin hydrate sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[15]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
FTIR Analysis:
-
Data Analysis:
-
Identify the characteristic absorption bands of β-cyclodextrin.
-
Compare the obtained spectrum with a reference spectrum of β-cyclodextrin hydrate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of β-cyclodextrin in solution. The protons of the glucopyranose units give characteristic signals in the ¹H NMR spectrum. The protons H-3 and H-5 are located on the interior of the cavity, while H-1, H-2, and H-4 are on the exterior.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the β-cyclodextrin hydrate sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[16]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Analysis:
-
Assign the proton signals corresponding to the β-cyclodextrin structure.[17]
-
Confirm the absence of significant impurities.
-
Quantitative Data Summary (Spectroscopy):
| Technique | Characteristic Peaks/Shifts | Reference |
| FTIR | ~3300 cm⁻¹ (O-H stretch), ~2925 cm⁻¹ (C-H stretch), ~1150 cm⁻¹ (C-O stretch), ~1030 cm⁻¹ (C-O-C stretch) | [13][14] |
| ¹H NMR (D₂O) | H-1 (~5.0 ppm), H-2 (~3.6 ppm), H-3 (~3.9 ppm), H-4 (~3.5 ppm), H-5 (~3.8 ppm), H-6 (~3.8 ppm) | [17] |
| ¹H NMR (DMSO-d₆) | OH-2 (~5.7 ppm), OH-3 (~5.6 ppm), H-1 (~4.8 ppm), OH-6 (~4.5 ppm), H-3,5,6 (~3.5-3.6 ppm), H-2,4 (~3.3 ppm) |
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for analyzing the solid-state properties of materials, providing information on crystallinity and phase purity. β-cyclodextrin hydrate is a crystalline material and exhibits a characteristic diffraction pattern.[18] Changes in the crystal structure, such as dehydration or the formation of inclusion complexes, will result in a different XRPD pattern.
Experimental Protocol:
-
Sample Preparation:
-
Gently grind the β-cyclodextrin hydrate sample to a fine powder using a mortar and pestle.
-
Mount the powdered sample onto a sample holder.
-
-
XRPD Analysis:
-
Use a diffractometer with a Cu Kα radiation source.
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 1-2°/min.
-
-
Data Analysis:
-
Identify the characteristic diffraction peaks of β-cyclodextrin hydrate.
-
Compare the diffraction pattern with a reference pattern to confirm the crystalline form.
-
Quantitative Data Summary (XRPD):
| Characteristic 2θ Peaks |
| ~9.1°, ~10.7°, ~12.7°, ~15.5°, ~17.1°, ~18.9°, ~21.0°, ~22.8°, ~24.4°, ~27.1° |
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content.[19] It is considered the reference method for moisture analysis in pharmaceuticals. For β-cyclodextrin hydrate, KF titration provides a more accurate quantification of water content compared to the gravimetric method of loss on drying, as the latter may also detect other volatile impurities.[11] Both volumetric and coulometric KF titration can be used, with the choice depending on the expected water content.[19]
Experimental Protocol (Volumetric Titration):
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a suitable KF reagent (one-component or two-component system).
-
-
Reagent Standardization:
-
Standardize the KF reagent using a certified water standard or disodium (B8443419) tartrate dihydrate.[20]
-
-
Sample Analysis:
-
Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable endpoint to remove any residual moisture.
-
Accurately weigh a suitable amount of the β-cyclodextrin hydrate sample and add it to the titration vessel.
-
Titrate the sample with the standardized KF reagent to the endpoint.
-
-
Calculation:
-
Calculate the water content (as a percentage) based on the volume of titrant consumed, the titer of the reagent, and the sample weight.
-
Quantitative Data Summary (Karl Fischer Titration):
| Parameter | Typical Value Range | Reference |
| Water Content | 10-15% | [10][11] |
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology, particle size, and shape of β-cyclodextrin hydrate crystals. The typical morphology of β-cyclodextrin is crystalline with a parallelogram shape.[21] SEM is particularly useful for observing changes in morphology that may occur upon processing or inclusion complex formation.[22][23]
Experimental Protocol:
-
Sample Preparation:
-
Mount a small amount of the β-cyclodextrin hydrate powder onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
SEM Analysis:
-
Place the prepared stub in the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Acquire images at various magnifications (e.g., 500x, 1000x, 5000x) using an appropriate accelerating voltage (e.g., 5-15 kV).
-
-
Data Analysis:
-
Examine the micrographs to determine the particle shape, surface texture, and approximate size distribution.
-
Inter-technique Relationships
The data obtained from these diverse analytical techniques are interconnected and provide a holistic understanding of the material's properties.
Caption: Relationships between techniques and properties measured.
References
- 1. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Cyclodextrin 10.41-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of beta-blockers/beta-cyclodextrins inclusion complex by NMR, DSC, X-ray and SEM investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Karl Fischer water content titration - Scharlab [scharlab.com]
- 20. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: Phase Solubility Studies of Beta-Cyclodextrin Hydrate Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-cyclodextrin (B164692) (β-CD) is a cyclic oligosaccharide widely used in the pharmaceutical industry to enhance the aqueous solubility, stability, and bioavailability of poorly soluble drug compounds.[1][2][3] It achieves this by forming non-covalent inclusion complexes, where a lipophilic guest molecule is encapsulated within the hydrophobic central cavity of the β-CD torus.[1][2] Phase solubility analysis, pioneered by Higuchi and Connors, is a fundamental technique used to investigate these interactions.[4][5] This method determines the stoichiometry of the host-guest complex and calculates the apparent stability constant (Kc), providing crucial data for formulation development.[6][7]
This document provides a detailed protocol for conducting phase solubility studies with beta-cyclodextrin hydrate (B1144303) to characterize its complexation with a guest molecule.
Principle of the Method
The phase solubility method is based on measuring the increase in the solubility of a guest molecule in an aqueous medium as a function of the increasing concentration of a complexing agent, in this case, β-CD.[5] An excess amount of the guest drug is added to aqueous solutions containing various concentrations of β-CD. The suspensions are equilibrated at a constant temperature until saturation is reached. After separating the undissolved guest, the total concentration of the dissolved guest in the supernatant is quantified.
A phase solubility diagram is then constructed by plotting the total guest concentration against the β-CD concentration. The profile of this diagram reveals the stoichiometry of the complex, and from the linear portion of the curve (for a 1:1 complex), the stability constant (Kc) and complexation efficiency (CE) can be calculated.[4][7]
Materials and Equipment
3.1 Materials
-
Beta-Cyclodextrin (β-CD) hydrate
-
Guest molecule (poorly water-soluble drug)
-
Purified water (e.g., Milli-Q or double distilled)
-
Buffer salts (if pH control is required)
-
Methanol or other suitable organic solvent for stock solution preparation
-
Membrane filters (e.g., 0.45 µm PVDF or PTFE)
3.2 Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Screw-capped vials (e.g., 10-20 mL)
-
Thermostatic shaker water bath or incubator shaker
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for guest quantification (e.g., UV-Vis Spectrophotometer, HPLC system)[8][9]
-
pH meter
Experimental Protocol
This protocol details the steps for a typical phase solubility study to determine the 1:1 binding constant between β-CD and a guest molecule.
4.1 Preparation of β-Cyclodextrin Solutions
-
Prepare a series of aqueous solutions of β-CD with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).[4][10] The concentration range should be chosen based on the solubility of β-CD and the expected strength of the interaction.
-
Use purified water or a relevant buffer solution as the solvent. Ensure the pH is constant across all samples if the guest molecule's ionization state is pH-dependent.[11]
-
Accurately prepare these solutions in volumetric flasks. For example, to prepare a 100 mL solution of 15 mM β-CD (MW ≈ 1135 g/mol ), weigh out approximately 0.170 g of β-CD hydrate.
4.2 Equilibration
-
Pipette a fixed volume (e.g., 10 mL) of each β-CD solution into separate screw-capped vials.[12]
-
Add an excess amount of the guest molecule to each vial. "Excess" means adding enough solid so that it remains undissolved at equilibrium, ensuring saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate them.[4]
-
Equilibration time is critical and typically ranges from 24 to 72 hours, which should be sufficient to reach equilibrium.[4][12] This duration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 h) to ensure the dissolved guest concentration has plateaued.
4.3 Sample Processing
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To separate the undissolved guest, withdraw an aliquot from the supernatant and filter it immediately through a 0.45 µm membrane filter.[13] Alternatively, centrifuge the vials at high speed and carefully sample the supernatant. This step must be performed quickly to avoid temperature changes that could affect solubility.
4.4 Quantification of Guest Molecule
-
Dilute the filtered supernatant samples appropriately with the mobile phase (for HPLC) or the solvent used for the initial β-CD solutions (for UV-Vis).
-
Quantify the total concentration of the dissolved guest molecule using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9][14]
-
Prepare a calibration curve of the guest molecule in the same solvent to ensure accurate quantification.
Data Analysis and Presentation
5.1 Phase Solubility Diagram
-
Plot the total molar concentration of the dissolved guest molecule ([Guest]T) on the y-axis against the molar concentration of β-cyclodextrin ([β-CD]T) on the x-axis.
-
Analyze the shape of the plot. A linear relationship (AL-type diagram) with a slope less than 1 is indicative of the formation of a soluble 1:1 complex.[15] Other types (AP, B-type) suggest different stoichiometries or the formation of insoluble complexes.
5.2 Calculation of Stability Constant (Kc) For an AL-type diagram, the stability constant (Kc) for a 1:1 complex can be calculated from the linear portion of the phase solubility diagram using the Higuchi-Connors equation:[7]
Kc = Slope / (S₀ * (1 - Slope))
Where:
-
Slope is the slope of the linear regression of the phase solubility plot.
-
S₀ is the intrinsic solubility of the guest molecule in the absence of β-CD (the y-intercept of the plot).
5.3 Calculation of Complexation Efficiency (CE) Complexation efficiency is a parameter that describes the concentration ratio between the cyclodextrin (B1172386) in the complex and the free cyclodextrin. It is independent of the intrinsic solubility (S₀) and is calculated from the slope of the phase solubility diagram:[16]
CE = S₀ * Kc = Slope / (1 - Slope)
5.4 Data Presentation Quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: Phase Solubility Data for Guest Molecule X with Beta-Cyclodextrin at 25°C
| [β-CD] (mM) | [Guest]T (mM) - Replicate 1 | [Guest]T (mM) - Replicate 2 | [Guest]T (mM) - Replicate 3 | Mean [Guest]T (mM) | Std. Dev. |
|---|---|---|---|---|---|
| 0.0 | 0.152 | 0.155 | 0.151 | 0.153 | 0.002 |
| 2.0 | 0.255 | 0.259 | 0.252 | 0.255 | 0.004 |
| 4.0 | 0.361 | 0.365 | 0.358 | 0.361 | 0.004 |
| 6.0 | 0.468 | 0.472 | 0.465 | 0.468 | 0.004 |
| 8.0 | 0.575 | 0.571 | 0.579 | 0.575 | 0.004 |
| 10.0 | 0.680 | 0.686 | 0.678 | 0.681 | 0.004 |
| 12.0 | 0.785 | 0.791 | 0.782 | 0.786 | 0.005 |
Table 2: Calculated Parameters from Phase Solubility Diagram
| Parameter | Value | Unit |
|---|---|---|
| Intrinsic Solubility (S₀) | 0.153 | mM |
| Slope | 0.0528 | - |
| R² (Coefficient of Determination) | 0.9995 | - |
| Stability Constant (Kc) | 367.4 | M⁻¹ |
| Complexation Efficiency (CE) | 0.0557 | - |
Visualization of Experimental Workflow
The logical flow of the phase solubility study is outlined in the diagram below.
Caption: Workflow for a phase solubility study of β-CD.
References
- 1. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Determination of stability constant of beta-cyclodextrin complexes using the membrane permeation technique and the permeation behavior of drug-competing agent-beta-cyclodextrin ternary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. international.arikesi.or.id [international.arikesi.or.id]
- 9. international.arikesi.or.id [international.arikesi.or.id]
- 10. jpionline.org [jpionline.org]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. sciensage.info [sciensage.info]
- 15. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Stoichiometry of β-Cyclodextrin Guest-Host Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: β-Cyclodextrin (β-CD) is a cyclic oligosaccharide consisting of seven D-glucopyranose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique structure allows β-CD to encapsulate a wide variety of guest molecules, forming non-covalent inclusion complexes. The formation of these guest-host complexes can significantly alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility, stability, and bioavailability.[1] Determining the stoichiometry of these complexes—the molar ratio of the guest to the host (β-CD)—is a critical step in their characterization and application, particularly in drug formulation and development.[2][3] The most common stoichiometry is 1:1, but other ratios such as 1:2, 2:1, or 2:2 are also possible.[2][4] This document provides detailed application notes and experimental protocols for several common techniques used to determine the stoichiometry of β-CD guest-host complexes.
Job's Plot (Continuous Variation Method) using UV-Vis Spectroscopy
Application Note: The Job's plot, or continuous variation method, is a widely used technique to determine the stoichiometry of a complex in solution.[5] The method involves preparing a series of solutions where the mole fractions of the guest (G) and host (H) vary, while the total molar concentration ([G] + [H]) is kept constant.[2] A physical property that is proportional to the concentration of the formed complex, such as UV-Vis absorbance, is measured for each solution.[5][6] By plotting the change in this property (e.g., ΔAbsorbance) against the mole fraction of the guest, a curve is generated. The mole fraction at which the curve reaches its maximum value corresponds to the stoichiometry of the complex.[5][2] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 suggests a 1:2 (G:H) complex, and a maximum at 0.66 suggests a 2:1 (G:H) complex.[5][7]
Experimental Protocol:
-
Materials and Reagents:
-
Guest molecule of interest
-
β-Cyclodextrin (β-CD)
-
Appropriate solvent (e.g., deionized water, buffer solution)
-
Volumetric flasks and pipettes
-
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Stock Solution Preparation: Prepare equimolar stock solutions of the guest molecule and β-CD in the chosen solvent. Let's denote the concentration as 'C' (e.g., 1 mM).
-
Sample Preparation: Prepare a series of solutions by mixing the guest and β-CD stock solutions in varying volume ratios, keeping the total volume constant (e.g., 10 mL). The mole fraction of the guest (X_guest) will range from 0 to 1. (See table below for an example).
-
UV-Vis Measurement: For each solution, record the UV-Vis spectrum over the relevant wavelength range. Identify the wavelength of maximum absorbance (λ_max) for the guest molecule that shows a change upon complexation.
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each solution. This is typically done by subtracting the theoretical absorbance of the free guest (assuming no complex formation) from the measured absorbance. A more common approach is to plot ΔA * X_guest vs X_guest, where ΔA is the difference in absorbance of the guest in the presence and absence of β-CD.
-
Plot ΔA (or a related parameter like ΔA * [Guest]) against the mole fraction of the guest (X_guest).
-
Determine the X_guest value at which the plot reaches a maximum. This value indicates the stoichiometry.
-
-
Data Presentation:
| Sample No. | Volume of Guest Stock (mL) | Volume of β-CD Stock (mL) | Total Volume (mL) | Mole Fraction of Guest (X_guest) | Measured Absorbance (A_obs) at λ_max | ΔA * [Guest] |
| 1 | 0.0 | 10.0 | 10.0 | 0.0 | Value | Value |
| 2 | 1.0 | 9.0 | 10.0 | 0.1 | Value | Value |
| 3 | 2.0 | 8.0 | 10.0 | 0.2 | Value | Value |
| 4 | 3.0 | 7.0 | 10.0 | 0.3 | Value | Value |
| 5 | 4.0 | 6.0 | 10.0 | 0.4 | Value | Value |
| 6 | 5.0 | 5.0 | 10.0 | 0.5 | Value | Value |
| 7 | 6.0 | 4.0 | 10.0 | 0.6 | Value | Value |
| 8 | 7.0 | 3.0 | 10.0 | 0.7 | Value | Value |
| 9 | 8.0 | 2.0 | 10.0 | 0.8 | Value | Value |
| 10 | 9.0 | 1.0 | 10.0 | 0.9 | Value | Value |
| 11 | 10.0 | 0.0 | 10.0 | 1.0 | Value | Value |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful tool for studying guest-host interactions at the molecular level.[8] It can provide information on the stoichiometry, binding constant, and the specific geometry of the inclusion complex.[8] Stoichiometry can be determined using a continuous variation method (Job's plot) by monitoring the chemical shift changes (Δδ) of specific protons of the guest or host upon complexation.[9][10] The protons located inside the β-CD cavity (H3 and H5) are particularly sensitive to the inclusion of a guest molecule and often show significant chemical shift changes.[8] A plot of Δδ multiplied by the mole fraction versus the mole fraction of the guest will show a maximum corresponding to the stoichiometry of the complex.[9]
Experimental Protocol:
-
Materials and Reagents:
-
Guest molecule
-
β-Cyclodextrin
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
-
-
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Stock Solution Preparation: Prepare equimolar stock solutions of the guest and β-CD in the chosen deuterated solvent (e.g., 2 mM).
-
Sample Preparation (Job's Plot): Prepare a series of NMR samples by mixing the stock solutions in varying molar ratios, keeping the total concentration constant, as described in the UV-Vis protocol.[9]
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis:
-
Identify a proton signal from either the guest or β-CD (e.g., H3 or H5 of β-CD) that shows a significant chemical shift upon complexation.
-
Calculate the chemical shift change (Δδ) for this proton in each sample relative to its chemical shift in the free state. Δδ = |δ_observed - δ_free|.
-
Create a Job's plot by plotting Δδ * [Guest] against the mole fraction of the guest (X_guest).
-
The maximum of the plot will indicate the stoichiometry of the complex.[9]
-
-
Data Presentation:
| Mole Fraction of Guest (X_guest) | [Guest] (mM) | [β-CD] (mM) | Chemical Shift of H3 proton (δ, ppm) | Chemical Shift Change (Δδ, ppm) | Δδ * [Guest] |
| 0.0 | 0.0 | 2.0 | Value | 0 | 0 |
| 0.1 | 0.2 | 1.8 | Value | Value | Value |
| 0.2 | 0.4 | 1.6 | Value | Value | Value |
| 0.3 | 0.6 | 1.4 | Value | Value | Value |
| 0.4 | 0.8 | 1.2 | Value | Value | Value |
| 0.5 | 1.0 | 1.0 | Value | Value | Value |
| 0.6 | 1.2 | 0.8 | Value | Value | Value |
| 0.7 | 1.4 | 0.6 | Value | Value | Value |
| 0.8 | 1.6 | 0.4 | Value | Value | Value |
| 0.9 | 1.8 | 0.2 | Value | Value | Value |
| 1.0 | 2.0 | 0.0 | Value | Value | Value |
Isothermal Titration Calorimetry (ITC)
Application Note: Isothermal Titration Calorimetry (ITC) is a highly quantitative technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding stoichiometry (n), binding constant (K), enthalpy change (ΔH), and entropy change (ΔS) from a single experiment.[11] In an ITC experiment, a solution of the guest is titrated into a solution of the host (β-CD) in the calorimeter cell. The resulting heat changes are measured after each injection. The data is then fitted to a binding model to extract the thermodynamic parameters. The stoichiometry is directly obtained from the fitting as the parameter 'n'.
Experimental Protocol:
-
Materials and Reagents:
-
Guest molecule
-
β-Cyclodextrin
-
Buffer solution (ensure the guest and host are dissolved in the exact same buffer to minimize heats of dilution)
-
-
Instrumentation:
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Solution Preparation: Prepare a solution of β-CD (e.g., 1-2 mM) and a more concentrated solution of the guest (e.g., 10-20 mM). Both solutions must be in the identical, degassed buffer.
-
Instrument Setup:
-
Load the β-CD solution into the sample cell.
-
Load the guest solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the injection volume and spacing to allow the system to return to baseline between injections.
-
-
Titration: Perform the titration experiment, injecting small aliquots of the guest solution into the β-CD solution. A control experiment, titrating the guest into the buffer alone, should also be performed to account for the heat of dilution.
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the raw data.
-
Plot the heat change per mole of injectant against the molar ratio of guest to β-CD.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the instrument's software. The fit will yield the stoichiometry (n), K, and ΔH.[12]
-
-
Data Presentation:
| Parameter | Symbol | Value | Unit |
| Stoichiometry | n | ~1.0 | - |
| Binding Constant | K_a | Value | M⁻¹ |
| Enthalpy Change | ΔH | Value | kcal/mol |
| Entropy Change | ΔS | Value | cal/mol/deg |
| Gibbs Free Energy Change | ΔG | Value | kcal/mol |
Mass Spectrometry (MS)
Application Note: Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for the direct detection of non-covalent guest-host complexes.[13] MS offers high sensitivity, speed, and requires minimal sample consumption. The mass-to-charge ratio (m/z) of the ions detected in the mass spectrum provides direct evidence of the complex and its stoichiometry. For example, a 1:1 complex between a guest (G) and β-CD would be observed as an ion with an m/z corresponding to the mass of [β-CD + G + H]⁺ or other adducts.
Experimental Protocol:
-
Materials and Reagents:
-
Guest molecule
-
β-Cyclodextrin
-
Volatile solvent compatible with ESI-MS (e.g., methanol, water/acetonitrile mixture)
-
-
Instrumentation:
-
Mass spectrometer equipped with an ESI source
-
-
Procedure:
-
Sample Preparation: Prepare a solution containing both the guest molecule and β-CD in the desired molar ratio (e.g., 1:1) in a volatile solvent. Typical concentrations are in the micromolar range.
-
MS Analysis:
-
Infuse the sample solution directly into the ESI source.
-
Optimize the ESI source conditions (e.g., capillary voltage, cone voltage, temperature) to be "soft" enough to preserve the non-covalent complex during the transition from solution to the gas phase.[14]
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the m/z peaks corresponding to the free guest, free β-CD, and the guest-host complex.
-
Calculate the theoretical mass of the expected complex (e.g., for a 1:1 complex: Mass_β-CD + Mass_Guest + Mass_Adduct_Ion) and compare it with the observed m/z value to confirm the stoichiometry.
-
-
Data Presentation:
| Species | Expected Stoichiometry (Guest:Host) | Theoretical m/z [M+H]⁺ | Observed m/z |
| Free Guest | 1:0 | Value | Value |
| Free β-CD | 0:1 | Value | Value |
| Complex | 1:1 | Value | Value |
| Complex | 1:2 | Value | Value |
| Complex | 2:1 | Value | Value |
Visualizations
Caption: Experimental workflow for determining guest-host stoichiometry.
Caption: Relationship between methods for stoichiometry determination.
References
- 1. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Cyclodextrin inclusion complex of racecadotril: effect of drug-β- cyclodextrin ratio and the method of complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. intelcentru.ro [intelcentru.ro]
- 14. Aspects of cyclodextrin host-guest complexes in mass spectrometry - BORIS Theses [boristheses.unibe.ch]
Application Notes and Protocols for Freeze-Drying of Beta-Cyclodextrin Hydrate Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of beta-cyclodextrin (B164692) (β-CD) hydrate (B1144303) complexes using the freeze-drying (lyophilization) method. This technique is widely employed to enhance the solubility, dissolution rate, and stability of poorly water-soluble active pharmaceutical ingredients (APIs).
Introduction to Beta-Cyclodextrin and Freeze-Drying
Beta-cyclodextrins are cyclic oligosaccharides composed of seven α-1,4-linked glucopyranose units, forming a truncated cone or torus-shaped molecule. This structure features a hydrophilic outer surface and a hydrophobic inner cavity, allowing for the encapsulation of various guest molecules, primarily through hydrophobic interactions, to form inclusion complexes.[1] This encapsulation can significantly alter the physicochemical properties of the guest molecule.[1]
Freeze-drying is a dehydration process that involves freezing a product, lowering the pressure, and then removing the ice by sublimation. For β-CD complexes, this method is advantageous as it can produce amorphous, porous solids with a high surface area, which contributes to enhanced dissolution rates.[2] The process is particularly suitable for thermolabile substances as it operates at low temperatures.[1] The formation of inclusion complexes using freeze-drying has been shown to be more effective in creating true amorphous complexes compared to methods like kneading.
Key Advantages of Freeze-Drying for β-Cyclodextrin Complexes
-
Enhanced Solubility and Dissolution: Freeze-drying can lead to a significant increase in the aqueous solubility and dissolution rate of poorly soluble drugs. For instance, the dissolution rate of bendrofluazide was increased sixty-fold when prepared as a freeze-dried complex with β-cyclodextrin.
-
Amorphization: The rapid freezing and subsequent sublimation can convert crystalline drugs into a more soluble amorphous state within the cyclodextrin (B1172386) matrix.[3]
-
High Surface Area and Porosity: The resulting lyophilized cake often has a porous structure, which increases the surface area available for dissolution.
-
Improved Stability: Encapsulation within the β-CD cavity can protect sensitive guest molecules from degradation.
-
High Yield and Purity: The process can lead to a high yield of the inclusion complex.
Experimental Protocols
Preparation of β-Cyclodextrin Inclusion Complexes by Freeze-Drying
This protocol describes a general method for preparing β-CD inclusion complexes with a poorly water-soluble drug. The molar ratio of drug to β-CD is a critical parameter and should be optimized based on preliminary studies (e.g., phase solubility studies). Common molar ratios are 1:1 and 1:2.[4]
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Beta-Cyclodextrin (β-CD) or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Distilled water or a suitable co-solvent (e.g., ethanol/water mixture)[5]
-
Magnetic stirrer and stir bars
-
Freeze-dryer (lyophilizer)
-
Volumetric flasks and beakers
-
Mortar and pestle
Procedure:
-
Solution Preparation:
-
Accurately weigh the required amounts of the API and β-CD based on the desired molar ratio (e.g., 1:1 or 1:2).[4]
-
Dissolve the β-CD in a predetermined volume of distilled water or a co-solvent mixture (e.g., 50:50 v/v ethanol:water) with continuous stirring.[5]
-
Separately, dissolve the API in a minimal amount of a suitable organic solvent (e.g., ethanol) if it has very low aqueous solubility.
-
-
Complexation:
-
Slowly add the API solution to the stirring β-CD solution.
-
Continue stirring the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.[5]
-
-
Freezing:
-
Lyophilization (Freeze-Drying):
-
Place the frozen samples in the freeze-dryer.
-
Conduct the primary drying phase under a high vacuum (low pressure) and a controlled temperature to sublimate the ice.
-
Follow with a secondary drying phase at a slightly higher temperature to remove any residual unfrozen water molecules. The entire process can take 24 to 72 hours.[5]
-
-
Post-Processing:
-
Once the cycle is complete, the lyophilized powder is collected.
-
The powder can be gently pulverized using a mortar and pestle to ensure homogeneity.
-
Store the final product in a desiccator to prevent moisture absorption.
-
Characterization of Freeze-Dried β-Cyclodextrin Complexes
DSC is used to evaluate the thermal properties of the complex and confirm the inclusion of the guest molecule. The disappearance or shifting of the melting peak of the drug is indicative of complex formation.
Protocol:
-
Accurately weigh 3-5 mg of the sample (pure drug, β-CD, physical mixture, or freeze-dried complex) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample under a nitrogen purge (e.g., 20-50 mL/min) at a constant heating rate (e.g., 5-10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).[6]
XRD is used to analyze the crystalline structure of the materials. A change from a crystalline to an amorphous pattern for the drug in the complex suggests successful inclusion.
Protocol:
-
Place a small amount of the powder sample on the sample holder.
-
Gently flatten the surface to ensure it is level.
-
Mount the sample holder in the X-ray diffractometer.
-
Scan the sample over a 2θ range (e.g., 5° to 60°) using a specific X-ray source (e.g., Cu Kα radiation).
SEM is used to observe the surface morphology and particle size of the freeze-dried complex.
Protocol for Sample Preparation:
-
Mount a small amount of the lyophilized powder onto an aluminum stub using double-sided carbon tape.[4]
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) under an argon atmosphere to prevent charging during imaging.[4][7]
-
Place the coated stub in the SEM for imaging at an appropriate accelerating voltage (e.g., 15 kV).[7]
This test evaluates the rate at which the drug dissolves from the complex compared to the pure drug.
Protocol:
-
Use a USP dissolution apparatus (e.g., Apparatus 2, paddle type).
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 7.4).
-
Maintain the temperature of the medium at 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 75 rpm).[8]
-
Introduce a weighed amount of the freeze-dried complex (equivalent to a specific dose of the drug) into each vessel.
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of freeze-dried β-cyclodextrin complexes.
Table 1: Enhancement of Aqueous Solubility
| Drug | Cyclodextrin | Molar Ratio (Drug:CD) | Preparation Method | Solubility Enhancement (x-fold) | Reference |
| Curcumin | HP-β-CD | 1:8 | Freeze-Drying | ~180 | [9] |
| Fenofibrate | - | - | Freeze-Drying | ~58 | [10] |
| Curcumin | β-CD | - | - | 2.34 | [11] |
Table 2: Improvement in Dissolution Rate
| Drug | Cyclodextrin | Preparation Method | Dissolution Conditions | Observation | Reference |
| Bendrofluazide | β-CD | Freeze-Drying | - | 60-fold increase in initial dissolution rate | |
| Hydroflumethiazide | β-CD | Freeze-Drying | - | 3-fold increase in initial dissolution rate | |
| Naproxen | HP-β-CD | Freeze-Drying | Simulated gastric & intestinal fluid | Significant enhancement compared to pure drug | [12] |
| Lornoxicam | β-CD | Kneading (for comparison) | - | 99.5% release in 30 mins (optimized tablet) | [13] |
| Diosmin | HP-β-CD | Freeze-Drying | Distilled water | Higher dissolution than kneaded complex and pure drug | [6] |
Table 3: Particle Size Analysis
| Material | Preparation/Complex | Mean Particle Diameter (nm) | Reference |
| Red bell pepper pigment-β-CD | Ultrasonic homogenization | 562 ± 36 | [14] |
| Curcumin-β-CD nanosponge | - | 266.60 ± 15.84 | [11] |
Logical Relationships in Complex Formation and Characterization
The properties of the final freeze-dried β-cyclodextrin complex are dependent on the characteristics of the guest molecule, the cyclodextrin, and the process parameters.
Conclusion
The freeze-drying of β-cyclodextrin hydrate complexes is a robust and effective method for enhancing the biopharmaceutical properties of poorly soluble drugs. The protocols and data presented herein provide a foundation for researchers and drug development professionals to apply this technology in their work. Careful optimization of the formulation and process parameters is crucial for achieving the desired product characteristics.
References
- 1. oatext.com [oatext.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Characterization and in vitro evaluation of freeze-dried microparticles composed of granisetron-cyclodextrin complex and carboxymethylcellulose for intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. mdpi.com [mdpi.com]
- 10. bio-integration.org [bio-integration.org]
- 11. Evaluation and Characterization of Curcumin-β-Cyclodextrin and Cyclodextrin-Based Nanosponge Inclusion Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of β-Cyclodextrin Hydrate
Welcome to the technical support center for β-cyclodextrin hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals who are working with β-cyclodextrin and encountering challenges related to its low aqueous solubility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and comparative data to guide your research.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with β-cyclodextrin hydrate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty dissolving β-cyclodextrin hydrate in water. | β-cyclodextrin has inherently low aqueous solubility (approx. 1.85 g/100 mL at 25°C) due to strong intermolecular hydrogen bonding in its crystal lattice.[1][2] | - Use moderate heating (up to 50-60°C) and stirring. Be aware that solubility will decrease upon cooling. - Consider using a co-solvent such as ethanol (B145695) or a small amount of a solubilizing agent like urea (B33335) (4-8 M) or NaOH (0.2-1 M) for initial dissolution, though this may impact your downstream application.[3] - For many applications, it is more effective to use a chemically modified, more soluble derivative of β-cyclodextrin. |
| Precipitation occurs after dissolving β-cyclodextrin hydrate and cooling the solution. | The solution was likely supersaturated at a higher temperature, and the β-cyclodextrin crashed out of solution as it cooled to room temperature. | - Work with concentrations known to be stable at your experimental temperature. - If higher concentrations are required, consider using a chemically modified β-cyclodextrin with higher aqueous solubility. |
| Formation of a precipitate upon adding a guest molecule to a β-cyclodextrin solution. | The inclusion complex formed between the guest molecule and β-cyclodextrin may have lower aqueous solubility than the β-cyclodextrin itself. This is characteristic of a B-type phase solubility diagram.[2] | - Adjust the stoichiometry of the guest molecule to β-cyclodextrin. - Consider using a more soluble β-cyclodextrin derivative (e.g., HP-β-CD, SBE-β-CD) which typically forms more soluble inclusion complexes (A-type phase solubility diagrams).[2] - Incorporate a water-soluble polymer (e.g., PVP, HPMC) to form a ternary complex, which can help solubilize the inclusion complex aggregates.[4][5] |
| Low yield of inclusion complex formation. | Inefficient complexation method or inappropriate stoichiometry. | - Optimize the preparation method. Techniques like co-evaporation, freeze-drying, or kneading are generally more efficient than simple physical mixing.[6][7] - Determine the optimal stoichiometry of your guest molecule to β-cyclodextrin using a phase solubility study.[8] |
| Inconsistent results in solubility enhancement experiments. | Variability in the hydration state of the β-cyclodextrin hydrate used. The water content of "shelf-dry" β-cyclodextrin can be around 14%. | - Dry the β-cyclodextrin hydrate to a consistent state before use if precise concentrations are critical. - Alternatively, accurately determine the water content of your β-cyclodextrin lot and adjust your calculations accordingly. |
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of β-cyclodextrin hydrate so low?
The relatively low aqueous solubility of β-cyclodextrin is attributed to the formation of a complete belt of intramolecular hydrogen bonds between the C2-OH and C3-OH groups of adjacent glucopyranose units.[2] This rigid structure reduces the ability of the molecule to form intermolecular hydrogen bonds with the surrounding water molecules, leading to limited solubility.[2]
Q2: What are the most common chemical modifications to improve the solubility of β-cyclodextrin?
The most common and effective chemical modifications involve substituting the hydroxyl groups at the 2, 3, and 6 positions of the glucose units. This disrupts the intramolecular hydrogen bonding and increases the affinity for water. Key derivatives include:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): An amorphous, highly water-soluble, and toxicologically benign derivative.[9][10]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): A polyanionic derivative with very high water solubility (>50 times that of β-CD).[11][12]
-
Methylated-β-cyclodextrins (e.g., randomly methylated-β-cyclodextrin, RAMEB): These derivatives have increased water solubility and can also enhance the stability of host-guest complexes.[13][14][15]
Q3: How does the formation of an inclusion complex affect the solubility of β-cyclodextrin?
The formation of an inclusion complex can either increase or decrease the apparent solubility of β-cyclodextrin in a solution. In some cases, particularly with guest molecules that form highly soluble complexes, the overall amount of β-cyclodextrin that can be dissolved is increased. Conversely, if the formed inclusion complex is poorly soluble, it may precipitate out of solution, effectively reducing the concentration of dissolved β-cyclodextrin.[10]
Q4: Can I use co-solvents to improve the solubility of β-cyclodextrin?
Yes, co-solvents like ethanol can be used. However, the presence of a co-solvent can also affect the complexation ability of the cyclodextrin (B1172386) with a guest molecule.[16] The choice of co-solvent and its concentration should be carefully considered based on the specific application and the properties of the guest molecule.
Q5: What is a ternary complex and how can it improve solubility?
A ternary complex involves the inclusion complex of a guest molecule and cyclodextrin, along with a third component, typically a water-soluble polymer (e.g., HPMC, PVP) or an organic acid.[17] These third components can stabilize the inclusion complex and prevent the aggregation and precipitation of nanosized drug/CD complexes, leading to a synergistic improvement in the solubility of the guest molecule.[4][17]
Quantitative Data: Solubility of β-Cyclodextrin and its Derivatives
| Cyclodextrin Derivative | Abbreviation | Molar Mass ( g/mol ) | Aqueous Solubility at ~25°C ( g/100 mL) | Reference(s) |
| β-Cyclodextrin | β-CD | 1135 | ~1.85 | [1] |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | ~1380 | >60 | [18] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | ~2163 | >70 | [11] |
| Randomly Methylated-β-cyclodextrin | RAMEB | ~1312 | >50 | [19] |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | DIMEB | 1331 | Highly soluble (temperature-dependent) | |
| Trimethyl-β-cyclodextrin | TM-β-CD | 1429 | Less soluble than partially methylated derivatives | [13] |
Experimental Protocols
Protocol 1: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Derivative
This protocol is a generalized method for the synthesis of HP-β-CD.
Materials:
-
β-Cyclodextrin (β-CD)
-
Sodium hydroxide (B78521) (NaOH)
-
Propylene (B89431) oxide
-
Deionized water
-
Ethanol or Isopropyl alcohol
-
Sulfuric acid (10%)
Procedure:
-
Dissolve 0.1 g of β-CD in a 4.8% NaOH solution at 60°C with stirring.
-
Cool the clear solution in an ice bath.
-
Add 0.07 g of propylene oxide dropwise while stirring.
-
Continue stirring overnight at 0-5°C.
-
Allow the solution to warm to room temperature and keep it there for 3 hours.
-
Neutralize the solution to pH 7.0 with 10% sulfuric acid.
-
Evaporate the solution to dryness.
-
Extract the product from the insoluble sodium sulfate (B86663) with ethanol (95%) or isopropyl alcohol (99%).
-
Evaporate the extract to obtain the final HP-β-CD product.[20]
Protocol 2: Preparation of an Inclusion Complex using the Co-evaporation Method
This method is suitable for forming inclusion complexes between a poorly soluble drug and β-cyclodextrin or its derivatives.
Materials:
-
Guest molecule (drug)
-
β-Cyclodextrin or a derivative (e.g., HP-β-CD)
-
Suitable organic solvent for the guest molecule (e.g., ethanol, methanol)
-
Deionized water
Procedure:
-
Dissolve the guest molecule in a minimal amount of a suitable organic solvent.
-
Dissolve the cyclodextrin in deionized water, with gentle heating if necessary.
-
Add the guest molecule solution dropwise to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for a defined period (e.g., 24 hours) to allow for complex formation.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain a solid residue.
-
Dry the resulting solid powder, pulverize it, and pass it through a sieve of appropriate mesh size.[7]
Protocol 3: Phase Solubility Study to Determine Stoichiometry and Stability Constant
This study is crucial for characterizing the interaction between a host (cyclodextrin) and a guest (drug).
Materials:
-
Guest molecule (drug)
-
β-Cyclodextrin or a derivative
-
Aqueous buffer of desired pH
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the guest molecule to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, filter the solutions to remove the undissolved guest molecule.
-
Determine the concentration of the dissolved guest molecule in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the concentration of the dissolved guest molecule (y-axis) against the concentration of the cyclodextrin (x-axis).
-
The type of curve (e.g., AL, AP, BS) indicates the nature of the complex, and the slope can be used to calculate the stability constant (K) of the complex.[21]
Visualizations
Caption: Workflow for Inclusion Complex Preparation.
Caption: Strategies to Improve β-CD Solubility.
References
- 1. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. humapub.com [humapub.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 13. Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and adsorption behavior of hydroxypropyl-β-cyclodextrin–polyurethane magnetic nanoconjugates for crystal and methyl violet dyes removal from ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03335A [pubs.rsc.org]
- 21. scispace.com [scispace.com]
preventing aggregation of beta-Cyclodextrin hydrate complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of beta-cyclodextrin (B164692) (β-CD) hydrate (B1144303) complexes during their experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter with β-cyclodextrin complex aggregation, offering potential causes and actionable solutions.
Issue 1: Unexpected Precipitation or Cloudiness in my β-Cyclodextrin Solution.
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility of Native β-CD | Unmodified β-cyclodextrin has limited water solubility (approx. 1.85 g/100 mL at 25°C) due to strong intermolecular hydrogen bonding, leading to self-aggregation and precipitation.[1][2] | - Switch to a modified β-CD: Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have significantly higher aqueous solubility and a reduced tendency to aggregate.[3][4] - Increase Temperature: Gently warming the solution can help dissolve β-CD aggregates. However, be mindful of the thermal stability of your guest molecule.[5][6] |
| Concentration Exceeds Solubility Limit | You may be attempting to dissolve β-CD beyond its saturation point in the chosen solvent. | - Consult solubility data: Refer to the solubility specifications for your specific type of β-CD. - Prepare a less concentrated solution: If your protocol allows, reduce the β-CD concentration. |
| Inappropriate Solvent | While water is the most common solvent for forming inclusion complexes due to the hydrophobic effect, organic co-solvents can sometimes disrupt the necessary hydration shell and promote aggregation.[7] | - Prioritize water as the solvent: This will favor the inclusion of nonpolar guest molecules.[7] - Minimize organic co-solvents: If an organic solvent is necessary, use the minimum amount required. |
| pH-Dependent Aggregation | At very high pH (above 12.5), the hydroxyl groups of β-CD can ionize, leading to electrostatic repulsion that breaks down aggregates and increases solubility.[8] Conversely, at neutral or acidic pH, aggregation is more likely. | - Adjust pH: For applications where it is feasible, increasing the pH can enhance solubility. However, consider the pH stability of your guest molecule. |
Issue 2: Low Yield or Inefficient Complexation with the Guest Molecule.
| Potential Cause | Explanation | Recommended Solution |
| Guest-Host Size Mismatch | The guest molecule may be too large or too small to fit properly within the β-CD cavity, resulting in a weak or unstable inclusion complex.[7] The cavity of β-CD has a diameter of about 6.0-6.5 Å.[9] | - Select an appropriate cyclodextrin: Consider α-cyclodextrin for smaller molecules or γ-cyclodextrin for larger ones.[9] - Use modified β-CDs: Some modified β-CDs can offer a more flexible cavity.[10][11] |
| Poor Solubility of the Guest Molecule | If the guest molecule has extremely low solubility in the reaction medium, it will not be readily available to form an inclusion complex. | - Use a co-solvent: A small amount of a suitable organic solvent can be used to dissolve the guest before adding it to the β-CD solution. - Employ enabling technologies: Techniques like kneading or slurry methods can be effective for poorly soluble guests.[2] |
| Competition for the Cavity | Other molecules in the solution (e.g., from buffers, excipients) could be competing with your target guest molecule for inclusion in the β-CD cavity. | - Simplify your formulation: If possible, remove any unnecessary components from the complexation medium. - Increase the concentration of the guest molecule: This can help shift the equilibrium towards the formation of the desired complex. |
| Suboptimal Complexation Method | The method used to prepare the complex (e.g., co-precipitation, kneading, freeze-drying) significantly impacts the efficiency of complexation. | - Optimize your method: Experiment with different preparation techniques to find the most effective one for your specific guest-host system. |
Issue 3: Variability in Particle Size and Stability of the Final Complex.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Aggregates | The formation of β-CD aggregates can lead to a broad distribution of particle sizes in the final product.[1] | - Incorporate stabilizing agents: Water-soluble polymers like polyvinylpyrrolidone (B124986) (PVP) can stabilize drug/CD complexes and prevent the formation of large aggregates.[12] - Control temperature: Decreasing the temperature can sometimes lead to the formation of larger aggregates.[6] Careful temperature control during preparation and storage is crucial. |
| Crystallization of the Complex | Crystalline complexes are often less soluble and have different dissolution profiles compared to amorphous ones.[7] | - Promote amorphous complex formation: Techniques like freeze-drying or spray-drying often yield amorphous complexes with improved solubility.[13] - Use modified β-CDs: Amorphous derivatives like HP-β-CD are less prone to crystallization.[14] |
| Incomplete Complexation | The presence of uncomplexed guest molecules or free β-CD can contribute to physical instability and variability. | - Purify the complex: After preparation, wash the solid complex with a solvent that dissolves the free guest but not the complex to remove unencapsulated material. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause β-cyclodextrin hydrate complexes to aggregate?
A1: The primary drivers of β-cyclodextrin aggregation are:
-
Intermolecular Hydrogen Bonding: The hydroxyl groups on the rim of the β-CD molecules can form extensive hydrogen bond networks, leading to self-assembly and aggregation.[1][8]
-
Hydrophobic Effects: In an aqueous environment, the hydrophobic cavities of β-CD molecules can interact, contributing to the formation of aggregates.
-
Low Aqueous Solubility: Native β-CD has inherently poor water solubility, which promotes its aggregation and precipitation from solution.[1][2]
Q2: How does temperature affect the aggregation of β-cyclodextrin complexes?
A2: Temperature has a significant impact on the solubility and aggregation of β-CD. Generally, increasing the temperature increases the solubility of β-CD and can help to break up existing aggregates.[5] Conversely, lowering the temperature can promote the formation of larger aggregates, potentially leading to precipitation.[6] However, the stability of the guest molecule at different temperatures must also be considered.
Q3: Can pH be used to control β-cyclodextrin aggregation?
A3: Yes, pH can influence β-CD aggregation. In highly alkaline solutions (pH > 12.5), the hydroxyl groups on the β-CD molecule begin to deprotonate.[8] This creates negative charges on the molecules, leading to electrostatic repulsion that disrupts the hydrogen bonding network and breaks down aggregates, thereby significantly increasing solubility.[8] In neutral and acidic conditions, this effect is not observed, and aggregation is more prevalent.
Q4: What are the advantages of using modified β-cyclodextrins like HP-β-CD?
A4: Modified β-cyclodextrins offer several advantages over native β-CD for preventing aggregation:
-
Increased Solubility: Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have significantly higher aqueous solubility.[3][4] This is due to the substitution of hydroxyl groups, which disrupts the formation of the crystal lattice and reduces intermolecular hydrogen bonding.[15]
-
Reduced Aggregation: The chemical modifications on these derivatives sterically hinder self-association, leading to a lower tendency to form aggregates.[3]
-
Enhanced Complexation: Modified cyclodextrins can sometimes offer a more flexible cavity, leading to improved complexation efficiency with a wider range of guest molecules.[10][11]
Q5: How can I determine if my β-cyclodextrin complex is aggregated?
A5: Several analytical techniques can be used to characterize the aggregation state of your β-cyclodextrin complexes:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is commonly used to detect the presence and size of aggregates.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the interactions between β-CD molecules and can be used to study the formation of aggregates at the molecular level.[9]
-
UV-Visible Spectroscopy: An increase in turbidity or light scattering, which can be measured by a UV-Vis spectrophotometer, can indicate the formation of aggregates.[16]
-
Visual Observation: The most straightforward, though least sensitive, method is visual inspection for any signs of cloudiness, precipitation, or opalescence in the solution.
Experimental Protocols
Protocol 1: Phase Solubility Study to Determine Complex Formation
This protocol is used to evaluate the effect of β-cyclodextrin on the solubility of a guest molecule, which can indicate the formation of an inclusion complex.
-
Preparation of β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Addition of Guest Molecule: Add an excess amount of the guest molecule to each β-CD solution in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Guest: Centrifuge or filter the samples to remove the undissolved guest molecule.
-
Quantification of Solubilized Guest: Analyze the concentration of the guest molecule in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Plot the concentration of the solubilized guest molecule as a function of the β-cyclodextrin concentration. A linear increase in guest solubility with increasing β-CD concentration is indicative of the formation of a soluble 1:1 complex.
Visualizations
Caption: A flowchart for troubleshooting β-CD aggregation issues.
Caption: Key strategies for preventing β-cyclodextrin aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. oatext.com [oatext.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: β-Cyclodextrin Hydrate Crystallization
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with beta-cyclodextrin (B164692) (β-CD) hydrate (B1144303) crystallization.
Frequently Asked Questions (FAQs)
Q1: My β-cyclodextrin solution is not forming crystals upon cooling. What are the possible reasons?
A1: Several factors can inhibit the crystallization of β-cyclodextrin hydrate. Firstly, β-cyclodextrin has a relatively low solubility in water, which is a key factor for crystallization.[1][2] Ensure that you are working within the appropriate concentration and temperature ranges to achieve supersaturation upon cooling. The solubility of β-cyclodextrin increases with temperature.[3][4] If the initial concentration is too low, supersaturation may not be reached during cooling, thus preventing crystallization. Secondly, the presence of impurities can interfere with crystal nucleation and growth. It is recommended to use high-purity β-cyclodextrin ( >98%) for crystallization experiments.[5] Finally, the cooling rate can significantly impact crystallization. A very rapid cooling process might lead to the formation of an amorphous precipitate or no precipitate at all. A slower, more controlled cooling process is generally preferred.
Q2: I am observing an oily or amorphous precipitate instead of well-defined crystals. How can I resolve this?
A2: The formation of an amorphous precipitate or "oiling out" is a common issue in crystallization. This often occurs when the level of supersaturation is too high, leading to rapid precipitation rather than ordered crystal growth. To address this, you can try a few approaches. Reducing the initial concentration of your β-cyclodextrin solution can lower the supersaturation level. Alternatively, slowing down the cooling rate will allow more time for the molecules to arrange into a crystal lattice. The use of co-solvents, such as ethanol (B145695), can also influence the crystallization process. Studies have shown that amorphous β-cyclodextrin powders can be induced to crystallize by adding a mixture of ethanol and water.[6] The presence of certain guest molecules during the formation of inclusion complexes can also lead to different crystalline forms or amorphous products.[7][8]
Q3: How can I control the crystal size and morphology of my β-cyclodextrin hydrate?
A3: Controlling crystal size and morphology is crucial for many applications. The size of β-cyclodextrin crystals can be influenced by the crystallization method. Recrystallization from a supersaturated aqueous solution can yield larger crystals, sometimes reaching millimeter size.[9] The rate of cooling is a primary factor; slower cooling generally promotes the growth of larger, more well-defined crystals. The presence and concentration of guest molecules during the crystallization of inclusion complexes can also dictate the crystal form and habit.[7][8] Additionally, the solvent system plays a significant role. For instance, precipitation from an acetone-water solution can lead to the formation of a specific polymorph.[10]
Q4: My β-cyclodextrin hydrate crystals seem to lose their structure upon drying. Why is this happening and how can I prevent it?
A4: β-cyclodextrin hydrate crystals contain a significant amount of water molecules within their crystal structure, which are essential for stabilizing the overall architecture.[9][11] When these crystals are dried, especially under harsh conditions (e.g., high temperature or vacuum), they can lose this structural water, leading to a collapse of the crystal lattice and potentially forming an amorphous solid.[12] The dehydration process can be reversible.[12] To minimize this, it is advisable to dry the crystals under mild conditions, such as at ambient temperature and controlled humidity.[12] The stability of the hydrated crystal can also depend on the specific crystalline form obtained.[7][8]
Data Presentation
Table 1: Solubility of β-Cyclodextrin in Water at Different Temperatures
| Temperature (°C) | Solubility (mg/100 mL) |
| 25 | 1.8 |
| 45 | 4.5 |
| 60 | 9.1 |
Source: Poulson et al. 2022[4]
Table 2: Water Content of β-Cyclodextrin Hydrates
| Hydrate Form | Water Molecules per β-CD Molecule | Reference |
| β-CD·12H₂O (in mother liquor) | ~12 | Steiner et al., 1992[12] |
| β-CD·10.5H₂O (dried at ambient) | ~10.5 | Steiner et al., 1992[12] |
| β-CD·10.41H₂O | 10.41 | T. Man-Sin, K. Fun, & S. S. S. Raj, 2010[13] |
| β-CD·9.4-12.3H₂O | 9.4-12.3 | Steiner, 1994[1] |
Experimental Protocols
Protocol 1: General Recrystallization of β-Cyclodextrin Hydrate
This protocol describes a general method for obtaining crystals of β-cyclodextrin hydrate from an aqueous solution.
Materials:
-
β-Cyclodextrin (high purity, >98%)[5]
-
Deionized water
Procedure:
-
Prepare a saturated or slightly supersaturated solution of β-cyclodextrin in deionized water by heating the mixture with constant stirring. A temperature of around 60°C is often used to increase solubility.[7][8]
-
Once the β-cyclodextrin is completely dissolved, filter the hot solution through a pre-warmed filter (e.g., a 0.45 μm nylon filter) to remove any insoluble impurities.[7]
-
Allow the filtered solution to cool down slowly to room temperature. To promote the growth of larger crystals, the cooling process can be controlled by placing the container in a Dewar flask with warm water.[7]
-
Crystals should appear as the solution cools and becomes supersaturated. The crystallization process can take several hours to a couple of days.[7]
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.
-
Dry the crystals under ambient conditions with controlled humidity to prevent dehydration and loss of crystallinity.[12]
Protocol 2: Co-Precipitation Method for β-Cyclodextrin Inclusion Complexes
This protocol provides a general procedure for preparing crystalline inclusion complexes of β-cyclodextrin with a guest molecule.
Materials:
-
β-Cyclodextrin
-
Guest molecule (e.g., a poorly water-soluble drug)
-
Deionized water
Procedure:
-
Prepare a solution of β-cyclodextrin in deionized water by heating to approximately 60°C with constant stirring.[7][8]
-
Slowly add the guest molecule to the heated β-cyclodextrin solution. The stoichiometric ratio of β-cyclodextrin to the guest molecule should be optimized for the specific complex.[7]
-
Continue stirring the mixture at an elevated temperature for an extended period (e.g., 20-24 hours) to ensure the formation of the inclusion complex.[7][8]
-
Filter the hot solution to remove any un-complexed guest molecule or other impurities.[7]
-
Allow the solution to cool slowly and undisturbed to induce crystallization of the inclusion complex. The incubation temperature can be controlled to target specific crystal forms.[7]
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under appropriate conditions to maintain their structural integrity. The stability of the hydrated complex can vary between different crystal forms.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for β-cyclodextrin hydrate crystallization.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Crystallisation properties of amorphous cyclodextrin powders and their complexation with fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Crystal Forms of a Hydrated 2:1 β-Cyclodextrin Fluconazole Complex: Single Crystal X-ray Structures, Dehydration Profiles, and Conditions for Their Individual Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. arxiv.org [arxiv.org]
- 10. New Polymorph of β-Cyclodextrin with a Higher Bioavailability | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystalline beta-cyclodextrin.12H2O reversibly dehydrates to beta-cyclodextrin.10.5 H2O under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Cyclodextrin 10.41-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: β-Cyclodextrin Inclusion Complexation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the yield and efficiency of β-cyclodextrin (β-CD) inclusion complexation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the preparation and analysis of β-cyclodextrin inclusion complexes.
Question 1: I am observing a very low yield of my β-cyclodextrin inclusion complex. What are the potential causes and how can I improve it?
Answer:
Low complexation yield is a frequent challenge. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Mismatch between Guest and β-CD Cavity Size: For effective inclusion, the guest molecule must fit properly within the β-cyclodextrin cavity. If the guest is too large or too small, the complex formation will be inefficient.
-
Solution: While you are specifically using β-CD, consider if a different native cyclodextrin (B1172386) (α-CD for smaller molecules, γ-CD for larger ones) might be more appropriate for your guest molecule. Alternatively, modified β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer a slightly different cavity environment and improved solubility, which can enhance complexation.[1]
-
-
Poor Solubility of Guest or β-CD: The formation of the inclusion complex occurs in solution. If either the guest or β-CD has limited solubility in the chosen solvent system, the equilibrium will not favor complex formation, leading to low yields of the solid complex.
-
Solution: While β-cyclodextrin itself has limited water solubility (1.85 g/100 mL at 25°C), using modified β-CDs such as HP-β-CD can significantly increase aqueous solubility.[2][3] Water is the preferred solvent as the hydrophobic effect is a primary driving force for complexation.[1] If a co-solvent is necessary to dissolve the guest, use it sparingly, as it can compete with the guest for the β-CD cavity and potentially decrease the stability of the complex.[4][5]
-
-
Inappropriate Preparation Method: The method used to prepare the solid inclusion complex significantly influences the yield and efficiency.
-
Solution: Evaluate your current preparation method against others. For instance, the kneading method is effective for poorly water-soluble guests and can provide good yields, though it may not be suitable for large-scale production.[2] Freeze-drying (lyophilization) is well-suited for thermolabile compounds and can also result in high yields.[2] Microwave irradiation has been reported as a time-efficient method that can lead to increased dissolution rates and good yields.[6][7]
-
-
Unfavorable Stoichiometry: The molar ratio of the guest to β-CD is critical. While a 1:1 stoichiometry is most common, other ratios like 1:2 or 2:1 can occur.[8][9]
-
Solution: Perform a Job's plot or phase solubility study to determine the optimal stoichiometry for your specific guest-host system.[10] Preparing the complex using this empirically determined ratio can maximize the yield. For example, in a study with ferulic acid, a 1:0.5 (β-CD:guest) ratio resulted in a higher encapsulation efficiency than a 1:1 ratio.[8]
-
Question 2: My inclusion complex has formed, but it does not significantly improve the aqueous solubility or dissolution rate of my guest compound. What is the issue?
Answer:
The primary goal of β-CD complexation is often to enhance solubility. If this is not achieved, consider the following:
Troubleshooting Steps:
-
Incomplete Complexation: A low complexation efficiency means a significant portion of the guest molecule remains in its free, uncomplexed form, which will not exhibit enhanced solubility.
-
Solution: Re-evaluate and optimize your preparation method as described in the low yield section. Ensure thorough removal of the uncomplexed guest from the final product by washing with a solvent in which the guest is soluble but the complex is not.
-
-
Crystallinity of the Final Product: Amorphous solids generally dissolve faster than their crystalline counterparts. The preparation method can influence the final physical form of the complex.
-
Solution: Methods like freeze-drying or spray-drying tend to produce more amorphous complexes, which can lead to faster dissolution rates. Characterize the solid-state of your complex using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to assess its crystallinity.[11][12] The disappearance of the guest's melting point endotherm in DSC is a strong indicator of complex formation.[2]
-
-
Aggregation of Complexes: At higher concentrations, cyclodextrin complexes can self-assemble into aggregates or nanoparticles.[13] While this is a form of solubilization, it might not always translate to the desired dissolution profile.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the complexation efficiency?
A1: The pH of the medium is a critical parameter, especially for ionizable guest molecules. The complexation strength often depends on the charge state of the guest.[14][15][16] Generally, the neutral, unionized form of a molecule is more hydrophobic and thus has a higher affinity for the non-polar β-CD cavity.[16] Increased ionization can lead to a more soluble guest but may destabilize the inclusion complex.[14][15] Therefore, it is crucial to find a balance. For example, the stability constant (Kc) for the complex of trifluoperazine (B1681574) with DM-β-CD was found to be highest at a pH where the monoprotonated form of the drug was dominant.[16] For ionizable compounds, it is recommended to determine the stability constant at different pH values to find the optimal conditions.[10][17]
Q2: What is the role of temperature in inclusion complex formation?
A2: Temperature can have a complex effect on both the formation and stability of the inclusion complex. The association process is typically exothermic, meaning that an increase in temperature can lead to a decrease in the stability constant (K) and may even cause the guest to be released from the cavity.[18] However, temperature can also influence the solubility of both the guest and β-CD, which can affect the overall yield. For some systems, an increase in temperature can even shift the stoichiometry of the complex.[19] The optimal temperature should be determined experimentally; for instance, a study optimizing the complexation of essential oils found 20°C to be the ideal stirring temperature for maximum encapsulation efficiency.[20]
Q3: Should I use a co-solvent? How does it impact the yield?
A3: The use of co-solvents like ethanol (B145695) can be a double-edged sword. On one hand, a small amount of a water-miscible organic solvent can be necessary to dissolve a poorly water-soluble guest, thereby making it available for complexation.[21] In some cases, a low concentration of a co-solvent has been shown to increase the solubilizing effect of β-CD.[21] On the other hand, the co-solvent molecule can compete with the guest molecule for a place inside the β-CD cavity, which can decrease the complex formation constant and overall yield.[4][5] The destabilizing effect of the co-solvent is a commonly reported phenomenon.[4][22] Therefore, if a co-solvent is necessary, its concentration should be minimized.
Q4: What is the ideal host-guest stoichiometry and how do I determine it?
A4: While a 1:1 host-to-guest molar ratio is the most common, it is not universal.[2] The stoichiometry depends on the size and geometry of the guest molecule relative to the β-CD cavity. To maximize yield, it is essential to use the correct molar ratio in your preparation. The most common method to determine the stoichiometry in solution is through phase solubility studies, plotting the solubility of the guest against the concentration of β-CD.[2][23] A linear relationship (AL-type diagram) typically indicates a 1:1 complex. Other methods like Job's plot (continuous variation method), isothermal titration calorimetry (ITC), and NMR spectroscopy can also be used to determine the stoichiometry.[10][24]
Q5: Which analytical techniques are essential to confirm the formation of an inclusion complex?
A5: No single technique is sufficient to confirm complex formation; a combination of methods is required.[11]
-
In Solution: UV-Vis Spectroscopy, Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) are used to study the interactions and determine stability constants and stoichiometry.[23][25] Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction.[24]
-
In Solid State:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting point of the guest molecule is strong evidence of inclusion.[2][20]
-
X-ray Powder Diffraction (XRPD): A change in the diffraction pattern from a simple superposition of the starting materials to a new, unique pattern indicates the formation of a new solid phase (the complex).[11][26]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of the guest molecule upon complexation can confirm its presence within the β-CD cavity.[11][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D ROESY/NOESY): In the solid state or in solution, shifts in the chemical signals of the protons inside the β-CD cavity (H3, H5) and of the guest protons provide definitive proof of inclusion.[27][28]
-
Data Presentation
Table 1: Influence of pH on Stability Constants (K) of β-CD Complexes
| Guest Molecule | β-CD Derivative | pH | Stability Constant (K) in M⁻¹ | Analytical Method |
| Ibuprofen | β-CD | 2.5 - 5.5 | Varies with pH | Isothermal Titration Calorimetry |
| Camptothecin (B557342) | HP-β-CD | 5.5 | 245 | HPLC (Phase Solubility) |
| Camptothecin | HP-β-CD | 7.0 | 184 | HPLC (Phase Solubility) |
| Isoniazid | β-CD | 4.0 | 17.15 | UV-Vis Spectroscopy |
| Isoniazid | β-CD | 9.0 | 9.86 | UV-Vis Spectroscopy |
| Pipemidic Acid | β-CD | 4.6 | 215.2 | UV-Vis Titration |
| Pipemidic Acid | β-CD | 6.8 | 79.7 | UV-Vis Titration |
| Pipemidic Acid | β-CD | 8.6 | 90.7 | UV-Vis Titration |
Data compiled from references[10][15][17][27].
Table 2: Comparison of Preparation Methods on Yield and Efficiency
| Preparation Method | Typical Guest Type | Key Advantages | Potential Limitations | Reported Yield/Efficiency |
| Co-precipitation | Poorly water-soluble | Simple laboratory method | Can result in lower yields due to competitive inhibition from organic solvents | Variable |
| Kneading | Poorly water-soluble | Good yield, economical | Not easily scalable, labor-intensive | High |
| Freeze-Drying | Thermolabile, water-soluble | Good for sensitive compounds, produces amorphous product | Requires specialized equipment, time-consuming | Very good yield |
| Microwave Irradiation | Various | Rapid, efficient, environmentally friendly | Requires microwave reactor | High yield, increased dissolution |
Information synthesized from references[2][6][7][29].
Experimental Protocols
1. Protocol for Phase Solubility Study (Higuchi and Connors Method)
This method is used to determine the stoichiometry and apparent stability constant (K) of a complex.
-
Preparation of β-CD Solutions: Prepare a series of aqueous solutions (or in a relevant buffer) with increasing concentrations of β-cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Addition of Guest: Add an excess amount of the guest molecule to each β-CD solution in separate sealed vials. The amount should be sufficient to ensure that the solution remains saturated with the guest after equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath until equilibrium is reached. This can take 24-72 hours.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved guest settle. Carefully withdraw an aliquot from the clear supernatant of each vial. Filter the aliquot through a membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of the dissolved guest molecule using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the total concentration of the dissolved guest (y-axis) against the concentration of β-CD (x-axis).
-
The stoichiometry is inferred from the shape of the plot. A linear plot (AL-type) suggests a 1:1 complex.
-
The apparent stability constant (K₁:₁) for a 1:1 complex can be calculated from the slope and the intrinsic solubility of the guest (S₀, the y-intercept) using the following equation: K₁:₁ = slope / (S₀ * (1 - slope))
-
2. Protocol for Kneading Method
This method is particularly useful for preparing solid complexes of poorly water-soluble guest compounds.
-
Molar Ratio Calculation: Calculate the required amounts of β-cyclodextrin and the guest molecule to achieve the desired molar ratio (e.g., 1:1).
-
Slurry Formation: Place the accurately weighed β-CD in a mortar. Add a small amount of a solvent (typically a water-ethanol mixture) to form a thick, uniform paste.
-
Incorporation of Guest: Gradually add the accurately weighed guest molecule to the paste.
-
Kneading: Knead the mixture thoroughly with a pestle for a specified period (e.g., 30-60 minutes). The constant shear forces facilitate the interaction between the guest and β-CD.
-
Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.
-
Post-Processing: Gently pulverize the dried mass into a fine powder. To remove any uncomplexed guest adhering to the surface, wash the powder with a small amount of a solvent in which the free guest is soluble but the complex is not.
-
Final Drying: Dry the final washed powder to remove any residual solvent. Store in a desiccator.
Visualizations
Caption: Troubleshooting workflow for addressing low inclusion complex yield.
Caption: Experimental workflow for a phase solubility study.
References
- 1. benchchem.com [benchchem.com]
- 2. oatext.com [oatext.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 7. humapub.com [humapub.com]
- 8. Host–guest stoichiometry affects the physicochemical properties of beta-cyclodextrin/ferulic acid inclusion complexes and films - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation [mdpi.com]
- 11. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptfarm.pl [ptfarm.pl]
- 17. Effect of hydroxypropyl-beta-cyclodextrin-complexation and pH on solubility of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of temperature on the structure and drug-release behaviour of inclusion complex of β-cyclodextrin with cyclophosphamide: a molecular dynamics study - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preparation, characterization, and thermal stability of β-cyclodextrin/soybean lecithin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mjas.analis.com.my [mjas.analis.com.my]
- 28. onlinepharmacytech.info [onlinepharmacytech.info]
- 29. files01.core.ac.uk [files01.core.ac.uk]
troubleshooting inconsistent results in beta-Cyclodextrin experiments
Welcome to the Beta-Cyclodextrin (B164692) (β-CD) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments involving β-cyclodextrin and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve experimental inconsistencies and unexpected results.
Section 1: Inclusion Complex Formation
Question 1: Why am I observing low or inconsistent encapsulation efficiency/drug loading?
Answer: Low or inconsistent drug loading is a common issue that can be attributed to several factors. The key is to systematically evaluate each potential cause.
Troubleshooting Steps:
-
Guest Molecule Properties:
-
Solubility: Poorly water-soluble guest molecules are ideal candidates for encapsulation. However, extremely low solubility can hinder the interaction with β-CD in the aqueous phase. Consider using a co-solvent system, but be aware that the solvent itself can compete for the β-CD cavity.
-
Size and Shape: The guest molecule must fit sterically into the β-CD cavity. Molecules that are too large or have an awkward shape will not form stable inclusion complexes.[1]
-
Hydrophobicity: The driving force for complexation is the displacement of high-energy water molecules from the hydrophobic cavity by a less polar guest molecule.[2] Ensure your guest molecule has sufficient hydrophobicity.
-
-
Experimental Conditions:
-
Molar Ratio: An inappropriate molar ratio of guest to β-CD can lead to incomplete complexation. It is crucial to determine the optimal stoichiometry, which is often 1:1 but can vary.[2][3]
-
Temperature: Complex formation is an exothermic process, so lower temperatures generally favor complexation.[2] However, temperature can also affect the solubility of both the guest and β-CD.
-
pH: The ionization state of the guest molecule can significantly impact its ability to enter the hydrophobic cavity.[4] Experiments should be conducted at a pH where the guest molecule is in its most hydrophobic (unionized) form.
-
Mixing/Agitation: Inadequate mixing can lead to localized concentration gradients and incomplete complexation. Ensure vigorous and consistent stirring or sonication for a sufficient duration (typically 24-72 hours) to reach equilibrium.[1]
-
-
Method of Preparation: The method used to prepare the inclusion complex significantly influences the outcome.[5][6] Common methods include:
-
Co-precipitation: Simple but may result in a physical mixture rather than a true inclusion complex.
-
Kneading: Creates a paste and uses shear force to promote complexation.
-
Freeze-drying (Lyophilization): Often yields a porous, high-surface-area powder that is readily soluble.
-
Spray-drying: A scalable method suitable for industrial applications.
-
Logical Troubleshooting Flowchart: Inconsistent Drug Loading
Caption: Troubleshooting workflow for low or inconsistent drug loading.
Question 2: My beta-cyclodextrin solution is cloudy, or a precipitate forms during the experiment. What should I do?
Answer: Cloudiness or precipitation can occur for several reasons, primarily related to the limited aqueous solubility of β-CD itself or the formation of an insoluble inclusion complex.
Troubleshooting Steps:
-
Intrinsic β-Cyclodextrin Solubility: Native β-cyclodextrin has a relatively low water solubility (about 1.85 g/100 mL at 25°C).[7] If your experimental concentration exceeds this, precipitation is expected.
-
Solution: Consider using more soluble β-CD derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[1]
-
-
Insoluble Complex Formation: The inclusion complex formed between the guest molecule and β-CD may have lower solubility than the individual components, leading to precipitation. This is characteristic of a "B-type" phase solubility diagram.[8]
-
Solution: While this indicates complex formation, it may not be desirable for liquid formulations. Using more soluble derivatives (HP-β-CD, SBE-β-CD) often prevents this issue and results in "A-type" diagrams where solubility increases with cyclodextrin (B1172386) concentration.[8]
-
-
Temperature Effects: As mentioned, the solubility of β-CD is temperature-dependent. A decrease in temperature during the experiment could cause precipitation.
-
Solution: Maintain a constant and controlled temperature throughout the experiment.
-
-
Presence of Other Excipients: Some excipients can compete with the guest molecule for the β-CD cavity or alter the solubility of the complex.[8]
-
Solution: Evaluate the compatibility of all formulation components.
-
Phase Solubility Diagram Types
Caption: A-type vs. B-type phase solubility diagrams.
Section 2: Cytotoxicity and Biocompatibility
Question 3: I am observing unexpected cytotoxicity in my cell-based assays. Could the beta-cyclodextrin be the cause?
Answer: Yes, while generally considered safe, certain cyclodextrins and their derivatives can exhibit cytotoxicity, particularly at higher concentrations.[9]
Troubleshooting Steps:
-
Cyclodextrin Type and Concentration:
-
Methylated β-CDs: Derivatives like Heptakis(2,6-di-O-methyl)-β-CD (DIMEB) are known to be more cytotoxic than parent or hydroxypropylated cyclodextrins because they can extract cholesterol and phospholipids (B1166683) from cell membranes, leading to cell lysis.[10]
-
Concentration-Dependence: Cytotoxicity is dose-dependent. It is crucial to determine the non-toxic concentration range for your specific cell line and β-CD derivative.[11]
-
-
Control Experiments:
-
Always include a "vehicle control" in your assays, which consists of the same concentration of β-CD in the medium but without the drug. This will help you differentiate between the cytotoxicity of the drug, the cyclodextrin, and the complex.
-
-
Route of Administration: The toxicity of cyclodextrins is highly dependent on the route of administration. For instance, parenteral administration can be associated with renal toxicity, while oral administration generally has low toxicity due to poor absorption.[9][12][13]
Comparative Cytotoxicity of β-CD Derivatives
| Cyclodextrin Derivative | Relative Cytotoxicity | Primary Mechanism |
| Heptakis(2,6-di-O-methyl)-β-CD (DIMEB) | High | Membrane cholesterol extraction[10] |
| Randomly methylated β-CD (RAMEB) | Moderate to High | Membrane disruption[10] |
| Hydroxypropyl-β-CD (HP-β-CD) | Low | Minimal membrane interaction |
| Sulfobutylether-β-CD (SBE-β-CD) | Low | Minimal membrane interaction |
| Native β-Cyclodextrin | Low to Moderate | Can cause some membrane effects at high concentrations |
Note: Cytotoxicity can be cell-line dependent.
Section 3: Analytical Characterization
Question 4: My analytical results (e.g., HPLC, NMR) are inconsistent or difficult to interpret. What are the common challenges?
Answer: The analytical characterization of β-CD inclusion complexes can be challenging due to the dynamic nature of the host-guest interaction and the physicochemical properties of cyclodextrins themselves.[14][15]
Troubleshooting Steps:
-
HPLC Analysis:
-
Dynamic Equilibrium: The inclusion complex is in a constant state of association and dissociation. During HPLC analysis, the mobile phase can disrupt this equilibrium, leading to variable results.[16][17]
-
Solution: Consider adding a low concentration of the β-CD to the mobile phase to maintain the complex's stability during the chromatographic run.[17]
-
-
Lack of Chromophore: Cyclodextrins do not have a UV-Vis chromophore, making direct detection difficult.[18]
-
-
NMR Spectroscopy:
-
Chemical Shift Changes: The formation of an inclusion complex should result in observable chemical shifts in the protons of both the guest and the host (specifically the inner cavity protons H3 and H5). If you do not observe these shifts, it may indicate that complexation has not occurred.
-
Stoichiometry Determination (Job Plot): A Job plot analysis using NMR can help determine the stoichiometry of the complex.
-
-
Calorimetry (DSC/ITC):
-
Differential Scanning Calorimetry (DSC): For solid complexes, the disappearance or shifting of the melting peak of the guest molecule is a strong indicator of inclusion complex formation. If the peak is still present, it suggests a physical mixture rather than a true complex.
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for directly measuring the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the host-guest interaction in solution.
-
Analytical Techniques for Characterization
| Technique | Information Provided | Common Issues |
| HPLC | Quantification of free vs. complexed drug | Complex dissociation during analysis[16][17] |
| NMR | Confirmation of inclusion, structural details, stoichiometry | Overlapping signals, sensitivity |
| FTIR | Changes in vibrational bands of the guest molecule | Subtle changes can be hard to interpret |
| DSC | Disappearance/shift of guest's melting point in solids | Not suitable for solutions |
| XRD | Change from crystalline to amorphous state | Requires solid samples |
| Phase Solubility | Stability constant (Ks), stoichiometry | Time-consuming, requires accurate solubility measurement |
Experimental Protocols
Protocol 1: Determination of Stability Constant (Ks) by Phase Solubility Method
This method, originally described by Higuchi and Connors, is a fundamental technique for determining the stability constant and stoichiometry of a β-CD inclusion complex.
Materials:
-
β-Cyclodextrin (or derivative)
-
Guest molecule (drug)
-
Buffer solution of desired pH
-
Vials with screw caps
-
Thermostatic shaker
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for guest quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of β-CD in the chosen buffer.
-
Add an excess amount of the guest molecule to each β-CD solution in separate vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[1]
-
Seal the vials and place them in a thermostatic shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[1]
-
After equilibration, let the vials stand to allow the undissolved guest to settle.
-
Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered samples appropriately and analyze the concentration of the dissolved guest molecule using a validated analytical method.
-
Plot the concentration of the dissolved guest molecule (y-axis) against the concentration of β-CD (x-axis).
-
Determine the type of phase solubility diagram. For a 1:1 AL-type (linear) diagram, the stability constant (Ks) can be calculated from the slope and the intrinsic solubility of the guest (S₀) using the following equation:
Ks = slope / (S₀ * (1 - slope))
Experimental Workflow: Phase Solubility Study
Caption: Workflow for a phase solubility study.
Protocol 2: Preparation of Inclusion Complex by Kneading Method
Procedure:
-
Weigh out the appropriate amounts of β-CD and the guest molecule to achieve the desired molar ratio (e.g., 1:1).
-
Place the β-CD in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste.
-
Gradually add the guest molecule to the paste while continuously triturating with a pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried product is pulverized and sieved to obtain a fine powder.
-
Store the final product in a desiccator.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. oatext.com [oatext.com]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avensonline.org [avensonline.org]
- 13. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 14. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. international.arikesi.or.id [international.arikesi.or.id]
- 17. international.arikesi.or.id [international.arikesi.or.id]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing β-Cyclodextrin Hydrate Loading Capacity
Welcome to the Technical Support Center for β-Cyclodextrin Hydrate (B1144303) applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to increasing the loading capacity of β-cyclodextrin hydrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of native β-cyclodextrin hydrate's loading capacity?
Native β-cyclodextrin (β-CD) has a relatively low aqueous solubility (approximately 18.5 g/L at room temperature) and a rigid structure, which can limit its ability to form inclusion complexes and efficiently encapsulate guest molecules.[1] This can result in a low drug-loading efficiency.[2]
Q2: What are the most effective strategies to increase the loading capacity of β-cyclodextrin?
The most common and effective strategies include:
-
Chemical Modification of β-CD: Introducing functional groups to the β-CD molecule can significantly enhance its solubility and, consequently, its loading capacity. Popular derivatives include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[1][3]
-
Formation of Ternary Complexes: The addition of a third component, often a water-soluble polymer or an amino acid, can improve the complexation efficiency and loading capacity of β-CD.[4]
-
Optimization of Preparation Method: The technique used to prepare the inclusion complex plays a crucial role. Methods like kneading, co-precipitation, and spray-drying are often more effective than simple physical mixing.[5][6][7]
Q3: How do modified cyclodextrins like HP-β-CD and SBE-β-CD improve loading capacity?
Modified cyclodextrins have a higher aqueous solubility and a less crystalline structure compared to native β-CD.[1] For instance, the aqueous solubility of HP-β-CD is over 50 g/100 mL.[1] This increased solubility allows for a higher concentration of cyclodextrin (B1172386) in the complexation medium, leading to a greater extent of guest molecule encapsulation.[1] SBE-β-CD, being polyanionic, is particularly effective for complexing cationic, nitrogen-containing drugs.[8]
Q4: What is the role of the molar ratio between the drug and β-cyclodextrin?
The molar ratio is a critical parameter. Generally, increasing the molar ratio of cyclodextrin to the drug can enhance the loading capacity up to a certain point.[9] However, an excessive amount of cyclodextrin may not lead to a proportional increase in loading and can increase the bulk of the final formulation.[10] It is essential to determine the optimal molar ratio for each specific guest molecule through phase solubility studies.
Q5: Can the choice of solvent affect the loading capacity?
Yes, the solvent system used during complexation is important. For instance, in the kneading method, a small amount of a water/ethanol mixture is often used to create a paste-like consistency, which facilitates the interaction between the drug and cyclodextrin.[11] In the co-precipitation method, the drug is typically dissolved in an organic solvent before being added to an aqueous solution of cyclodextrin.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Loading/ Entrapment Efficiency | - Inappropriate preparation method.- Suboptimal drug-to-cyclodextrin molar ratio.- Poor solubility of the drug or cyclodextrin in the chosen solvent.- Insufficient interaction time or energy. | - Experiment with different preparation methods (kneading, co-precipitation, spray-drying).- Perform a phase solubility study to determine the optimal molar ratio.- Select a solvent system in which both the drug and cyclodextrin have adequate solubility.- Increase stirring time, kneading time, or optimize temperature during complexation.[5] |
| Precipitation of the Complex During Preparation | - The concentration of the drug and/or cyclodextrin exceeds the solubility of the complex.- Change in temperature or pH affecting complex solubility. | - Adjust the concentrations based on phase solubility data.- Control the temperature and pH of the solution throughout the process.[12] |
| Inconsistent Batch-to-Batch Loading Capacity | - Variability in raw materials.- Lack of precise control over experimental parameters (e.g., temperature, stirring speed, drying conditions). | - Ensure consistent quality of β-cyclodextrin and the guest molecule.- Standardize the preparation protocol with strict control over all parameters. |
| Guest Molecule Degradation During Complexation | - High temperatures used in some methods (e.g., spray-drying).- Presence of light or oxygen. | - For thermolabile compounds, consider using methods that do not require high heat, such as freeze-drying or kneading at room temperature.[7]- Protect the reaction mixture from light and consider performing the experiment under an inert atmosphere (e.g., nitrogen). |
Quantitative Data on Loading Capacity Enhancement
The following table summarizes the improvement in drug loading and entrapment efficiency using different β-cyclodextrin derivatives and preparation methods for various drugs.
| Guest Molecule | β-CD Derivative | Preparation Method | Molar Ratio (Drug:CD) | Entrapment Efficiency (%) / Drug Loading (%) | Reference |
| Paclitaxel | HP-β-CD | Co-solvent Lyophilization | 1:5 | >90% | [9] |
| Paclitaxel | SBE-β-CD | Co-solvent Lyophilization | 1:5 | >90% | [9] |
| Gliclazide | β-CD | Kneading | 1:2 | 98.76% (Recovery) | [5] |
| Gliclazide | β-CD | Co-precipitation | 1:2 | 92.05% (Recovery) | [5] |
| Ibuprofen | β-CD | Controlled Particle Deposition | - | 17.42 wt.% | [13] |
| Ibuprofen | β-CD | Solution Immersion | - | 3.8 wt.% | [13] |
| Rutin | HP-β-CD | Freeze-drying | - | 72.30% (EE), 21.99% (DL) | [14] |
| Naringenin | HP-β-CD (as nanosponges) | - | - | ~3.6-fold higher loading than inclusion complex | [10] |
Experimental Protocols
Kneading Method
This method is suitable for poorly water-soluble drugs and generally provides a good yield.[7]
Materials:
-
Guest molecule (drug)
-
β-Cyclodextrin hydrate or its derivative
-
Mortar and pestle
-
Solvent (e.g., 50:50 v/v methanol:water)[11]
-
Drying oven or vacuum desiccator
Procedure:
-
Accurately weigh the guest molecule and β-cyclodextrin in the desired molar ratio.
-
Place the β-cyclodextrin in a mortar.
-
Slowly add a small amount of the solvent to the β-cyclodextrin while triturating with the pestle to form a homogeneous paste.
-
Gradually add the guest molecule to the paste and continue kneading for a specified time (e.g., 45-60 minutes) to ensure thorough mixing and complex formation.[11] Add small amounts of solvent as needed to maintain a suitable consistency.
-
Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours or in a vacuum desiccator until a constant weight is achieved.[11]
-
Grind the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Store the final product in a well-sealed container.
Co-precipitation Method
This technique is widely used for preparing inclusion complexes and is effective for many drug molecules.[6]
Materials:
-
Guest molecule (drug)
-
β-Cyclodextrin hydrate or its derivative
-
Solvent for the drug (e.g., acetone, methanol)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin by dissolving the accurately weighed amount in deionized water. Gentle heating and stirring may be required.
-
Separately, dissolve the accurately weighed guest molecule in a minimal amount of a suitable organic solvent.[5]
-
While continuously stirring the β-cyclodextrin solution, add the drug solution dropwise.[5]
-
Continue stirring the mixture for a defined period (e.g., 1-6 hours) at a constant temperature to allow for complex formation and precipitation.[5][9]
-
Gradually cool the mixture to room temperature while continuing to stir.
-
Collect the precipitated inclusion complex by filtration.
-
Wash the precipitate with a small amount of cold deionized water or the organic solvent used to remove any uncomplexed drug adsorbed on the surface.
-
Dry the collected complex in an oven at a suitable temperature until a constant weight is achieved.
-
Store the final product in a desiccator.
Spray-Drying Method
This method is rapid, scalable, and often results in amorphous complexes with enhanced solubility.[15][16]
Materials:
-
Guest molecule (drug)
-
β-Cyclodextrin hydrate or its derivative
-
Suitable solvent system (e.g., water, ethanol/water mixture)
-
Spray dryer apparatus
Procedure:
-
Dissolve both the guest molecule and β-cyclodextrin in the chosen solvent system to obtain a clear solution.
-
Set the parameters of the spray dryer, including the inlet temperature, outlet temperature, feed pump rate, and aspirator level, according to the instrument's manual and the properties of your sample.[17]
-
Feed the solution into the spray dryer. The solution is atomized into fine droplets and comes into contact with hot air, leading to rapid solvent evaporation and formation of the solid inclusion complex.
-
The dried powder is separated from the air stream by a cyclone and collected.
-
Store the resulting powder in a tightly sealed container, protected from moisture.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for preparing β-cyclodextrin inclusion complexes.
Caption: Key strategies for enhancing the loading capacity of β-cyclodextrin.
References
- 1. mdpi.com [mdpi.com]
- 2. ajprd.com [ajprd.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. impactfactor.org [impactfactor.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nano-Spray-Drying of Cyclodextrin/Ibuprofen Complexes with Aerosolization-Enhancing Additives for Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug loading into beta-cyclodextrin granules using a supercritical fluid process for improved drug dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Dissolution Rate of β-Cyclodextrin Complexes
Welcome to the technical support center for β-cyclodextrin (β-CD) complexation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) through complexation with β-cyclodextrin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a β-cyclodextrin inclusion complex and how does it improve drug dissolution?
A1: β-cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[1] They can encapsulate a poorly water-soluble drug molecule (a "guest") within this central cavity, forming a non-covalent inclusion complex.[2] This process is driven by the displacement of high-energy water molecules from the apolar cavity by the hydrophobic guest molecule.[3]
The resulting complex typically has enhanced aqueous solubility and dissolution characteristics compared to the drug alone for several reasons:
-
Increased Wettability: The hydrophilic exterior of the cyclodextrin (B1172386) improves the wettability of the hydrophobic drug.[4]
-
Molecular Dispersion: The drug is molecularly dispersed within the cyclodextrin, preventing the formation of drug crystals that are slow to dissolve.[4]
-
Amorphous State: Complexation often reduces the crystallinity of the drug, resulting in an amorphous form that requires less energy to dissolve.[5][6]
Q2: What are the most common methods for preparing β-cyclodextrin complexes?
A2: Several methods are used to prepare solid drug-β-CD complexes, each with its own advantages. The choice of method can significantly impact complex efficiency and dissolution enhancement. Common techniques include:
-
Kneading Method: A paste is formed by mixing the drug and β-CD with a small amount of a solvent (like water or an alcohol-water mixture), followed by drying and sieving.[7] This is an economical and widely used method.[2]
-
Solvent Evaporation: The drug and β-CD are dissolved in suitable solvents, mixed, and then the solvent is evaporated to obtain the solid complex.[2]
-
Freeze-Drying (Lyophilization): An aqueous solution containing both the drug and β-CD is frozen and then dried under vacuum. This method often produces porous, amorphous powders with a high degree of interaction between the components.[1]
-
Spray-Drying: A solution of the drug and β-CD is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of a dry powder.[1][8]
-
Physical Mixture: The drug and β-CD are simply blended together mechanically. While simple, this method generally results in less interaction and lower dissolution enhancement compared to other techniques.[2][3]
-
Co-precipitation: The drug is added to an aqueous solution of β-CD, and the resulting complex precipitates, often upon cooling. The precipitate is then collected and dried.[2][7]
Q3: What is a ternary complex and how can it further improve dissolution?
A3: A ternary complex involves the addition of a third component—such as a hydrophilic polymer, an organic acid, or an amino acid—to the drug-cyclodextrin binary system.[8] High amounts of cyclodextrin can be required to solubilize a drug, which may be undesirable. Adding a third component can improve the solubilization efficiency, allowing for lesser amounts of cyclodextrin to be used.[8] This third agent can interact with the outer surface of the cyclodextrin or the guest molecule, further reducing drug crystallinity, improving wettability, and enhancing the stability and dissolution of the complex.[5][8] For example, polymers like Poloxamers (PXM-188) and HPMC have been shown to significantly enhance the complexation efficiency and solubility of drug/cyclodextrin systems.[5][8]
Troubleshooting Guides
Q4: My prepared complex shows only a minor improvement in dissolution rate compared to the pure drug. What are the possible causes?
A4: This is a common issue that can stem from several factors related to the complexation process itself or the characterization method.
-
Inefficient Complex Formation: The chosen preparation method may not be optimal for your specific drug. Physical mixtures, for instance, often show much lower dissolution enhancement than complexes prepared by kneading, solvent evaporation, or freeze-drying.[3] The stoichiometry (drug:β-CD ratio) may also be suboptimal.
-
Incorrect Stoichiometry: Most complexes form at a 1:1 or 1:2 molar ratio.[3][6] An incorrect ratio can lead to excess uncomplexed drug, which will dissolve slowly. It is crucial to determine the ideal ratio through phase solubility studies.
-
Crystallinity of the Final Product: If the final product is still highly crystalline, the dissolution enhancement will be limited. The goal of many preparation techniques is to produce an amorphous solid dispersion. Analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can confirm the physical state of the complex.[5][6] A loss of the drug's characteristic melting peak in DSC or the disappearance of sharp diffraction peaks in XRPD suggests successful amorphization and complexation.[9][10]
-
Dissolution Test Conditions: Ensure your dissolution medium is appropriate and that sink conditions are maintained, especially for drugs with very low solubility. Sometimes, a small amount of surfactant (e.g., 1% SLS) is included in the dissolution medium to ensure sink conditions.[6]
// Nodes start [label="Problem:\nPoor Dissolution Rate\nImprovement", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_method [label="Was the preparation\nmethod effective?\n(e.g., Kneading, Freeze-Dry)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_ratio [label="Is the Drug:β-CD\nmolar ratio optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_form [label="Is the final complex\namorphous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_ternary [label="Have you considered\na ternary complex?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solution_method [label="Solution:\nTry a more robust method\nlike Freeze-Drying or\nSolvent Evaporation.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ratio [label="Solution:\nPerform phase solubility\nstudies to find the optimal\nstoichiometric ratio.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_form [label="Solution:\nConfirm amorphization with\nDSC/XRPD. If crystalline,\nre-evaluate preparation method.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ternary [label="Solution:\nAdd a hydrophilic polymer\n(e.g., Poloxamer, HPMC)\nto enhance solubilization.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved\nDissolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_method; check_method -> check_ratio [label="Yes"]; check_method -> solution_method [label="No"]; solution_method -> end_node;
check_ratio -> check_form [label="Yes"]; check_ratio -> solution_ratio [label="No"]; solution_ratio -> end_node;
check_form -> check_ternary [label="Yes"]; check_form -> solution_form [label="No"]; solution_form -> end_node;
check_ternary -> end_node [label="Yes"]; check_ternary -> solution_ternary [label="No"]; solution_ternary -> end_node; } .dot Caption: Troubleshooting workflow for poor dissolution rate enhancement.
Q5: My DSC and/or XRPD results do not confirm complex formation. What went wrong?
A5: If analytical techniques fail to show evidence of inclusion, such as the disappearance of the drug's endothermic peak in DSC or characteristic crystalline peaks in XRPD, it points to a failure in the preparation process.[5][9]
-
Insufficient Interaction Time/Energy: Some methods require significant mechanical force (kneading) or time in solution (solvent evaporation) to achieve complexation. Ensure the kneading is thorough or that solutions are stirred long enough to reach equilibrium.[1]
-
Poor Solvent Choice: In methods like solvent evaporation, the solvents must be appropriate for both the drug and the cyclodextrin to ensure they are both fully dissolved before mixing and evaporation.[11]
-
Drug Properties: Some molecules, due to their size, shape, or polarity, may not fit well into the β-CD cavity. In such cases, a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has higher aqueous solubility and a slightly different cavity environment, might be a better choice.[5][9]
Q6: I am observing low yield with the co-precipitation method. How can this be improved?
A6: Low yield in co-precipitation is often related to the solubility of the complex itself.
-
Temperature Control: Ensure the solution is sufficiently cooled to induce precipitation. The rate of cooling can also affect the size and purity of the precipitated particles.
-
Solvent System: The complex may have some solubility in the chosen solvent system. Altering the solvent (e.g., changing the water/ethanol ratio) may reduce the complex's solubility and promote precipitation.[7]
-
pH Adjustment: For ionizable drugs, adjusting the pH of the solution can sometimes decrease the solubility of the complex and force it to precipitate.[1][7]
Data on Dissolution Enhancement
The effectiveness of different preparation methods and cyclodextrins varies. The following table summarizes quantitative data from various studies to illustrate the potential improvements.
| Drug | Cyclodextrin | Molar Ratio (Drug:CD) | Preparation Method | Key Finding (Dissolution/Solubility Improvement) | Reference |
| Celecoxib | β-CD | 1:3 | Kneading | 20-fold increase in dissolution rate. | [6] |
| Celecoxib | HP-β-CD | 1:3 | Kneading | 21-fold increase in dissolution rate. | [6] |
| Nimesulide | β-CD | 1:3 | Solvent Evaporation + Freeze-Drying | ~11-fold increase in solubility (9.67 to 108.60 µg/ml). | [10] |
| Nimesulide | β-CD | 1:2 | Solvent Evaporation | Complete drug release in 30 minutes vs. 60% in 3 hours for pure drug. | [10] |
| Aceclofenac (B1665411) | β-CD | 1:2 | Kneading | Dissolution of 66.5% vs. <20% for pure drug after 60 min (pH 7.4). | [3] |
| Alectinib | β-CD | 1:2 | Not Specified | Drug release at 30 min increased from 18% to 32%. | [12] |
| Alectinib | HP-β-CD | 1:2 | Not Specified | Drug release at 30 min increased from 18% to 52%. | [12] |
| Dexibuprofen | HP-β-CD | 1:4 | Kneading | Highest solubility increase among binary complexes. | [5] |
| Dexibuprofen | HP-β-CD + PXM-188 | 1:4 (+20% w/w) | Kneading | ~688-fold increase in solubility (0.062 to 42.54 mg/mL). | [5] |
Experimental Protocols
Here are detailed methodologies for three common preparation techniques.
Protocol 1: Kneading Method [3][7][11]
-
Weighing: Accurately weigh the drug and β-cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).
-
Paste Formation: Place the β-cyclodextrin in a ceramic mortar. Add a minimal amount of a suitable solvent (e.g., a 1:1 water/ethanol mixture) to wet the powder and form a homogeneous paste.
-
Drug Incorporation: Add the weighed drug to the paste.
-
Kneading: Triturate the mixture vigorously for a specified period (typically 30-60 minutes). The mixture should remain a consistent paste. If it becomes too dry, add a few more drops of the solvent.
-
Drying: Scrape the resulting paste from the mortar and spread it on a tray. Dry the product in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex in the mortar and pass it through a fine-mesh sieve (e.g., #60 or #100) to obtain a uniform powder.
-
Storage: Store the final product in a desiccator.
// Nodes start [label="Start: Weigh Drug & β-CD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Place β-CD in Mortar"]; step2 [label="Add Solvent to Form Paste"]; step3 [label="Incorporate Drug into Paste"]; step4 [label="Knead Mixture\n(30-60 min)"]; step5 [label="Dry the Paste in Oven"]; step6 [label="Pulverize and Sieve"]; end_node [label="End: Store Complex\nin Desiccator", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end_node; } .dot Caption: Experimental workflow for the Kneading Method.
Protocol 2: Solvent Evaporation Method [7][11]
-
Dissolution: Dissolve the accurately weighed drug in a suitable organic solvent (e.g., ethanol, methanol). In a separate vessel, dissolve the β-cyclodextrin in distilled water. Gentle heating may be used to aid dissolution if the components are heat-stable.
-
Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Equilibration: Continue stirring the mixture for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 50 °C) to allow for complex formation.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Continue until a dry solid is obtained.
-
Final Drying: Further dry the solid mass in an oven at a controlled temperature (e.g., 50-60 °C) to remove any residual solvent.
-
Sieving: Pulverize and sieve the final product to obtain a uniform powder.
-
Storage: Store the complex in a desiccator.
Protocol 3: Freeze-Drying (Lyophilization) Method [1]
-
Solution Preparation: Dissolve both the drug and β-cyclodextrin in a sufficient volume of distilled water (or a suitable aqueous buffer system) to achieve complete dissolution.
-
Stirring: Stir the solution for an extended period (e.g., 24 hours) to ensure equilibrium of complexation is reached.
-
Freezing: Transfer the aqueous solution to a suitable container and freeze it completely, typically by placing it in a deep freezer (-40 °C to -80 °C) or by using a shell-freezing technique on a lyophilizer.
-
Drying: Place the frozen sample on the lyophilizer. The solvent is removed through sublimation under high vacuum over a period of 24-48 hours.
-
Collection: Once the drying process is complete, collect the resulting porous, fluffy powder.
-
Storage: Store the highly hygroscopic product in a tightly sealed container inside a desiccator.
References
- 1. scispace.com [scispace.com]
- 2. humapub.com [humapub.com]
- 3. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. eijppr.com [eijppr.com]
- 9. turkjps.org [turkjps.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
beta-Cyclodextrin hydrate vs hydroxypropyl-beta-cyclodextrin solubility
A Comparative Guide to the Solubility of Beta-Cyclodextrin (B164692) Hydrate (B1144303) and Hydroxypropyl-Beta-Cyclodextrin
For researchers and professionals in drug development, enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) is a significant challenge. Cyclodextrins, a family of cyclic oligosaccharides, are widely employed as enabling excipients to tackle this issue. Among the various types, beta-cyclodextrin (β-CD) and its chemically modified derivative, hydroxypropyl-beta-cyclodextrin (HP-β-CD), are the most commonly used. This guide provides an objective comparison of their solubility characteristics, supported by experimental data and detailed methodologies.
Structural Differences and Their Impact on Solubility
Beta-cyclodextrin is a cyclic oligosaccharide composed of seven α-D-glucopyranose units linked by α-1,4 glycosidic bonds.[1][2][3] This arrangement forms a toroidal, or cone-shaped, structure with a hydrophobic inner cavity and a hydrophilic exterior.[3][4][5] Hydroxypropyl-beta-cyclodextrin is a derivative where some of the hydroxyl groups on the beta-cyclodextrin ring are substituted with hydroxypropyl groups (-CH₂CHOHCH₃).[6][7][8] This structural modification is the primary reason for the dramatic difference in their aqueous solubility.
The relatively low solubility of beta-cyclodextrin hydrate is attributed to the formation of a rigid crystal lattice stabilized by strong intramolecular hydrogen bonds between the secondary hydroxyl groups of adjacent glucose units.[9][10] The introduction of bulky hydroxypropyl groups in HP-β-CD disrupts this hydrogen bonding network, preventing crystallization and allowing for greater interaction with water molecules, which significantly enhances its aqueous solubility.[10][11]
Caption: Structural differences leading to solubility disparity.
Aqueous Solubility Comparison
The most striking difference between this compound and HP-β-CD is their solubility in water. HP-β-CD is significantly more soluble, which is a major advantage in the preparation of aqueous formulations, particularly for parenteral administration.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Aqueous Solubility (at 25°C) |
| This compound | C₄₂H₇₀O₃₅ | 1134.98 | 1.85 g/100 mL (18.5 g/L)[4][12] |
| Hydroxypropyl-Beta-Cyclodextrin | (C₆H₉O₅)₇(C₃H₇O)ₓ | ~1250-1540 | >45 g/100 mL (>450 g/L)[13][14] |
The molar mass of HP-β-CD varies depending on the degree of substitution (DS) of the hydroxypropyl groups.
Performance in Drug Solubilization: Phase Solubility Studies
The primary function of these cyclodextrins in pharmaceuticals is to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility. This is typically evaluated using phase solubility studies. The results generally show that HP-β-CD is a more efficient solubilizing agent than its parent compound for a wide range of drugs.
The table below presents comparative data on the stability constants (Kc) for the complexation of the drug Rigosertib with both cyclodextrins. A higher stability constant indicates a stronger interaction and a greater increase in solubility for a given cyclodextrin (B1172386) concentration.
| Cyclodextrin | Temperature (°C) | Stability Constant (Kc, M⁻¹) |
| Beta-Cyclodextrin | 25 | 203 |
| Hydroxypropyl-Beta-Cyclodextrin | 25 | 344 |
| Beta-Cyclodextrin | 37 | 158 |
| Hydroxypropyl-Beta-Cyclodextrin | 37 | 272 |
| Data adapted from a study on Rigosertib[15]. |
The data clearly indicates that HP-β-CD forms more stable complexes with the drug compared to beta-cyclodextrin at both temperatures, resulting in a greater solubilization effect.[15] Similar findings have been reported for other drugs like docetaxel, where modified cyclodextrins, including HP-β-CD, showed a greater enhancement in solubility and dissolution rate compared to beta-cyclodextrin.[16]
Experimental Protocol: Phase Solubility Study
The following is a detailed methodology for conducting a phase solubility analysis, a fundamental experiment to determine the effect of a cyclodextrin on a drug's solubility.
Caption: Workflow for a phase solubility study.
Detailed Steps:
-
Preparation of Cyclodextrin Solutions: A series of aqueous solutions of this compound or HP-β-CD are prepared at various concentrations (e.g., 0 to 50 mM) in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Drug: An amount of the poorly soluble drug, known to be in excess of its intrinsic solubility, is added to vials containing the different cyclodextrin solutions.
-
Equilibration: The vials are sealed to prevent solvent evaporation and are agitated in a constant-temperature shaker bath (e.g., 25°C or 37°C) until equilibrium is achieved. The time required for equilibration (typically 24 to 72 hours) should be determined in preliminary experiments.
-
Sample Separation: After equilibration, the suspensions are filtered through a non-adsorptive membrane filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid drug from the solution.
-
Drug Quantification: The concentration of the dissolved drug in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: A phase solubility diagram is constructed by plotting the total concentration of the dissolved drug against the concentration of the cyclodextrin.
-
Calculation of Stability Constant: For a 1:1 drug-cyclodextrin complex showing a linear increase in solubility (an Aₗ-type diagram), the stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S₀) of the drug using the following equation: Kc = slope / (S₀ * (1 - slope))
Conclusion
While both this compound and hydroxypropyl-beta-cyclodextrin are effective in enhancing the solubility of poorly soluble compounds, HP-β-CD offers a significant advantage due to its substantially higher intrinsic aqueous solubility. This property, a direct result of the hydroxypropylation of the parent molecule, not only allows for the preparation of more concentrated aqueous formulations but also often leads to a greater solubilizing efficiency for a wide range of drug candidates. For researchers and formulators, the choice between the two will depend on the specific requirements of the drug and the desired dosage form, but for applications demanding high solubility and parenteral administration, HP-β-CD is frequently the superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. alfachemic.com [alfachemic.com]
- 3. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 4. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alfachemic.com [alfachemic.com]
- 7. researchgate.net [researchgate.net]
- 8. icyclodextrin.com [icyclodextrin.com]
- 9. mdpi.com [mdpi.com]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound - CD Formulation [formulationbio.com]
- 13. HYDROXYPROPYL CYCLODEXTRIN - Ataman Kimya [atamanchemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Alpha-, Beta-, and Gamma-Cyclodextrins for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Cyclodextrins, a family of cyclic oligosaccharides derived from starch, have emerged as crucial excipients in the pharmaceutical industry. Their unique toroidal structure, characterized by a hydrophilic exterior and a hydrophobic internal cavity, allows for the encapsulation of a wide array of drug molecules. This inclusion complexation can significantly enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. The three parent cyclodextrins—alpha (α), beta (β), and gamma (γ)—differ in the number of glucopyranose units, which in turn dictates the size of their internal cavity and influences their physicochemical properties and complexation capabilities. This guide provides an objective comparison of these three cyclodextrins, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal candidate for their drug delivery systems.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the physicochemical properties of α-, β-, and γ-cyclodextrins are summarized in the table below. These properties are critical determinants of their suitability for specific drug formulations. Beta-cyclodextrin, with its intermediate cavity size, is the most widely used; however, its lower aqueous solubility can be a limiting factor.[1][2] In contrast, α-cyclodextrin is suitable for smaller molecules, while γ-cyclodextrin can accommodate larger guest molecules.[1]
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
| Number of Glucopyranose Units | 6 | 7 | 8 |
| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
| Cavity Height (Å) | ~7.9 | ~7.9 | ~7.9 |
| Cavity Volume (ų) | 174 | 262 | 427 |
| Water Solubility ( g/100 mL at 25°C) | 14.5 | 1.85 | 23.2 |
Performance in Drug Delivery: Experimental Data
The efficiency of cyclodextrins in enhancing drug solubility and forming stable inclusion complexes is paramount to their application in drug delivery. The selection of the appropriate cyclodextrin (B1172386) is highly dependent on the physicochemical properties of the guest drug molecule, particularly its size, shape, and polarity.
Solubility Enhancement
The ability of cyclodextrins to improve the aqueous solubility of poorly soluble drugs is one of their most valuable attributes. The extent of solubility enhancement is influenced by the goodness of fit between the drug molecule and the cyclodextrin cavity.
A comparative study on the solubility enhancement of the anti-inflammatory drug Tolfenamic Acid demonstrated the varying efficiencies of the three cyclodextrins. The formation of 1:1 inclusion complexes was confirmed, and the stability constants (Kc) were determined.
| Cyclodextrin | Stability Constant (Kc, M-1) |
| α-Cyclodextrin | 98 |
| β-Cyclodextrin | 256 |
| γ-Cyclodextrin | 125 |
Data adapted from a study by Ribeiro et al. (2018).
In this case, β-cyclodextrin exhibited the highest stability constant, indicating the most favorable complexation with tolfenamic acid, likely due to an optimal fit between the drug molecule and the β-cyclodextrin cavity.
Complexation Efficiency
The stoichiometry and binding affinity of drug-cyclodextrin complexes are critical parameters that dictate the formulation's performance. These can be determined using various analytical techniques, as detailed in the experimental protocols section.
For instance, a study investigating the complexation of the antihypertensive drug Nifedipine (B1678770) with the three native cyclodextrins revealed the following binding constants:
| Cyclodextrin | Binding Constant (Kb, M-1) |
| α-Cyclodextrin | 120 |
| β-Cyclodextrin | 1580 |
| γ-Cyclodextrin | 450 |
Data adapted from a study by Ammar et al. (2017).
The significantly higher binding constant for the nifedipine-β-cyclodextrin complex suggests a stronger interaction and more stable complex formation compared to α- and γ-cyclodextrins. This is attributed to the appropriate dimensions of the β-cyclodextrin cavity for encapsulating the nifedipine molecule.
Experimental Protocols
To ensure the reproducibility and accuracy of research in this field, detailed experimental methodologies are essential. Below are protocols for two key experiments used to characterize drug-cyclodextrin interactions.
Phase-Solubility Studies
Phase-solubility analysis is a fundamental technique to determine the stoichiometry and apparent stability constant (Kc) of drug-cyclodextrin complexes.[3][4]
Objective: To determine the effect of increasing concentrations of cyclodextrin on the aqueous solubility of a poorly water-soluble drug.
Materials:
-
Drug of interest
-
α-, β-, and γ-cyclodextrin
-
Distilled water or appropriate buffer solution
-
Vials with screw caps
-
Shaking water bath or orbital shaker
-
UV-Vis spectrophotometer or HPLC system
-
0.45 µm syringe filters
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of the drug to each cyclodextrin solution in separate vials.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.
-
Dilute the filtered samples appropriately with the solvent used for the cyclodextrin solutions.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).
-
The type of phase-solubility diagram (e.g., AL, AP, BS) provides information about the nature of the complex. For a 1:1 complex exhibiting an AL type diagram, the stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the drug (S0) using the Higuchi-Connors equation: Kc = slope / [S0 * (1 - slope)]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).[5][6][7]
Objective: To determine the thermodynamic parameters of the interaction between a drug and a cyclodextrin.
Materials:
-
Drug of interest
-
Cyclodextrin
-
Appropriate buffer solution
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of the drug and a separate solution of the cyclodextrin in the same, thoroughly degassed buffer. The concentration of the cyclodextrin in the syringe should typically be 10-20 times higher than the concentration of the drug in the sample cell.
-
Load the drug solution into the sample cell of the calorimeter and the cyclodextrin solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the cyclodextrin solution into the drug solution while monitoring the heat change.
-
A control experiment, injecting the cyclodextrin solution into the buffer alone, should be performed to determine the heat of dilution.
-
Subtract the heat of dilution from the raw titration data.
-
Analyze the resulting binding isotherm by fitting the data to a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations: ΔG = -RT * ln(Ka) ΔG = ΔH - TΔS
Visualizing Cyclodextrin Structures and Interactions
The following diagrams, generated using the DOT language, illustrate the structural differences between the cyclodextrins and the fundamental principle of inclusion complex formation.
Caption: Number of glucose units in α-, β-, and γ-cyclodextrin.
Caption: Schematic of drug-cyclodextrin inclusion complex formation.
Conclusion
The choice between alpha-, beta-, and gamma-cyclodextrin (B1674603) for drug formulation is a critical decision that hinges on the specific characteristics of the drug molecule. While β-cyclodextrin is the most commonly employed due to its versatile cavity size, its limited water solubility can present challenges. α- and γ-cyclodextrins offer viable alternatives for smaller and larger molecules, respectively. A thorough understanding of their physicochemical properties, coupled with robust experimental evaluation of their complexation performance, is essential for the successful development of effective and stable drug delivery systems. This guide provides a foundational framework to assist researchers in navigating these considerations and selecting the most appropriate cyclodextrin for their specific application.
References
- 1. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 7. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
[Published Comparison Guide] Validating Drug Release from Beta-Cyclodextrin Hydrate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating drug release from beta-cyclodextrin (B164692) (β-CD) hydrate (B1144303) complexes. The inclusion of poorly soluble drugs within the hydrophobic cavity of cyclodextrins is a widely adopted strategy to enhance their aqueous solubility and dissolution rate, which can in turn significantly improve a drug's bioavailability.[1][2][3][4][5][6] This guide presents experimental data, detailed protocols, and visual workflows to assist researchers in selecting and implementing appropriate validation techniques.
Comparative In Vitro Drug Release Data
The following tables summarize the cumulative percentage of drug released over time from various β-CD inclusion complexes compared to the pure drug. These examples highlight the significant enhancement in dissolution rates achieved by cyclodextrin (B1172386) complexation.
Table 1: Drug Release from β-Cyclodextrin Complexes (Non-Steroidal Anti-Inflammatory Drugs - NSAIDs)
| Drug | Formulation Type | Time (minutes) | Pure Drug Release (%) | β-CD Formulation Release (%) | Molar Ratio (Drug:CD) | Dissolution Medium | Reference |
| Aceclofenac | Inclusion Complex (Kneading) | 60 | ~25% | ~85% | 1:2 | Phosphate (B84403) Buffer (pH 7.4) | [1] |
| Ibuprofen | Inclusion Complex (Freeze-Drying) | 24 hours | Not Reported | ~100% | Not Specified | Not Specified | [7] |
| Ibuprofen | Inclusion Complex (Co-precipitation) | 75 | Not Reported | 93.5% | Not Specified | pH 5 | [7] |
Table 2: Drug Release from β-Cyclodextrin Complexes (Other Drugs)
| Drug | Cyclodextrin Derivative | Formulation Type | Time | Pure Drug Release (%) | CD Formulation Release (%) | Molar Ratio (Drug:CD) | Dissolution Medium | Reference |
| 4-Methylumbelliferone | β-Cyclodextrin (β-CD) | Inclusion Complex | 24 hours | Not Reported | ~40% | 0.82:1 | Not Specified | [1] |
| Dexamethasone | β-Cyclodextrin (β-CD) | Hydrogel | 14 days | Not Reported | Peak Release | Not Specified | Not Specified | [6] |
| Amlodipine (B1666008) | β-Cyclodextrin (β-CD) | Inclusion Complex | > 20 min | Not Reported | 82-98% | 1:1 | Not Specified | [2] |
Note: The release percentages are approximated from the data and figures presented in the cited literature. Specific experimental conditions can significantly influence the results.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Preparation of β-Cyclodextrin Inclusion Complexes
Several methods are commonly used to prepare drug-β-CD inclusion complexes. The choice of method can influence the complexation efficiency and the subsequent drug release profile.
-
Kneading Method: The drug and β-cyclodextrin (in a specified molar ratio) are triturated in a mortar with a small volume of a solvent (e.g., water-ethanol mixture) to form a homogeneous paste.[1] The paste is then kneaded for a specified time, dried, and passed through a sieve.[1]
-
Co-precipitation/Saturated Solution Method: β-cyclodextrin is dissolved in a solvent (e.g., water-ethanol solution) with heating and stirring.[1][8] A solution of the drug is then added dropwise.[1] The resulting mixture is stirred for an extended period (e.g., 24 hours) and then cooled to allow the complex to precipitate.[1] The precipitate is collected by filtration, washed, and dried.[1]
-
Co-evaporation Method: The drug and β-cyclodextrin are dissolved in a suitable solvent.[1] The solvent is then evaporated under reduced pressure to obtain a solid mass, which is then dried and pulverized.[1]
-
Freeze-Drying (Lyophilization): The drug and β-cyclodextrin are dissolved in water, and the resulting solution is freeze-dried to obtain a solid, amorphous complex.[1]
2. In Vitro Dissolution Study
The in vitro dissolution study is a critical experiment for validating and comparing the release of drugs from β-CD complexes.
-
Apparatus: A USP Dissolution Testing Apparatus (e.g., Type II - Paddle) is commonly used.[1]
-
Dissolution Medium: The choice of medium is crucial and should simulate physiological conditions. Common media include 0.1 N HCl (pH 1.2) for the stomach or phosphate buffer (pH 6.8 or 7.4) for the intestines.[1] The volume is typically between 300-900 mL.[1]
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[1]
-
Procedure:
-
An accurately weighed amount of the pure drug or the β-cyclodextrin complex, equivalent to a specific dose of the drug, is placed in the dissolution vessel.[1]
-
The apparatus is started, and samples (e.g., 5 mL) of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[1]
-
An equal volume of fresh, pre-warmed dissolution medium is immediately added to the vessel to maintain a constant volume.[1]
-
The withdrawn samples are filtered (e.g., through a 0.45 µm filter).[1]
-
-
Drug Quantification: The concentration of the dissolved drug in the filtered samples is determined using a suitable analytical method, such as UV-Vis Spectrophotometry at the drug's λmax or High-Performance Liquid Chromatography (HPLC).[1]
Visualizing the Process
Experimental Workflow for In Vitro Drug Release Validation
The following diagram illustrates the typical workflow for the in vitro comparison of drug release from β-cyclodextrin formulations.
Mechanism of Drug Release from β-Cyclodextrin Complexes
The release of a drug from a β-cyclodextrin complex is a dynamic equilibrium process. In an aqueous environment, the complex is in a constant state of association and dissociation.
The primary driving force for the dissociation of weakly to moderately bound drugs upon administration is dilution.[9] For more strongly bound drugs, other factors such as competitive displacement by endogenous molecules, binding to plasma and tissue components, and rapid elimination of the cyclodextrin itself can also play a significant role in drug release.[9] The release kinetics are generally rapid, with the complex having a short lifetime in the range of milliseconds or less.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone-loaded β-cyclodextrin for osteogenic induction of mesenchymal stem/progenitor cells and bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexes of Ibuprofen Thiazolidin-4-One Derivatives with β-Cyclodextrin: Characterization and In Vivo Release Profile and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone/β-cyclodextrin inclusion complex hydrogel for vital pulp therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of drug release from cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the binding affinity of different guests to beta-Cyclodextrin
A Comprehensive Guide to Assessing the Binding Affinity of Guest Molecules to beta-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various guest molecules to beta-Cyclodextrin (β-CD), a cyclic oligosaccharide widely utilized in drug delivery, food science, and catalysis. Understanding the strength of these host-guest interactions is paramount for the rational design of novel formulations and applications. This document outlines the key experimental data, detailed protocols for affinity determination, and visual workflows to facilitate a comprehensive understanding of the assessment process.
The Nature of beta-Cyclodextrin Host-Guest Interactions
Beta-cyclodextrin consists of seven glucopyranose units linked in a ring, forming a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior.[1] This structure allows β-CD to encapsulate a wide variety of guest molecules, primarily through non-covalent interactions, altering the physicochemical properties of the guest.[2][3] The primary driving forces for the formation of these inclusion complexes are believed to be the release of high-energy water molecules from the hydrophobic cavity and van der Waals interactions between the host and guest.[4][5] The stability of these complexes is quantified by the binding affinity, typically expressed as an association constant (Ka) or a dissociation constant (Kd). A higher Ka value indicates a stronger binding affinity.[1]
Comparative Analysis of Binding Affinities
The binding affinity of guest molecules to β-CD is highly dependent on the size, shape, and polarity of the guest. A snug fit within the β-CD cavity generally leads to a more stable complex. The following table summarizes the binding constants for a selection of guest molecules, determined by various experimental techniques.
| Guest Molecule | Binding Constant (Ka, M⁻¹) | Experimental Technique | Reference |
| Adamantane-1-carboxylic acid | 2.6 x 10⁶ | Isothermal Titration Calorimetry (ITC) | [6] |
| Amantadinium (AM) | ~7.9 x 10³ (log K = 3.9) | UV-Vis Spectrophotometry | [2] |
| Rimantadinium (RIM) | ~1.3 x 10⁵ (log K = 5.1) | UV-Vis Spectrophotometry | [2] |
| Memantinium (MEM) | ~2.0 x 10³ (log K = 3.3) | UV-Vis Spectrophotometry | [2] |
| Benzene | 160 | Various | [7] |
| Naphthalene | 780 | Various | [7] |
| Anthracene | 3400 | Various | [7] |
| Phenol | 200 | Various | [7] |
| Nabumetone | 1.1 x 10⁴ | Not Specified | [3] |
| Flurbiprofen | 1.8 x 10⁴ | Not Specified | [3] |
| Naproxen | 3.6 x 10³ | Not Specified | [3] |
| Daidzein | 1:1 complex formed | NMR Spectroscopy | [8] |
| Daidzin | 1:1 complex formed | NMR Spectroscopy | [8] |
| Econazole | 4.08 x 10³ | Phase-Distribution Method | [9] |
| Ibuprofen | 7,000 - 14,000 | Isothermal Titration Calorimetry (ITC) | [10] |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques can be employed to accurately determine the binding affinity of guest molecules to β-CD.[11] The choice of method often depends on the properties of the guest molecule and the desired level of thermodynamic detail.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[11][12]
Methodology:
-
Sample Preparation: Prepare a solution of β-CD (typically in the cell) and a solution of the guest molecule (typically in the syringe) in the same buffer. The concentrations should be chosen such that the 'c' value (c = n * Ka * [β-CD]) is between 1 and 1000 for optimal results.[13] It is crucial to accurately determine the concentrations of both solutions.[12] All solutions should be thoroughly degassed before use.[13]
-
Instrumentation Setup: Set the experimental temperature, typically 25°C.[12] The instrument consists of a sample cell and a reference cell, with the β-CD solution loaded into the sample cell.
-
Titration: A series of small injections of the guest molecule solution are made into the β-CD solution.[12] With each injection, the formation of the inclusion complex generates a heat signal that is measured by the instrument.[14]
-
Data Analysis: The heat signals are integrated and plotted against the molar ratio of the guest to β-CD. The resulting binding isotherm is then fitted to a binding model to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry of the interaction.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying host-guest interactions at the atomic level. Changes in the chemical shifts of the protons of both the host and guest upon complexation can be used to determine the binding constant and provide structural information about the inclusion complex.[6][8]
Methodology:
-
Sample Preparation: A series of samples are prepared with a constant concentration of the guest molecule and varying concentrations of β-CD in a deuterated solvent (e.g., D₂O).[8]
-
NMR Data Acquisition: ¹H NMR spectra are recorded for each sample. The formation of the inclusion complex typically results in shifts of the signals corresponding to the protons located inside the β-CD cavity (H-3 and H-5) and the protons of the guest molecule that are inserted into the cavity.[8]
-
Data Analysis: The changes in chemical shifts (Δδ) are plotted against the concentration of β-CD. The binding constant can then be calculated by fitting these titration curves to a suitable binding isotherm equation.[15] 2D NMR techniques, such as ROESY, can provide further insight into the geometry of the host-guest complex.[16]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used when the guest molecule is fluorescent or when a fluorescent probe is displaced from the β-CD cavity upon binding of the guest of interest (competitive binding).[17]
Methodology:
-
Direct Titration (for fluorescent guests): A solution of the fluorescent guest molecule is titrated with increasing concentrations of β-CD. The inclusion of the guest into the less polar environment of the β-CD cavity often leads to an enhancement of its fluorescence intensity.[17]
-
Competitive Binding: A fluorescent probe with known binding affinity for β-CD is used. A solution containing the fluorescent probe and β-CD is titrated with the non-fluorescent guest molecule. The displacement of the fluorescent probe from the β-CD cavity by the guest molecule results in a decrease in fluorescence intensity.[18][19]
-
Data Analysis: The change in fluorescence intensity is plotted against the concentration of β-CD (direct titration) or the guest molecule (competitive binding). The binding constant is determined by fitting the data to the Benesi-Hildebrand equation or a similar model.[18]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be employed when the guest molecule possesses a chromophore that experiences a change in its absorption spectrum upon inclusion into the β-CD cavity. A competitive binding assay using an indicator dye is a common approach.[2]
Methodology:
-
Indicator Selection: An indicator dye that changes its absorbance upon binding to β-CD is chosen (e.g., methyl orange).[2] The binding constant of the indicator with β-CD is determined first.
-
Competitive Titration: A solution containing a fixed concentration of β-CD and the indicator dye is prepared. This solution is then titrated with increasing concentrations of the guest molecule.
-
Data Analysis: The guest molecule competes with the indicator for the β-CD cavity, causing a change in the absorbance of the solution. By monitoring this change, the binding constant of the guest molecule can be calculated based on the known binding constant of the indicator.[2]
Visualizing the Workflow and Interactions
To better illustrate the process of assessing binding affinity and the nature of the host-guest interaction, the following diagrams are provided.
Caption: Workflow for determining the binding affinity of a guest to β-CD.
Caption: Formation of a β-CD host-guest inclusion complex.
References
- 1. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 2. ajol.info [ajol.info]
- 3. Calculation of Cyclodextrin Binding Affinities: Energy, Entropy, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments [beilstein-journals.org]
- 11. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchwith.stevens.edu [researchwith.stevens.edu]
Confirming Beta-Cyclodextrin Inclusion: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, confirming the successful encapsulation of a guest molecule within a beta-cyclodextrin (B164692) (β-CD) host is a critical step in formulation development. This guide provides a comprehensive comparison of key spectroscopic techniques utilized for this purpose, complete with experimental protocols, quantitative data, and visual workflows to aid in methodological selection and application.
The formation of an inclusion complex between a guest molecule and β-cyclodextrin, a cyclic oligosaccharide, can significantly alter the physicochemical properties of the guest, enhancing its solubility, stability, and bioavailability. Spectroscopic methods are indispensable tools for verifying this molecular encapsulation by detecting changes in the local microenvironment of the guest molecule upon its entry into the hydrophobic cavity of the β-cyclodextrin.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique for confirming β-cyclodextrin inclusion depends on the properties of the guest molecule, the desired level of structural detail, and the available instrumentation. The following sections provide a detailed comparison of commonly employed methods.
Table 1: Quantitative Comparison of Spectroscopic Methods for β-Cyclodextrin Inclusion Analysis
| Spectroscopic Technique | Principle of Detection | Typical Quantitative Observations | Stoichiometry & Binding Constant Determination | Key Advantages |
| UV-Visible (UV-Vis) Spectroscopy | Changes in the electronic transitions of the guest molecule's chromophore upon transfer to the less polar cyclodextrin (B1172386) cavity. | Shift in the maximum absorption wavelength (λmax), typically a hypsochromic (blue) shift of 1-10 nm.[1][2] Changes in molar absorptivity (hyperchromic or hypochromic effects). | Yes, using methods like the Benesi-Hildebrand plot.[3][4][5] | Widely accessible, simple, and rapid for screening. |
| Fluorescence Spectroscopy | Alteration of the fluorescence properties of a guest molecule due to the change in its microenvironment's polarity and rigidity. | Enhancement of fluorescence intensity.[6][7] Shift in the emission maximum (often a blue shift). Changes in fluorescence lifetime and quantum yield. | Yes, through titration experiments and analysis of fluorescence enhancement.[6][7] | High sensitivity, suitable for fluorescent guest molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of protons on both the host (β-CD) and guest molecules due to magnetic anisotropy effects and shielding within the cyclodextrin cavity. | Upfield shifts of the inner protons (H-3 and H-5) of β-CD (typically Δδ = 0.05-0.3 ppm).[8][9][10] Significant chemical shift changes for the protons of the guest molecule that are inside the cavity. | Yes, through NMR titration experiments.[8] | Provides detailed structural information about the inclusion geometry. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Changes in the vibrational frequencies of functional groups of the guest molecule upon inclusion, indicating a change in their chemical environment. | Shifting, broadening, or reduction in the intensity of characteristic vibrational bands of the guest molecule (e.g., C=O, C-H, O-H stretches).[3][11][12][13][14] | Primarily qualitative confirmation of inclusion in the solid state. | Useful for solid-state characterization and identifying interacting functional groups. |
| Circular Dichroism (CD) Spectroscopy | Induction of a CD signal for an achiral guest molecule when it is held in the chiral environment of the β-cyclodextrin cavity. | Appearance of a new CD band (Induced Circular Dichroism - ICD) in the absorption region of the achiral guest.[15][16][17][18][19] | Yes, by monitoring the intensity of the ICD signal as a function of β-CD concentration.[16][19] | Excellent for studying chiral recognition and for achiral guests that lack other suitable spectroscopic probes. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to facilitate experimental design and execution.
UV-Visible (UV-Vis) Spectroscopy Protocol
Objective: To determine the formation of an inclusion complex and to calculate the binding constant and stoichiometry using the Benesi-Hildebrand method.
Materials:
-
Guest molecule with a UV-Vis active chromophore
-
Beta-cyclodextrin (β-CD)
-
Solvent (typically distilled water or a suitable buffer)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the guest molecule at a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a stock solution of β-CD at a higher concentration (e.g., 10 mM) in the same solvent.
-
-
Sample Preparation for Titration:
-
Prepare a series of solutions by keeping the concentration of the guest molecule constant and varying the concentration of β-CD. For example, in a series of 10 mL volumetric flasks, add a fixed volume of the guest stock solution and increasing volumes of the β-CD stock solution. Dilute to the mark with the solvent.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum for each solution over the relevant wavelength range.
-
Record the spectrum of a solution containing only the guest molecule (in the absence of β-CD) as a reference.
-
-
Data Analysis:
-
Identify the maximum absorption wavelength (λmax) of the guest molecule and monitor the change in absorbance (ΔA) at this wavelength as a function of β-CD concentration.
-
Construct a Benesi-Hildebrand plot by plotting 1/ΔA versus 1/[β-CD].[3][4][5]
-
If the plot is linear, it suggests a 1:1 stoichiometry. The binding constant (K) can be calculated from the slope and intercept of the line.
-
Fluorescence Spectroscopy Protocol
Objective: To confirm inclusion and determine the binding constant based on the enhancement of the guest molecule's fluorescence.
Materials:
-
Fluorescent guest molecule
-
Beta-cyclodextrin (β-CD)
-
Solvent (e.g., distilled water)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a dilute stock solution of the fluorescent guest molecule (concentration should be low enough to avoid inner filter effects).
-
Prepare a stock solution of β-CD.
-
-
Titration:
-
To a cuvette containing a fixed concentration of the guest molecule, add successive aliquots of the β-CD stock solution.
-
-
Fluorescence Measurement:
-
After each addition of β-CD, record the fluorescence emission spectrum by exciting at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of β-CD.
-
The binding constant can be determined by fitting the titration data to a suitable binding model.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain structural evidence of inclusion by observing changes in the chemical shifts of host and guest protons.
Materials:
-
Guest molecule
-
Beta-cyclodextrin (β-CD)
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare three NMR tubes:
-
Tube 1: Guest molecule dissolved in D₂O.
-
Tube 2: β-CD dissolved in D₂O.
-
Tube 3: A mixture of the guest molecule and β-CD (typically in a 1:1 molar ratio) in D₂O.
-
-
-
NMR Measurement:
-
Acquire ¹H NMR spectra for all three samples.
-
-
Data Analysis:
-
Compare the chemical shifts of the protons in the complex (Tube 3) with those of the free guest (Tube 1) and free β-CD (Tube 2).
-
Look for upfield shifts of the H-3 and H-5 protons of β-CD, which are located inside the cavity.[8][9][10]
-
Analyze the chemical shift changes of the guest protons to determine which part of the molecule is included in the β-CD cavity. For more detailed structural elucidation, 2D NMR experiments like ROESY can be performed to identify through-space interactions between host and guest protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Objective: To confirm the formation of the inclusion complex in the solid state.
Materials:
-
Guest molecule
-
Beta-cyclodextrin (β-CD)
-
Inclusion complex (prepared by methods such as co-precipitation, kneading, or freeze-drying)
-
Potassium bromide (KBr) for pellet preparation
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
FT-IR Measurement:
-
Data Analysis:
-
Compare the spectrum of the inclusion complex with the spectra of the individual components and the physical mixture.
-
Evidence for inclusion includes the shifting, broadening, or disappearance of characteristic vibrational bands of the guest molecule in the spectrum of the complex.[11][12][14] The spectrum of the physical mixture will be a simple superposition of the individual spectra.
-
Circular Dichroism (CD) Spectroscopy Protocol
Objective: To detect the formation of an inclusion complex with an achiral guest molecule through induced circular dichroism.
Materials:
-
Achiral guest molecule with a chromophore
-
Beta-cyclodextrin (β-CD)
-
Solvent (e.g., water)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the achiral guest molecule.
-
Prepare a series of solutions containing a fixed concentration of the guest molecule and increasing concentrations of β-CD.
-
-
CD Measurement:
-
Record the CD spectrum of each solution in the wavelength range corresponding to the absorption of the guest's chromophore.
-
-
Data Analysis:
-
The appearance of a CD signal (an ICD band) for the achiral guest in the presence of β-CD confirms the formation of an inclusion complex.[15][16][17][19]
-
The stoichiometry and binding constant can be determined by analyzing the change in the ICD intensity as a function of β-CD concentration.[16][19]
-
Mandatory Visualizations
To further clarify the experimental workflows and molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis of β-CD inclusion complexes.
Caption: Host-guest interaction in a β-cyclodextrin inclusion complex.
References
- 1. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Fluorescence enhancement of warfarin induced by interaction with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solute-induced circular dichroism: complexation of achiral drugs with cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advantages of Induced Circular Dichroism Spectroscopy for Qualitative and Quantitative Analysis of Solution-Phase Cyclodextrin Host–Guest Complexes | MDPI [mdpi.com]
- 17. Induced circular dichroism spectra of α-, β-, and γ-cyclodextrin complexes with π-conjugate compounds. Part 2. Chiral dimer formation and polarization directions of the π–π* transitions in some hydroxyazo guests having a naphthalene nucleus [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Advantages of Induced Circular Dichroism Spectroscopy for Qualitative and Quantitative Analysis of Solution-Phase Cyclodextrin Host-Guest Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and Characterization of the Inclusion Complex of Dicationic Ionic Liquid and β-Cyclodextrin [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Performance of Beta-Cyclodextrin Drug Formulations
Introduction: Beta-cyclodextrins (β-CDs) are cyclic oligosaccharides widely utilized in the pharmaceutical industry to overcome the challenges associated with poorly water-soluble drugs.[1] By forming inclusion complexes, where a lipophilic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), these excipients can significantly enhance a drug's solubility, stability, and dissolution rate.[1][2] This guide provides a detailed comparison of the in vitro (laboratory-based) and in vivo (within a living organism) performance of β-cyclodextrin drug formulations, offering experimental insights for researchers and drug development professionals. The successful translation from promising in vitro results to effective in vivo outcomes is a critical step in pharmaceutical development.[3]
The Drug Development Pathway: From In Vitro Characterization to In Vivo Validation
The development of a β-cyclodextrin-based drug formulation follows a logical progression. Initial in vitro studies are designed to confirm the formation of the inclusion complex and to quantify its benefits in terms of physicochemical properties. Positive results from these tests provide the rationale for advancing the formulation to more complex and resource-intensive in vivo studies, which assess the formulation's biological performance, including its bioavailability and therapeutic efficacy.
Comparative Performance Data: In Vitro vs. In Vivo
The inclusion of poorly soluble drugs in β-cyclodextrin complexes consistently leads to improved performance metrics both in laboratory tests and in animal models. The table below summarizes quantitative data from various studies, demonstrating the tangible benefits of this formulation strategy.
| Drug | β-CD Derivative | Key In Vitro Finding | Key In Vivo Finding | Animal Model |
| Rosuvastatin | β-CD | 10.66-fold increase in aqueous solubility.[4] | Significantly higher Cmax and AUC compared to the pure drug tablet.[4] | Rabbits |
| Ivacaftor | HP-β-CD | Significant improvement in aqueous solubility and dissolution rate.[5] | 2-fold increase in Area Under the Curve (AUC) compared to the commercial tablet.[5] | Mice |
| Curcumin | β-CD | Enhanced aqueous solubility and stability.[6] | Improved therapeutic efficacy in lung cancer models compared to free curcumin.[6][7] | Rats |
| Valdecoxib | SBE-β-CD & HP-β-CD | Increased dissolution rate from equimolar solid complexes.[6] | Enhanced anti-inflammatory effects in a carrageenan-induced paw edema model.[7] | Rats |
| Genipin | HP-β-CD | Superior dissolution properties compared to the isolated drug.[6][7] | Considerably greater rates of intestinal absorption and permeability.[6][7] | Rats |
| Albendazole | SBE-β-CD & HP-β-CD | Improved aqueous solubility.[6] | Beneficial in reducing tumor development in ovarian cancer models.[6] | Mice |
Detailed Experimental Protocols
Accurate and reproducible experimental design is fundamental to evaluating drug formulations. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Experimental Protocols
1. Phase Solubility Study (Higuchi and Connors Method) This study determines the stoichiometry of the drug-cyclodextrin complex and its stability constant (Ka), quantifying the increase in drug solubility.[8][9]
-
Objective: To determine the effect of β-CD concentration on the aqueous solubility of a drug.
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0 to 20 mM).[9]
-
Add an excess amount of the poorly soluble drug to each solution in separate vials.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) in an orbital shaking incubator for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.[8]
-
After equilibration, centrifuge the samples to pellet the undissolved drug.
-
Carefully withdraw an aliquot from the supernatant and filter it (e.g., using a 0.45 µm syringe filter).
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of β-cyclodextrin (x-axis). The resulting phase solubility diagram reveals the complex's stoichiometry and allows for the calculation of the stability constant.[9]
-
2. In Vitro Dissolution Test This test measures the rate and extent to which the drug is released from its formulation and dissolves in a simulated physiological fluid.
-
Objective: To compare the dissolution profile of the β-CD formulated drug against the unformulated drug.
-
Procedure:
-
Utilize a USP-standard dissolution apparatus (e.g., Apparatus II, paddle method).
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a relevant dissolution medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).[4] Maintain the temperature at 37 ± 0.5°C.
-
Place a precise amount of the β-CD drug formulation (or the free drug as a control) into each vessel.
-
Begin paddle rotation at a constant speed (e.g., 50 or 75 RPM).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.[4]
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Analyze the drug concentration in each sample using an appropriate analytical technique (e.g., UV-Vis spectroscopy).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
3. Characterization of Solid-State Complexes Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are used to confirm the formation of an inclusion complex in the solid state.
-
Objective: To obtain physical evidence of host-guest interaction between the drug and β-CD.
-
FTIR Spectroscopy: The formation of an inclusion complex is indicated by changes in the FTIR spectrum, such as the shifting, broadening, or disappearance of characteristic peaks of the drug molecule, suggesting its encapsulation within the β-CD cavity.[4]
-
Differential Scanning Calorimetry (DSC): A DSC thermogram of a pure crystalline drug shows a sharp endothermic peak at its melting point. In a successfully formed inclusion complex, this peak often shifts, broadens, or disappears entirely, indicating that the drug is molecularly dispersed within the cyclodextrin and is no longer in its crystalline state.[7]
In Vivo Experimental Protocol Workflow
Pharmacokinetic and Bioavailability Study This study is the definitive measure of how a formulation affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile within a living system. The primary goal is often to determine the enhancement in oral bioavailability.
-
Objective: To compare the pharmacokinetic parameters (AUC, Cmax, Tmax) of the β-CD formulation to a control (e.g., unformulated drug suspension).
-
Procedure:
-
Select a suitable animal model (e.g., male albino rabbits or Wistar rats) and allow them to acclimatize.[4]
-
Fast the animals overnight (e.g., 12 hours) before the experiment, though allowing free access to water.[4]
-
Divide the animals into at least two groups: a test group receiving the β-CD drug formulation and a control group receiving the unformulated drug.
-
Administer a single oral dose of the respective formulations to each animal.
-
Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to separate the plasma.
-
Quantify the drug concentration in the plasma samples using a sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Plot the mean plasma drug concentration versus time for each group.
-
Calculate key pharmacokinetic parameters from this data:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
-
The relative bioavailability of the test formulation is calculated by comparing its AUC to that of the control. A significantly higher AUC for the β-CD formulation indicates enhanced bioavailability.[5]
-
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A primary goal in formulation science is to establish an in vitro-in vivo correlation (IVIVC), where in vitro data (like dissolution rate) can reliably predict in vivo performance (like bioavailability). For β-CD formulations, a strong IVIVC is highly desirable but can be complex.
Discrepancies can arise when the rate-limiting step for absorption differs between the two environments. For instance, an in vitro permeation assay might be limited by the drug's diffusion across a membrane, whereas the true in vivo absorption in the gut might be limited by the dissolution rate of the drug from the complex.[10] Understanding these potential differences is crucial for accurately interpreting in vitro data and designing formulations that will succeed in vivo.[10]
Conclusion
The use of beta-cyclodextrin (B164692) to formulate poorly soluble drugs provides clear and quantifiable advantages. In vitro experiments consistently demonstrate marked improvements in solubility and dissolution, which are foundational for oral drug absorption.[6] These enhancements generally translate into significant in vivo benefits, most notably increased oral bioavailability and improved therapeutic efficacy, as validated across numerous preclinical studies.[6][7]
While in vitro models are indispensable for initial screening and characterization, they are not a substitute for in vivo validation. A comprehensive approach that combines rigorous in vitro testing with well-designed in vivo pharmacokinetic and efficacy studies is essential for the successful development of advanced drug delivery systems. This dual approach ensures that formulations are not only chemically sound but also biologically effective and safe.
References
- 1. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 2. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 8. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
The Efficacy of β-Cyclodextrin Hydrate versus Other Solubilizing Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical step in developing effective drug formulations. Among the various solubilizing agents, β-cyclodextrin hydrate (B1144303) has long been a subject of interest. This guide provides an objective comparison of the performance of β-cyclodextrin hydrate with other common alternatives, supported by experimental data, to aid in the selection of the most suitable solubilizing agent.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity, which allows them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1][2] While β-cyclodextrin is effective, its derivatives and other technologies like micelles and liposomes offer a range of properties that can be advantageous for specific drug candidates. This guide will delve into a comparative analysis of these options.
Comparative Solubility Enhancement Data
The selection of a solubilizing agent is often dictated by its efficiency in increasing the solubility of a specific drug. The following tables summarize quantitative data from various studies comparing β-cyclodextrin with its derivatives and other agents for different APIs.
| Drug | Solubilizing Agent | Molar Ratio (Drug:Agent) | Solubility Enhancement (Fold Increase) | Stability Constant (Ks, M-1) | Reference |
| Docetaxel | β-Cyclodextrin (β-CD) | 1:1 | - | - | [3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Greater than β-CD | - | [3] | |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1:1 | Greater than β-CD and HP-β-CD | - | [3] | |
| Diclofenac Sodium | β-Cyclodextrin (β-CD) | 1:1 | - | 1088.8 ± 8.33 | [4] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | - | - | [4] | |
| Methyl-β-cyclodextrin (Me-β-CD) | 1:1 | - | - | [4] | |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1:1 | Most significant enhancement | 5009.57 ± 54.42 | [4] | |
| Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) | 1:1 | - | - | [4] | |
| Loteprednol Etabonate | β-Cyclodextrin (β-CD) | - | Enhanced solubility | - | [2] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | - | Better solubility than β-CD | - | [2] | |
| Itraconazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:3 | Significantly improved solubility | - | [2] |
| Riluzole | α-Cyclodextrin (α-CD) | - | 1.7-fold | - | [5] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | - | 3.7-fold | Higher affinity than α-CD | [5] |
Experimental Protocols
The primary method for evaluating the efficacy of solubilizing agents is the Phase Solubility Study , as described by Higuchi and Connors. This method determines the stoichiometry of the inclusion complex and its stability constant.
Phase Solubility Study Protocol
-
Preparation of Cyclodextrin (B1172386) Solutions: A series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) are prepared in a specific buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Addition of Excess Drug: An excess amount of the poorly soluble drug is added to each cyclodextrin solution in separate vials.
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.[6]
-
Sample Collection and Analysis: After equilibration, the suspensions are filtered (e.g., through a 0.45 µm membrane filter) to remove the undissolved drug.
-
Quantification: The concentration of the dissolved drug in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][7]
-
Data Analysis: A phase solubility diagram is constructed by plotting the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this diagram is used to calculate the stability constant (Ks) of the drug-cyclodextrin complex.[8]
Characterization of Inclusion Complexes
To confirm the formation of an inclusion complex, several analytical techniques are employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic peaks of the drug and cyclodextrin can indicate the formation of a complex.[4]
-
X-ray Diffractometry (XRD): A change from a crystalline to an amorphous state for the drug suggests its inclusion within the cyclodextrin cavity.[3]
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting peak is indicative of complex formation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide evidence of the inclusion of the drug molecule within the cyclodextrin cavity.[3]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for comparing the efficacy of different solubilizing agents.
Discussion of Alternatives
β-Cyclodextrin Derivatives
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This derivative exhibits significantly higher aqueous solubility compared to the parent β-cyclodextrin, which is a major advantage.[1] It is generally considered to have a better safety profile and is used in several commercially available drug formulations.[2] Studies consistently show its superior ability to solubilize various drugs compared to β-CD.[2][3]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): SBE-β-CD is an anionic derivative with high water solubility and a favorable safety profile, making it suitable for parenteral formulations.[2][5] Experimental data indicates that it often provides the most significant enhancement in solubility among the cyclodextrins.[3][4]
Other Solubilizing Technologies
-
Micelles: Surfactants can form micelles in aqueous solutions, which are colloidal aggregates with a hydrophobic core and a hydrophilic shell. These can encapsulate poorly soluble drugs, thereby increasing their solubility.[9] This technique is widely used; however, the potential toxicity of some surfactants needs to be considered.
-
Liposomes: Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can carry both hydrophobic drugs (within the lipid bilayer) and hydrophilic drugs (in the aqueous core).[10] A novel approach involves the encapsulation of drug-cyclodextrin inclusion complexes within liposomes, which can further enhance drug loading and stability.[11]
Conclusion
While β-cyclodextrin hydrate is a foundational tool for solubility enhancement, its derivatives, particularly HP-β-CD and SBE-β-CD, often demonstrate superior performance in terms of both solubilizing capacity and safety. The choice of the optimal solubilizing agent is highly dependent on the specific physicochemical properties of the drug, the desired dosage form, and the intended route of administration. For challenging formulations, combination approaches, such as drug-in-cyclodextrin-in-liposome systems, represent a promising frontier in drug delivery. A thorough experimental evaluation, starting with phase solubility studies, is crucial for making an informed decision.
References
- 1. scispace.com [scispace.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publishing.emanresearch.org [publishing.emanresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
structural differences between beta-Cyclodextrin and its derivatives
A Comparative Guide to the Structural and Functional Differences Between β-Cyclodextrin and Its Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate cyclodextrin (B1172386) is a critical decision in formulation development. This choice directly influences the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of β-cyclodextrin (β-CD) and its widely used derivatives: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD), and Methyl-β-Cyclodextrin (M-β-CD). We will explore their structural distinctions and the resulting impact on their physicochemical properties, supported by experimental data and detailed methodologies.
Fundamental Structure of β-Cyclodextrin
β-Cyclodextrin is a cyclic oligosaccharide consisting of seven α-D-glucopyranose units linked by α-1,4 glycosidic bonds.[1][2] This arrangement forms a toroidal, or truncated cone, structure.[1] The exterior of this cone is hydrophilic due to the presence of numerous hydroxyl groups, while the internal cavity is hydrophobic.[3][4] This unique architecture allows β-CD to encapsulate hydrophobic "guest" molecules within its cavity, forming non-covalent inclusion complexes.[5][6] This encapsulation can enhance the aqueous solubility and stability of poorly soluble drug molecules.[7][8] However, native β-CD has limitations, including relatively low water solubility and potential for toxicity, which has led to the development of chemically modified derivatives.[1][9]
Structural Modifications of β-Cyclodextrin Derivatives
Chemical modification of the hydroxyl groups on the outer surface of the β-CD molecule leads to derivatives with significantly improved properties. These substitutions disrupt the intramolecular hydrogen bonding that contributes to the crystalline nature and low solubility of the parent β-CD.[9][10]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): This derivative is formed by the substitution of hydroxyl groups with 2-hydroxypropyl groups.[11][12] This modification introduces bulky side chains that prevent the formation of a rigid crystal lattice, thereby dramatically increasing aqueous solubility and reducing the potential for parenteral toxicity.[1][13]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): SBE-β-CD is a polyanionic derivative where sulfobutyl ether groups are attached to the β-CD core.[12][14] The presence of these negatively charged sulfonate groups at physiological pH significantly enhances water solubility and provides a means for ionic interactions with guest molecules.[15][16]
-
Methyl-β-Cyclodextrin (M-β-CD): In this derivative, methyl groups replace some of the hydrogen atoms of the hydroxyl groups.[][18] Methylation increases the hydrophobicity of the cavity and can enhance the stability of inclusion complexes with certain guest molecules.[18] While it improves water solubility compared to native β-CD, it is also known to have higher cytotoxicity.[8][19]
Comparative Analysis of Physicochemical Properties
The structural modifications directly translate to significant differences in the performance of these cyclodextrins. Key comparative data are summarized in the following tables.
Table 1: Comparison of Physical and Chemical Properties
| Property | β-Cyclodextrin (β-CD) | Hydroxypropyl-β-CD (HP-β-CD) | Sulfobutylether-β-CD (SBE-β-CD) | Methyl-β-CD (M-β-CD) |
| Molecular Weight (approx. g/mol ) | 1135[3] | ~1250-1500 | ~2163 | ~1150-1350[19] |
| Water Solubility ( g/100 mL at 25°C) | 1.85[10][20] | > 60[8] | > 70 | ~50[8] |
| Appearance | Crystalline Powder[13] | Amorphous Powder[13] | Amorphous Powder[16] | Amorphous Powder[19] |
| Primary Structural Feature | Unmodified hydroxyl groups | Hydroxypropyl ether substitutions | Sulfobutyl ether substitutions (anionic)[16] | Methyl ether substitutions |
| Toxicity Profile | Nephrotoxic (parenteral), Hemolytic[13][16] | Very Low, Non-hemolytic[8][13] | Low, High hemocompatibility[16] | High (Cytotoxicity)[8] |
Table 2: Comparative Stability Constants (K) for Inclusion Complexes with Various Guest Molecules
The stability constant (K), also known as the binding or association constant, quantifies the affinity between the cyclodextrin (host) and the guest molecule. A higher K value indicates a stronger, more stable inclusion complex.[5]
| Guest Molecule | β-CD (K, M⁻¹) | HP-β-CD (K, M⁻¹) | SBE-β-CD (K, M⁻¹) | Method |
| Amantadinium | ~7,943 (log K=3.9)[21] | - | - | UV-Vis Spectrophotometry |
| Rimantadinium | ~125,892 (log K=5.1)[21] | - | - | UV-Vis Spectrophotometry |
| Memantimium | ~1,995 (log K=3.3)[21] | - | - | UV-Vis Spectrophotometry |
| Econazole | 1,420[22] | 1,540[22] | - | Phase-Solubility |
| Paclitaxel | - | Higher than β-CD[7] | Higher than β-CD[7] | Co-solvent Lyophilization |
Note: Stability constants are highly dependent on experimental conditions such as pH, temperature, and buffer composition.[5]
Experimental Protocols
The determination of stability constants and solubility enhancement is crucial for evaluating cyclodextrin performance. The phase solubility method by Higuchi and Connors is a foundational technique for this purpose.[5][23]
Protocol: Phase Solubility Studies
This method measures the increase in the solubility of a sparingly soluble guest molecule as a function of increasing cyclodextrin concentration.
-
Preparation of Cyclodextrin Solutions: A series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM) are prepared in a suitable buffer to maintain constant pH.[5]
-
Addition of Guest Molecule: An excess amount of the finely powdered guest molecule (drug) is added to each cyclodextrin solution in sealed vials. This ensures that a saturated solution is formed.
-
Equilibration: The vials are agitated (e.g., shaken in a temperature-controlled water bath) for a predetermined period (e.g., 24-72 hours) until equilibrium is reached. This is confirmed by ensuring the concentration of the dissolved guest molecule remains constant over time.
-
Sample Separation: After equilibration, the suspensions are filtered (e.g., through a 0.45 µm membrane filter) or centrifuged to remove the undissolved excess guest molecule.
-
Concentration Analysis: The concentration of the dissolved guest molecule in the clear supernatant of each vial is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[24]
-
Data Analysis: A phase solubility diagram is constructed by plotting the total concentration of the dissolved guest molecule against the concentration of the cyclodextrin. The stability constant (K) and complex stoichiometry can be calculated from the slope and intercept of this plot.
Conclusion
The chemical derivatization of β-cyclodextrin fundamentally alters its physicochemical properties, overcoming the limitations of the parent molecule.
-
HP-β-CD is a versatile excipient with excellent water solubility and a very low toxicity profile, making it suitable for a wide range of applications, including parenteral formulations.[8][13]
-
SBE-β-CD , with its anionic nature and high solubility, offers unique advantages for complexing with cationic drugs and is also well-suited for parenteral use.[15][16]
-
M-β-CD can be a powerful solubilizing agent, but its higher cytotoxicity often limits its application to in-vitro research, particularly in studies involving cholesterol depletion from cell membranes.[8][25]
The choice between β-cyclodextrin and its derivatives is dictated by the specific requirements of the guest molecule and the intended application. The data and protocols presented in this guide offer a foundational framework for making an informed selection to optimize drug formulation and delivery.
References
- 1. nbinno.com [nbinno.com]
- 2. alfachemic.com [alfachemic.com]
- 3. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison between Hydroxypropyl Beta-Cyclodextrin and Beta-Cyclodextrin - Knowledge [m.cydextrins.com]
- 14. mdpi.com [mdpi.com]
- 15. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 18. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]
- 19. alfachemic.com [alfachemic.com]
- 20. What are the structural differences between β - CD and other cyclodextrins? - Blog [cydextrins.com]
- 21. ajol.info [ajol.info]
- 22. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.2. Phase Solubility Study [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Cyclodextrin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for beta-Cyclodextrin Hydrate
This guide provides essential safety and logistical information for the proper disposal of beta-Cyclodextrin (B164692) hydrate (B1144303), tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets and general laboratory waste management guidelines to ensure safe and compliant disposal.
Initial Assessment and Hazard Identification
beta-Cyclodextrin hydrate is generally not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It is not listed as an extremely hazardous substance under SARA Section 355 or as a toxic chemical under Section 313.[1][2] However, it is crucial to prevent its entry into waterways, as it is considered slightly hazardous to water in some assessments.[1] Always consult the substance's Safety Data Sheet (SDS) and local regulations before proceeding with any disposal method.
Regulatory and Safety Data Summary
| Parameter | Information |
| GHS Classification | Not classified as hazardous[1][3] |
| SARA 313 (Toxic Chemical) | Not listed[1] |
| SARA 355 (Extremely Hazardous) | Not listed[1] |
| TSCA Status | Active[1][2] |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA[4][5] |
| Water Hazard Class | Class 1: Slightly hazardous for water[1] |
| Transport Regulation | Not regulated (DOT, IMDG, IATA)[1][6] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate disposal route for this compound.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
For smaller amounts, some safety data sheets suggest that disposal with household or regular trash may be permissible.[1][7] However, this should always be verified against institutional and local waste regulations.
-
Confirm Regulations : Check with your institution's Environmental Health & Safety (EHS) department and local waste authority to confirm that this compound can be disposed of as non-hazardous solid waste.[7][8]
-
Packaging : Ensure the material is in a securely sealed, properly labeled container to prevent dust generation and accidental exposure.[5][7]
-
Disposal : If approved, place the sealed container in the regular solid waste stream designated for landfill.[8] Do not dispose of down the drain or in a manner that could allow it to enter waterways.[1][9]
For larger quantities, or if the this compound is mixed with hazardous substances, it must be managed as laboratory chemical waste.[6]
-
Containerization : Place the waste material in a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[10] The original container is often a suitable choice if it's intact.[10]
-
Labeling : Clearly label the container with "Hazardous Waste" (or as required by your institution) and list all chemical constituents by percentage.[10][11]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11] Ensure it is segregated from incompatible materials.[10]
-
Arrange for Pickup : Contact your institution's EHS or hazardous waste management provider to schedule a pickup. Do not transport hazardous waste yourself.[12] Offer the surplus and non-recyclable solution to a licensed disposal company.[6]
Spill Cleanup and Disposal
In the event of a spill, follow these procedures:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If significant dust is generated, respiratory protection may be required.[4][5][13]
-
Containment : Prevent the spilled material from entering drains, sewers, or water courses.[8]
-
Cleanup : Use dry methods for cleanup.[8] Carefully sweep or vacuum up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][5][9][13]
-
Disposal : Manage the spill cleanup debris as chemical waste, following the procedure for large quantities described above.
Environmental Fate and Degradation Profile
While direct disposal into the environment is prohibited, understanding the environmental fate of beta-Cyclodextrin provides context for these regulations. Studies have shown that beta-Cyclodextrin can be degraded by certain enzymes and microorganisms.
-
Enzymatic Degradation : Specific enzymes, such as α-amylase and taka diastase (B600311) from Aspergillus oryzae, have demonstrated a remarkable capacity to degrade free beta-Cyclodextrin.[14]
-
Bacterial Degradation : Colonic bacteria, including Proteus mirabilis and Escherichia fergusonii, are also capable of degrading beta-Cyclodextrin.[14]
-
Chemical Degradation : Strong acidic conditions can lead to the hydrolytic ring-opening and degradation of the molecule.[15] Oxidizing agents like chromium(VI) can also degrade beta-Cyclodextrin.[16]
This susceptibility to biological and chemical breakdown underscores the importance of preventing large, undiluted quantities from reaching aquatic environments or wastewater treatment systems where it could disrupt normal processes.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C42H72O36 | CID 53486154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. acs.org [acs.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. Degradation of raw or film-incorporated beta-cyclodextrin by enzymes and colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Personal protective equipment for handling beta-Cyclodextrin hydrate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of beta-Cyclodextrin hydrate (B1144303), ensuring operational safety and regulatory compliance.
beta-Cyclodextrin hydrate is a widely used compound in pharmaceutical development and research. While it is generally not classified as a hazardous substance, adherence to proper safety protocols is crucial to maintain a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety.
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles.
Skin Protection:
-
Hand Protection: Wear appropriate protective gloves. Nitrile gloves are a suitable option.
-
Body Protection: A standard laboratory coat is recommended to prevent skin contact.
Respiratory Protection:
-
Under normal conditions with adequate ventilation, respiratory protection is not typically required.
-
If dust is generated, a NIOSH-approved dust mask or respirator should be worn.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₄₂H₇₀O₃₅ · xH₂O |
| Molecular Weight | 1134.98 g/mol (anhydrous basis) |
| Appearance | White crystalline powder |
| Melting Point | 290-300 °C (decomposes) |
| Solubility in Water | Very slightly soluble in cold water |
| Odor | Odorless |
Operational Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Plan
Handling Procedure:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined above. This includes safety goggles, a lab coat, and gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area to avoid inhalation of any airborne particles.
-
Minimize Dust: Handle the powder carefully to minimize the generation of dust.
-
Storage: Store this compound in a tightly closed container in a cool, dry place.
Spill Response:
-
Containment: In the event of a spill, avoid generating dust.
-
Clean-up: Carefully sweep up the spilled solid material.
-
Collection: Place the collected material into a suitable, labeled container for waste disposal.[1]
Disposal Plan:
-
Waste Characterization: this compound is not typically classified as hazardous waste.
-
Containerization: Collect waste this compound in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste material in accordance with all applicable local, state, and federal environmental regulations.[2] It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Prohibited Disposal: Do not dispose of this compound by flushing it down the drain or discarding it in the regular trash unless permitted by your local regulations.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
